2-Acetyl-4-methylthiophene
Description
Properties
IUPAC Name |
1-(4-methylthiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-5-3-7(6(2)8)9-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZNHUNPIJPRMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159931 | |
| Record name | 1-(4-Methyl-2-thienyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13679-73-7 | |
| Record name | 2-Acetyl-4-methylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13679-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methyl-2-thienyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13679-73-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80386 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methyl-2-thienyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methyl-2-thienyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Acetyl-4-methylthiophene: Synthesis, Characterization, and Application
Executive Summary: 2-Acetyl-4-methylthiophene is a pivotal heterocyclic ketone that serves as a high-value intermediate in the synthesis of complex organic molecules. Its unique structural arrangement, featuring a reactive acetyl group and a nucleophilic thiophene ring, makes it a versatile building block in medicinal chemistry and materials science. This guide provides an in-depth exploration of its fundamental properties, a detailed protocol for its regioselective synthesis via Friedel-Crafts acylation, comprehensive analytical characterization methodologies, and an overview of its synthetic applications. The content herein is curated for researchers, chemists, and drug development professionals, offering field-proven insights and validated protocols to empower scientific advancement.
Introduction: The Strategic Importance of Substituted Thiophenes
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their presence in a multitude of biologically active compounds.[1] These five-membered sulfur-containing aromatic rings are considered bioisosteres of benzene rings and are integral to the structure of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[2] Among this class, this compound (CAS No: 13679-73-7) emerges as a particularly valuable synthetic intermediate.[3][4] The acetyl group at the C2 position provides a reactive handle for a wide array of chemical transformations, including condensations, oxidations, and reductions, while the methyl group at C4 influences the electronic properties and steric environment of the thiophene ring.[1] Understanding the synthesis and reactivity of this molecule is crucial for developing novel compounds with potential therapeutic or material applications.[2]
Core Physicochemical and Safety Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈OS | [5] |
| Molecular Weight | 140.20 g/mol | [4] |
| CAS Number | 13679-73-7 | [5] |
| Appearance | Colorless to pale yellow liquid | [3][6] |
| Density | 1.224 g/mL at 25 °C | [3][5] |
| Boiling Point | 108-109 °C | [3][5] |
| Flash Point | 221 °F (105 °C) - closed cup | [5] |
| Refractive Index (n20/D) | 1.5600 | [5] |
| Solubility | Soluble in alcohol; estimated water solubility of 1510 mg/L at 25 °C. | [6] |
| Storage | Store in a dark place, sealed in a dry, room temperature environment. | [3][5] |
Safety Profile: this compound is classified as harmful if swallowed (Acute Tox. 4 Oral), may cause an allergic skin reaction, and causes serious eye irritation. Appropriate personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, must be worn during handling.
-
GHS Hazard Codes: H302, H317, H319
-
GHS Precautionary Codes: P261, P264, P280, P301 + P312, P302 + P352, P305 + P351 + P338
Synthesis and Mechanistic Considerations: The Friedel-Crafts Acylation
The most direct and widely employed method for synthesizing 2-acetylthiophenes is the Friedel-Crafts acylation of a corresponding thiophene precursor.[7][8] For this compound, this involves the electrophilic aromatic substitution of 3-methylthiophene.
Mechanistic Insight: The Challenge of Regioselectivity
The Friedel-Crafts reaction is a classic C-C bond-forming reaction where an acyl group is introduced onto an aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7] The reaction proceeds via the formation of a highly electrophilic acylium ion.
For thiophene, electrophilic attack is strongly favored at the α-positions (C2 and C5) over the β-positions (C3 and C4). This preference is due to the greater stabilization of the carbocation intermediate (the sigma complex or arenium ion) formed during α-attack, which can be described by more resonance structures.[9][10]
When acylating 3-methylthiophene, the methyl group is an activating, ortho-, para-directing group. However, the inherent reactivity of the thiophene ring dominates. The directing effects are as follows:
-
Inherent Thiophene Reactivity: Favors C2 and C5.
-
Methyl Group (at C3): Directs towards C2 and C5 (ortho and para positions, respectively).
Both factors synergistically direct the incoming acyl group to the C2 and C5 positions. Since the C5 position is sterically less hindered than the C2 position (which is adjacent to the methyl group), a mixture of this compound and 2-acetyl-3-methylthiophene could potentially form. However, the electronic activation for the position ortho to the methyl group (C2) is very strong, leading to this compound as the major product.
Caption: Fig. 1: Synthesis Workflow for this compound.
Step-by-Step Synthesis Protocol
This protocol describes a standard laboratory procedure for the Friedel-Crafts acylation of 3-methylthiophene.
Materials:
-
3-methylthiophene
-
Acetic anhydride or Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or Carbon disulfide (CS₂)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Crushed ice
Protocol:
-
Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.
-
Reagent Charging: In a separate flask, dissolve 3-methylthiophene (1.0 eq) and acetic anhydride (1.1 eq) in anhydrous DCM. Add this solution to the dropping funnel.
-
Catalyst Suspension: To the reaction flask, add anhydrous DCM followed by anhydrous AlCl₃ (1.2 eq) portion-wise while stirring under a nitrogen atmosphere. Causality Note: A slight excess of catalyst is often required as it can complex with both the acylating agent and the ketone product, which is a Lewis base.[8]
-
Addition: Cool the AlCl₃ suspension to 0 °C using an ice bath. Add the solution of 3-methylthiophene and acetic anhydride dropwise from the dropping funnel over 30-60 minutes. Causality Note: This slow, cooled addition is critical to control the exothermic reaction and prevent undesirable side reactions.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully pour the reaction mixture onto a beaker of crushed ice containing concentrated HCl. Causality Note: This step hydrolyzes the aluminum complexes and quenches the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain pure this compound as a colorless or pale yellow liquid.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized product is a critical, self-validating step. A combination of spectroscopic methods is used for full characterization.
Caption: Fig. 2: Analytical Characterization Workflow.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum provides definitive evidence of key functional groups.
-
C=O Stretch: A strong, sharp absorption band is expected around 1660-1680 cm⁻¹ , characteristic of an aryl ketone conjugated with the thiophene ring.
-
Aromatic C-H Stretch: Weak to medium bands will appear just above 3000 cm⁻¹ (typically ~3100-3070 cm⁻¹).[11]
-
Aliphatic C-H Stretch: Medium to strong bands will appear just below 3000 cm⁻¹ (typically ~2920-2980 cm⁻¹) from the acetyl and ring methyl groups.[11]
-
C=C Stretch: Aromatic ring stretching vibrations will be visible in the 1400-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy reveals the electronic environment of each proton. For this compound, the expected signals are:
-
Thiophene Protons (H3, H5): Two singlets or narrow doublets in the aromatic region (~7.0-7.8 ppm ). The proton at C5 will likely be further downfield due to the deshielding effect of the adjacent acetyl group.
-
Acetyl Protons (-COCH₃): A sharp singlet integrating to 3 protons around ~2.5 ppm .
-
Ring Methyl Protons (-CH₃): A sharp singlet integrating to 3 protons around ~2.2 ppm .
Carbon-13 (¹³C NMR) Spectroscopy
¹³C NMR provides information about the carbon skeleton.
-
Carbonyl Carbon (C=O): A signal in the far downfield region, ~190 ppm .[12]
-
Thiophene Ring Carbons: Four distinct signals in the aromatic region (~125-150 ppm ).
-
Acetyl Carbon (-COCH₃): A signal around ~26 ppm .[12]
-
Ring Methyl Carbon (-CH₃): A signal in the aliphatic region, typically ~15 ppm .
Mass Spectrometry (MS)
Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), this technique confirms the molecular weight and provides structural information through fragmentation patterns.
-
Molecular Ion (M⁺): A strong peak at m/z = 140 , corresponding to the molecular weight of C₇H₈OS.[13]
-
Key Fragment: A prominent peak at m/z = 125 , resulting from the loss of the methyl group ([M-15]⁺).[14]
-
Acylium Ion: A peak at m/z = 43 , corresponding to the [CH₃CO]⁺ fragment.
Chemical Reactivity and Synthetic Utility
This compound is a versatile precursor for synthesizing more complex heterocyclic systems, many with demonstrated biological activity.[1][2] Its utility stems from the reactivity of both the acetyl group and the thiophene ring.
Caption: Fig. 3: Synthetic Utility of this compound.
Key Transformations:
-
Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in base-catalyzed condensation reactions like the Knoevenagel or Claisen-Schmidt condensations to form α,β-unsaturated ketones, which are themselves valuable synthetic intermediates.[1]
-
Schiff Base Formation: The ketone can react with primary amines to form imines (Schiff bases), which are important ligands in coordination chemistry and are present in various biologically active compounds.[15]
-
Gewald Reaction: The acetyl group can be a starting point for the Gewald reaction, a multicomponent reaction used to synthesize polysubstituted 2-aminothiophenes.[1] These products are often used in the development of anti-inflammatory and anticancer agents.
-
Reduction: The carbonyl group can be reduced to an alcohol (using NaBH₄) or completely removed to form an ethyl group (via Wolff-Kishner or Clemmensen reduction).[8]
-
Oxidation: The haloform reaction can convert the acetyl group into a carboxylic acid, yielding 4-methylthiophene-2-carboxylic acid.
These transformations highlight the role of this compound as a scaffold for generating molecular diversity, making it a compound of high interest for building libraries of potential drug candidates.[2]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in chemical synthesis. Its well-defined physicochemical properties, predictable synthesis through Friedel-Crafts acylation, and clear spectroscopic signatures make it a reliable and robust starting material. The true value of this compound lies in its versatile reactivity, which provides synthetic chemists with multiple pathways to construct complex molecular architectures for applications in drug discovery, agrochemicals, and material science. The protocols and insights provided in this guide serve as a comprehensive resource for harnessing the full potential of this important heterocyclic intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. China this compound CAS No.:13679-73-7 [qinmuchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound CAS#: 13679-73-7 [chemicalbook.com]
- 6. thegoodscentscompany.com [thegoodscentscompany.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. 2-Acetylthiophene | C6H6OS | CID 6920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound(13679-73-7) MS [m.chemicalbook.com]
- 14. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. jetir.org [jetir.org]
1-(4-Methyl-2-thienyl)ethanone introduction
An In-Depth Technical Guide to 1-(4-Methyl-2-thienyl)ethanone for Researchers and Drug Development Professionals
Abstract
1-(4-Methyl-2-thienyl)ethanone, also known as 2-acetyl-4-methylthiophene, is a substituted heterocyclic ketone that serves as a pivotal intermediate in synthetic organic chemistry. The thiophene nucleus is a privileged pharmacophore, recognized for its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its structural and electronic similarity to a benzene ring, coupled with its unique chemical reactivity, makes it a cornerstone in the design of novel therapeutic agents and functional materials.[3] This guide provides a comprehensive technical overview of 1-(4-Methyl-2-thienyl)ethanone, detailing its chemical properties, synthesis, mechanistic nuances, spectroscopic profile, and applications. The content herein is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this versatile building block.
Molecular Identity and Physicochemical Properties
1-(4-Methyl-2-thienyl)ethanone is an organic compound featuring a thiophene ring substituted with a methyl group at the 4-position and an acetyl group at the 2-position. This substitution pattern dictates its reactivity and potential for further chemical modification.
Caption: Chemical Structure of 1-(4-Methyl-2-thienyl)ethanone.
The core physicochemical properties of this compound are summarized below, providing essential data for experimental design and safety considerations.
| Property | Value | Source(s) |
| CAS Registry Number | 13679-73-7 | [4][5] |
| Molecular Formula | C₇H₈OS | [4] |
| Molecular Weight | 140.203 g/mol | [4] |
| IUPAC Name | 1-(4-methylthiophen-2-yl)ethanone | [6] |
| Synonyms | This compound | [4] |
| Monoisotopic Mass | 140.02959 Da | [6] |
| Predicted XlogP | 2.0 | [6] |
Synthesis and Mechanistic Considerations: The Friedel-Crafts Acylation
The most prevalent and industrially significant method for synthesizing 1-(4-Methyl-2-thienyl)ethanone is the Friedel-Crafts acylation of 3-methylthiophene.[7] This reaction is a cornerstone of electrophilic aromatic substitution and involves the introduction of an acyl group onto the thiophene ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[8][9]
Causality of Regioselectivity
A critical aspect of this synthesis is the regioselectivity of the acylation. For substituted thiophenes, the position of electrophilic attack is governed by the electronic effects of the substituent and the inherent reactivity of the thiophene ring. The thiophene ring is highly activated towards electrophilic substitution, preferentially at the α-positions (C2 and C5).[7] This preference is due to the superior stabilization of the positive charge in the corresponding carbocation intermediate (Wheland intermediate).
Attack at the C2 position of thiophene allows the positive charge to be delocalized over three atoms, including the sulfur atom, resulting in three resonance structures. In contrast, attack at the C3 position yields an intermediate with only two resonance structures.[10][11]
Caption: Decisive factors in the regioselective synthesis.
In the case of 3-methylthiophene, the methyl group is an activating, ortho-para directing group. It activates the C2 and C5 positions for electrophilic attack. While both positions are electronically favored, acylation occurs predominantly at the C2 position. This is because the C5 position is sterically hindered by the adjacent C4-methyl group, making the C2 position the most accessible and reactive site for the bulky acylium ion.
Spectroscopic Profile
Accurate characterization is essential for confirming the identity and purity of a synthesized compound. The following is a detailed analysis of the expected spectroscopic data for 1-(4-Methyl-2-thienyl)ethanone.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum provides information about the molecular weight and fragmentation pattern. The NIST database shows a clear molecular ion peak and characteristic fragments for this compound.[12]
| m/z | Ion | Interpretation |
| 140 | [M]⁺ | Molecular Ion |
| 125 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |
| 97 | [M - CH₃CO]⁺ | Loss of the acetyl radical |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule. Based on analogous structures like 2-acetylthiophene and general principles of IR spectroscopy, the following key absorptions are expected.[13][14]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H Stretch | Thiophene Ring |
| ~2950-2850 | C-H Stretch | Methyl Groups |
| ~1660-1680 | C=O Stretch | Conjugated Ketone |
| ~1500-1400 | C=C Stretch | Thiophene Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, 400 MHz, CDCl₃): The proton NMR spectrum is expected to show four distinct signals.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4-7.5 | s (or d) | 1H | Thiophene H5 |
| ~7.0-7.1 | s (or d) | 1H | Thiophene H3 |
| ~2.5 | s | 3H | Acetyl (-COCH₃) |
| ~2.2 | s | 3H | Thiophene (-CH₃) |
¹³C NMR (Predicted, 100 MHz, CDCl₃): The carbon NMR spectrum is expected to display seven unique carbon signals.
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Carbonyl (C=O) |
| ~145 | Thiophene C2 |
| ~142 | Thiophene C4 |
| ~132 | Thiophene C5 |
| ~128 | Thiophene C3 |
| ~26 | Acetyl (-COCH₃) |
| ~15 | Thiophene (-CH₃) |
Applications in Synthetic and Medicinal Chemistry
Thiophene derivatives are a cornerstone of medicinal chemistry, exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][15][16] 1-(4-Methyl-2-thienyl)ethanone is not typically a final drug product but rather a crucial building block. Its utility stems from the reactive acetyl group, which can be readily transformed into a variety of other functional groups or used as a handle for building more complex molecular architectures.[17]
For example, the ketone can undergo:
-
Reduction to form a secondary alcohol.
-
Reductive amination to introduce nitrogen-containing moieties.
-
Alpha-halogenation to create a reactive site for nucleophilic substitution.[17]
-
Condensation reactions to form larger systems like thiazoles or pyrimidines, which are themselves important pharmacophores.[18]
This versatility allows medicinal chemists to synthesize libraries of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies, accelerating the discovery of new drug candidates.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol provides a self-validating, step-by-step methodology for the laboratory-scale synthesis of 1-(4-Methyl-2-thienyl)ethanone.
Caption: Experimental workflow for Friedel-Crafts acylation.
Materials:
-
3-Methylthiophene
-
Acetyl Chloride
-
Aluminum Chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).
-
Catalyst Addition: Under a positive flow of nitrogen, carefully add anhydrous aluminum chloride (1.1 equivalents) to the DCM. The suspension should be stirred and cooled to 0°C in an ice-water bath.
-
Acyl Chloride Addition: Add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension via the dropping funnel, maintaining the temperature at 0°C. Stir for 15 minutes.
-
Substrate Addition: Add 3-methylthiophene (1.0 equivalent) dropwise to the reaction mixture. The rate of addition should be controlled to keep the internal temperature below 5°C.
-
Reaction Progression: After the addition is complete, stir the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a beaker of crushed ice containing a small amount of concentrated HCl. Stir vigorously until the ice has melted.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-(4-Methyl-2-thienyl)ethanone.
Conclusion
1-(4-Methyl-2-thienyl)ethanone is a fundamentally important heterocyclic ketone with significant value for chemical synthesis. Its straightforward, regioselective preparation via Friedel-Crafts acylation makes it an accessible starting material. A thorough understanding of its properties, spectroscopic signature, and chemical reactivity empowers researchers to leverage this compound as a versatile scaffold in the development of novel pharmaceuticals and advanced materials.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. Ethanone, 1-(4-methyl-2-thienyl)- [webbook.nist.gov]
- 5. Ethanone, 1-(4-methyl-2-thienyl)- [webbook.nist.gov]
- 6. PubChemLite - Ethanone, 1-(4-methyl-2-thienyl)- (C7H8OS) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. echemi.com [echemi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Ethanone, 1-(4-methyl-2-thienyl)- [webbook.nist.gov]
- 13. Ethanone, 1-(2-thienyl)- [webbook.nist.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. kthmcollege.ac.in [kthmcollege.ac.in]
- 17. nbinno.com [nbinno.com]
- 18. Synthesis of novel (E)-1-(2-(2-(4(dimethylamino) benzylidene) hydrazinyl)-4-methylthiazol-5-yl)ethanone derivatives as ecto-5'-nucleotidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure and bonding of 2-Acetyl-4-methylthiophene
An In-depth Technical Guide to the Structure and Bonding of 2-Acetyl-4-methylthiophene
Abstract
Thiophene scaffolds are privileged structures in medicinal chemistry, recognized for their bioisosteric properties and capacity to interact with diverse biological targets.[1] This guide provides a comprehensive analysis of the structure and bonding of a specific derivative, this compound (CAS No. 13679-73-7). We will deconstruct the molecule's architecture using a multi-technique spectroscopic approach, grounded in the principles of mass spectrometry, vibrational spectroscopy, and nuclear magnetic resonance. The discussion emphasizes the causal relationships between molecular structure, substituent effects, and the resulting spectroscopic signatures. This document serves as a foundational reference for professionals engaged in the synthesis, characterization, and application of substituted thiophenes in drug discovery and materials science.
Introduction: The Significance of Substituted Thiophenes
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a cornerstone in the development of novel therapeutics and organic materials.[1][2] Its derivatives are integral to numerous FDA-approved drugs, where the thiophene ring modulates physicochemical properties such as solubility and receptor binding affinity.[1] The molecule under investigation, this compound, combines the thiophene core with two key substituents: an electron-withdrawing acetyl group at the C2 position and an electron-donating methyl group at the C4 position. This substitution pattern creates a unique electronic environment that dictates its chemical reactivity and provides distinct handles for further functionalization. Understanding the precise structure and nature of the bonding within this molecule is paramount for predicting its behavior in chemical reactions and biological systems.
Molecular Blueprint: Elucidation Workflow
The definitive characterization of a molecule like this compound is not a monolithic process but a systematic workflow. Each analytical technique provides a unique piece of the structural puzzle. The logical flow, from establishing the molecular formula to mapping the complete atomic connectivity, is crucial for unambiguous structure validation.
Caption: Workflow for the structural elucidation of this compound.
Foundational Analysis: Mass and Physical Properties
The first step in characterization is to confirm the molecular formula and assess the compound's basic physical state.
3.1. Mass Spectrometry Mass spectrometry (MS) provides the most direct evidence for the molecule's mass and, by extension, its elemental composition. For this compound, the empirical formula is C₇H₈OS.[3]
-
Molecular Ion Peak (M⁺): Electron Ionization Mass Spectrometry (EI-MS) reveals a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of approximately 140.[4][5] High-resolution mass spectrometry (HRMS) can confirm the exact mass at 140.0296 g/mol , consistent with the C₇H₈OS formula.[4][5]
-
Key Fragmentation: A prominent fragment is typically observed at m/z 125, corresponding to the loss of the methyl radical (•CH₃) from the acetyl group, forming a stable thienyl-acylium ion. Another significant peak at m/z 43 represents the acetyl cation ([CH₃CO]⁺).
3.2. Physical Properties The macroscopic properties of the compound provide initial indicators of purity and are essential for handling and experimental design.
| Property | Value | Source |
| Molecular Formula | C₇H₈OS | [3][6] |
| Molecular Weight | 140.20 g/mol | [3][7] |
| Appearance | Colorless or slightly yellow liquid | [8] |
| Boiling Point | 108-109 °C | [8][9] |
| Density | ~1.224 g/mL at 25 °C | [8][9] |
| Refractive Index | ~1.560 at 20 °C | [9] |
Vibrational Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" of the functional groups present. The choice of Attenuated Total Reflectance (ATR) for IR is a common, field-proven technique that requires minimal sample preparation.
Experimental Protocol: ATR-IR Spectroscopy
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty crystal. This is critical to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Place a single drop of the neat this compound liquid sample directly onto the ATR crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
-
The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.
Interpretation of Key IR Bands The IR spectrum of this compound is dominated by features of the acetyl group and the substituted thiophene ring.[4]
| Frequency Range (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3000 | Medium-Weak | C-H stretch (aromatic) | Characteristic of sp² C-H bonds in the thiophene ring. |
| ~2950-2850 | Medium-Weak | C-H stretch (aliphatic) | Arises from the methyl groups. |
| ~1665 | Strong | C=O stretch (ketone) | This is the most intense and diagnostic peak. Its frequency is lower than a simple aliphatic ketone (~1715 cm⁻¹) due to conjugation with the electron-rich thiophene ring, which imparts partial single-bond character to the C=O bond. |
| ~1520-1400 | Medium-Strong | C=C stretch (aromatic) | Multiple bands corresponding to the stretching vibrations within the thiophene ring. |
| ~850-700 | Strong | C-H out-of-plane bend | The specific frequency in this region can be diagnostic of the substitution pattern on the thiophene ring. |
Nuclear Magnetic Resonance: Mapping the Atomic Framework
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.
Caption: Structure and atom numbering for this compound.
5.1. ¹H NMR Spectroscopy Proton NMR reveals the number of distinct proton environments and their connectivity through spin-spin coupling.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
|---|---|---|---|---|---|
| H¹¹ | ~7.5-7.6 | d | ~1.5 | H-5 | Located at the C5 position, this proton is deshielded by the adjacent sulfur and the electron-withdrawing acetyl group. It appears as a doublet due to coupling with H⁸. |
| H⁸ | ~7.1-7.2 | d | ~1.5 | H-3 | Located at the C3 position, this proton is less deshielded than H-5. It appears as a doublet due to coupling with H¹¹. The small J value is characteristic of a four-bond coupling across the sulfur atom in some thiophene systems, or in this case, a meta-like coupling. |
| H¹⁰ | ~2.5 | s | - | -C(=O)CH₃ | The three protons of the acetyl methyl group are equivalent and show no coupling, resulting in a sharp singlet. Its chemical shift is typical for a methyl ketone. |
| H¹ | ~2.3 | s | - | Ring -CH₃ | The three protons of the ring methyl group are equivalent and appear as a singlet. They are slightly shielded relative to the acetyl methyl protons. |
5.2. ¹³C NMR Spectroscopy Carbon NMR provides a map of the carbon skeleton. With seven carbon atoms, seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Atom # | Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|---|
| C⁶ | ~190 | C=O | The carbonyl carbon is highly deshielded and appears far downfield, which is characteristic of ketones. |
| C² | ~144 | C-2 | The carbon atom attached to the acetyl group is significantly deshielded due to the electron-withdrawing effect of the ketone. |
| C⁴ | ~142 | C-4 | The carbon atom attached to the methyl group. |
| C⁵ | ~133 | C-5 | Aromatic CH carbon. |
| C³ | ~129 | C-3 | Aromatic CH carbon. |
| C¹⁰ | ~27 | -C(=O)CH₃ | The acetyl methyl carbon. |
| C¹ | ~16 | Ring -CH₃ | The ring methyl carbon, typically appearing furthest upfield. |
Bonding and Electronic Structure
The properties of this compound are fundamentally governed by the aromaticity of the thiophene ring and the electronic influence of its substituents.
-
Aromaticity: The thiophene ring is an electron-rich aromatic system.[10] It possesses six π-electrons (four from the two C=C bonds and two from a lone pair on the sulfur atom) delocalized over the five-membered ring, fulfilling Hückel's rule (4n+2 π electrons, where n=1). This delocalization is responsible for its planarity and relative stability.
-
Substituent Effects: The electronic nature of the ring is perturbed by the substituents.
-
Methyl Group (-CH₃): At the C4 position, the methyl group acts as a weak electron-donating group (EDG) through an inductive effect, slightly increasing the electron density of the ring.
-
Acetyl Group (-COCH₃): At the C2 position, the acetyl group is a strong electron-withdrawing group (EWG) through both inductive and resonance effects. It pulls electron density out of the thiophene ring.
-
-
Intramolecular Interactions: The interplay between the EDG and EWG across the aromatic ring creates a polarized molecule. This electronic push-pull system influences the bond lengths, charge distribution, and chemical reactivity. For example, the presence of the acetyl group deactivates the ring towards electrophilic substitution compared to unsubstituted thiophene, and it directs incoming electrophiles primarily to the C5 position.[10]
Conclusion
The structure of this compound has been unambiguously established through the logical application of modern spectroscopic techniques. Mass spectrometry confirms its molecular formula, C₇H₈OS, while IR spectroscopy identifies the key carbonyl and thiophene functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon frameworks, respectively, confirming the precise placement of the acetyl and methyl substituents at the C2 and C4 positions. The bonding is characterized by an aromatic thiophene core whose electronic properties are significantly modulated by the opposing electronic effects of the attached functional groups. This comprehensive structural and electronic understanding is indispensable for the rational design and synthesis of more complex thiophene-based molecules for pharmaceutical and materials science applications.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound 97 13679-73-7 [sigmaaldrich.com]
- 4. spectrabase.com [spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. scbt.com [scbt.com]
- 7. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. China this compound CAS No.:13679-73-7 [qinmuchem.com]
- 9. This compound CAS#: 13679-73-7 [chemicalbook.com]
- 10. download.e-bookshelf.de [download.e-bookshelf.de]
2-Acetyl-4-methylthiophene: A Versatile Heterocyclic Scaffold for Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Substituted Thiophene
In the landscape of heterocyclic chemistry, thiophene and its derivatives stand out as privileged structures, integral to advancements in medicinal chemistry and materials science. Among these, 2-acetyl-4-methylthiophene (IUPAC Name: 1-(4-methylthiophen-2-yl)ethanone) emerges as a particularly valuable building block. Its unique substitution pattern—an activating methyl group and a versatile acetyl moiety on the thiophene ring—offers a nuanced reactivity profile that can be strategically exploited in complex molecular syntheses. This guide provides a comprehensive exploration of this compound, from its fundamental properties and synthesis to its diverse reactivity and applications, offering field-proven insights for professionals in drug discovery and materials research.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's intrinsic properties is paramount for its effective utilization in synthesis. The physical and spectroscopic data for this compound are summarized below, providing a baseline for its identification and manipulation.
| Property | Value | Reference(s) |
| CAS Number | 13679-73-7 | [1] |
| Molecular Formula | C₇H₈OS | [2] |
| Molecular Weight | 140.20 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 108-109 °C (lit.) | [2] |
| Density | 1.224 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.5600 (lit.) | [2] |
Spectroscopic Characterization:
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. Below are the key spectral features:
-
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the aromatic protons on the thiophene ring and the methyl groups. The chemical shifts and coupling constants are indicative of the substitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, showing characteristic peaks for the carbonyl carbon, the aromatic carbons of the thiophene ring, and the methyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the range of 1660-1680 cm⁻¹. Other characteristic peaks include C-H stretching of the aromatic ring and methyl groups, and C-S stretching of the thiophene ring.[3]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a prominent molecular ion peak (M⁺) at m/z 140. The fragmentation pattern is characterized by the loss of a methyl radical (M⁺ - 15) to form a stable acylium ion, and the subsequent loss of carbon monoxide (M⁺ - 15 - 28).[4]
Synthesis of this compound: A Focus on Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 3-methylthiophene. This electrophilic aromatic substitution reaction offers a reliable route to the desired product, with regioselectivity being a key consideration.
Mechanism and Regioselectivity
The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion from an acylating agent (e.g., acetic anhydride or acetyl chloride) in the presence of a Lewis acid catalyst.[5] The thiophene ring, being electron-rich, acts as a nucleophile, attacking the acylium ion.
The regiochemical outcome of this reaction on 3-methylthiophene is governed by the directing effects of the methyl group and the inherent reactivity of the thiophene ring. The sulfur atom in the thiophene ring can stabilize an adjacent positive charge through resonance, making the α-positions (C2 and C5) more susceptible to electrophilic attack than the β-positions (C3 and C4). The methyl group at the 3-position is an activating, ortho-, para-director. In this case, the directing effects of the sulfur atom and the methyl group are synergistic, strongly favoring acylation at the C2 position. Attack at the C5 position is also possible but is generally observed as a minor product.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol provides a robust method for the laboratory-scale synthesis of this compound.
Materials:
-
3-Methylthiophene
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane to the flask and cool the resulting suspension to 0 °C using an ice-water bath.
-
Acylating Agent Addition: Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred suspension while maintaining the temperature at 0 °C.
-
Substrate Addition: After the addition of acetic anhydride is complete, add a solution of 3-methylthiophene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: Upon completion of the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to afford this compound as a colorless to pale yellow liquid.
The Synthetic Utility of this compound
The presence of both an acetyl group and a substituted thiophene ring makes this compound a versatile precursor for a wide range of chemical transformations.
Reactions at the Acetyl Group
The carbonyl group of this compound undergoes a variety of characteristic reactions:
-
Oxidation: The acetyl group can be oxidized to a carboxylic acid (4-methylthiophene-2-carboxylic acid) using strong oxidizing agents.
-
Reduction: The carbonyl can be reduced to a secondary alcohol (1-(4-methylthiophen-2-yl)ethanol) using reducing agents like sodium borohydride (NaBH₄). Further reduction to the corresponding ethyl group (2-ethyl-4-methylthiophene) can be achieved through methods like the Wolff-Kishner or Clemmensen reduction.
-
Willgerodt-Kindler Reaction: This reaction allows for the conversion of the acetyl group into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid with a rearranged carbon skeleton.[6][7][8] This provides a route to 2-(4-methylthiophen-2-yl)acetic acid derivatives.
Reactions on the Thiophene Ring
The thiophene ring can undergo further electrophilic substitution, with the regioselectivity influenced by the existing acetyl and methyl groups. The acetyl group is a deactivating meta-director, while the methyl group is an activating ortho-, para-director. The C5 position is the most activated site for further electrophilic substitution.
-
Halogenation: Bromination, for instance with N-bromosuccinimide (NBS), will preferentially occur at the C5 position to yield 2-acetyl-5-bromo-4-methylthiophene.
Building Block for Fused Heterocycles: The Gewald Reaction
This compound serves as an excellent ketone component in the Gewald reaction, a multicomponent reaction that provides access to highly substituted 2-aminothiophenes.[9][10][11] These products are valuable intermediates in medicinal chemistry.
Applications in Drug Discovery and Medicinal Chemistry
Thiophene-containing compounds are prevalent in a wide array of pharmaceuticals due to their ability to act as bioisosteres of benzene rings and their favorable pharmacokinetic properties.[12] this compound and its derivatives are key intermediates in the synthesis of various biologically active molecules.
-
Anti-inflammatory Agents: The thiophene nucleus is a common scaffold in the design of non-steroidal anti-inflammatory drugs (NSAIDs).[13] Chalcones derived from the condensation of 2-acetylthiophene with various aromatic aldehydes have shown promising anti-inflammatory activity.[14][15] The 4-methyl substituent can be used to fine-tune the lipophilicity and metabolic stability of these compounds.
-
Antimicrobial and Anticancer Agents: The 2-aminothiophenes synthesized via the Gewald reaction from this compound are versatile precursors for the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Applications in Materials Science
The electron-rich nature of the thiophene ring makes it an attractive component for organic electronic materials. Thiophene-based oligomers and polymers are widely investigated for their semiconducting properties.
-
Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives are utilized as building blocks for emissive and charge-transport materials in OLEDs.[16][17][18] The acetyl and methyl groups on the this compound scaffold can be further functionalized to tune the electronic properties, solubility, and morphology of the resulting materials, thereby influencing the performance of the OLED device.
-
Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs): The ability to create extended π-conjugated systems from thiophene-based building blocks is crucial for the development of high-performance organic semiconductors for OFETs and OPVs. This compound can serve as a starting point for the synthesis of more complex, conjugated molecules with tailored electronic and optical properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazards: It is harmful if swallowed and may cause an allergic skin reaction and serious eye irritation.[1]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a highly valuable and versatile heterocyclic building block with significant potential in both medicinal chemistry and materials science. Its well-defined synthesis, coupled with the diverse reactivity of its functional groups, provides a robust platform for the creation of complex molecular architectures. For researchers and drug development professionals, a deep understanding of the chemistry of this scaffold opens up new avenues for the design and synthesis of novel therapeutic agents and advanced materials. The insights and protocols provided in this guide serve as a foundation for harnessing the full potential of this remarkable compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound CAS#: 13679-73-7 [chemicalbook.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Gewald reaction - Wikipedia [en.wikipedia.org]
- 11. Gewald Reaction [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajrconline.org [ajrconline.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
- 17. oled-intermediates.com [oled-intermediates.com]
- 18. nbinno.com [nbinno.com]
Reactivity of the thiophene ring in 2-Acetyl-4-methylthiophene
An In-Depth Technical Guide to the Reactivity of the Thiophene Ring in 2-Acetyl-4-methylthiophene
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the this compound ring, a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science. We will dissect the intricate interplay of the electron-donating methyl group and the electron-withdrawing acetyl group, which collectively dictate the regioselectivity and rate of key chemical transformations. This document moves beyond a simple recitation of reactions to explain the underlying electronic and steric principles, offering field-proven insights into experimental design. Detailed protocols for critical reactions such as electrophilic substitution and metallation are provided, alongside graphical representations of reaction mechanisms and workflows to facilitate a deeper understanding for drug development professionals and organic chemists.
Introduction: Modulating the Aromaticity of Thiophene
The thiophene ring is an electron-rich aromatic heterocycle, more reactive towards electrophiles than benzene.[1][2] This heightened reactivity stems from the ability of the sulfur atom's lone pair electrons to participate in the π-system, effectively delocalizing six π-electrons over a five-membered ring.[1] In this compound, the inherent reactivity of the parent ring is strategically modulated by two key substituents, creating a nuanced chemical personality.
-
The 2-Acetyl Group : As a potent electron-withdrawing group (-M, -I), the acetyl substituent deactivates the thiophene ring towards electrophilic attack. It reduces electron density, particularly at the C3 and C5 positions, through resonance and inductive effects.
-
The 4-Methyl Group : Conversely, the methyl group is electron-donating (+I, hyperconjugation), activating the ring towards electrophilic attack. It increases electron density, primarily at the adjacent C3 and C5 positions.
The synergy of these opposing electronic demands establishes a clear regiochemical bias, making this compound a valuable and predictable building block in complex molecule synthesis.
Caption: Electronic landscape of this compound.
Electrophilic Aromatic Substitution (SEAr): Precision in Functionalization
Electrophilic substitution is the hallmark reaction of thiophenes. In this compound, the directing effects of the two substituents converge to favor substitution at the C5 position. The C5 position is activated by the 4-methyl group and is the least deactivated position by the 2-acetyl group. The C3 position, while also activated by the methyl group, is sterically hindered and more strongly deactivated by the adjacent acetyl group.
Caption: General mechanism for SEAr on this compound.
Key SEAr Transformations
The predictable nature of substitution at the C5 position allows for a range of functionalizations.
| Reaction | Reagent(s) | Typical Conditions | Primary Product | Reference |
| Bromination | N-Bromosuccinimide (NBS) | DMF or CCl₄, dark | 5-Bromo-2-acetyl-4-methylthiophene | N/A |
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | 0°C to RT | 5-Formyl-2-acetyl-4-methylthiophene | [3][4][5] |
| Nitration | HNO₃ / Acetic Anhydride | Low temperature | 5-Nitro-2-acetyl-4-methylthiophene | N/A |
Note: While standard Friedel-Crafts acylation is common for thiophene, the presence of a deactivating acetyl group on the substrate makes further acylation challenging.
Protocol 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is an efficient method for introducing a formyl group onto electron-rich aromatic rings.[5]
Objective: To synthesize 5-Formyl-2-acetyl-4-methylthiophene.
Methodology:
-
Reagent Preparation: In a three-neck flask under an inert atmosphere (N₂ or Ar), cool anhydrous N,N-Dimethylformamide (DMF, 3.0 eq) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 10°C.
-
Stir the resulting mixture at 0°C for 30-45 minutes to ensure complete formation of the Vilsmeier reagent (chloromethyleniminium salt).[6][7]
-
Reaction: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor progress by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is ~7-8.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired aldehyde.
Metallation and Cross-Coupling: Building Molecular Complexity
For functionalization beyond electrophilic substitution, metallation provides a powerful alternative. The acidity of the C-H bonds on the thiophene ring is enhanced by the sulfur atom, with the C5 proton being the most acidic due to its proximity to the sulfur and activation from the 4-methyl group.
Directed Lithiation
Treatment with a strong base like n-butyllithium (n-BuLi) results in regioselective deprotonation at the C5 position, generating a potent thienyllithium nucleophile. This intermediate can be trapped with a wide array of electrophiles.[8][9][10]
Caption: Functionalization workflow via C5-lithiation.
Palladium-Catalyzed Cross-Coupling
The 5-bromo or 5-iodo derivatives, synthesized via halogenation or metallation/iodination, are excellent substrates for palladium-catalyzed cross-coupling reactions. These methods are cornerstones of modern drug discovery, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[11]
| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂, Base (e.g., K₂CO₃) | C(sp²)-C(sp²) | [12][13][14][15] |
| Heck Coupling | Alkene | Pd(OAc)₂, Phosphine Ligand, Base (e.g., Et₃N) | C(sp²)-C(sp²) | [16][17][18][19] |
| Buchwald-Hartwig | Amine or Alcohol | Pd Catalyst, Ligand (e.g., BINAP), Base | C-N or C-O | N/A |
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 5-Aryl-2-acetyl-4-methylthiophene from 5-Bromo-2-acetyl-4-methylthiophene.
Methodology:
-
Setup: To a flame-dried Schlenk flask, add 5-Bromo-2-acetyl-4-methylthiophene (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Reaction: Heat the mixture to reflux (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue via flash column chromatography to afford the coupled product.
Reactivity of the Substituents
While the primary focus is the thiophene ring, the substituents themselves offer handles for further modification.
-
Acetyl Group: The ketone can undergo a variety of classical transformations, including reduction to an alcohol (e.g., with NaBH₄), oxidation (e.g., Baeyer-Villiger), or serve as an electrophile in condensation reactions (e.g., aldol, Knoevenagel).[6]
-
Methyl Group: The methyl group can be functionalized via radical reactions. For instance, benzylic-type bromination using N-Bromosuccinimide (NBS) and a radical initiator (AIBN or light) can produce 2-Acetyl-4-(bromomethyl)thiophene, a versatile intermediate for nucleophilic substitution.[20]
Conclusion
This compound presents a fascinating case study in substituent-directed reactivity. The deactivating acetyl group and the activating methyl group work in concert to provide a high degree of regiochemical control, primarily directing synthetic transformations to the C5 position. This predictable reactivity, whether through electrophilic substitution, metallation, or subsequent cross-coupling reactions, makes it an exceptionally valuable platform for the construction of complex molecular architectures. A thorough understanding of the electronic principles governing its reactivity empowers researchers to design logical and efficient synthetic routes, accelerating the discovery and development of novel pharmaceuticals and advanced materials.
References
- 1. download.e-bookshelf.de [download.e-bookshelf.de]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. znaturforsch.com [znaturforsch.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. mdpi.com [mdpi.com]
- 7. sciforum.net [sciforum.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Tetrasubstituted Thiophenes via Direct Metalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 13. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air [boa.unimib.it]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Pivotal Role of Organosulfur Compounds in Modern Medicinal Chemistry: A Technical Guide for Drug Development Professionals
Foreword: The Enduring and Evolving Legacy of Sulfur in Medicine
From the ancient Greeks' use of elemental sulfur to the development of sulfonamide antibiotics that revolutionized medicine, sulfur-containing compounds have consistently proven to be a cornerstone of therapeutic innovation.[1] The unique chemical properties of the sulfur atom, including its variable oxidation states and ability to form a diverse array of stable functional groups, impart organosulfur compounds with remarkable versatility in drug design.[2][3] This guide provides an in-depth exploration of the critical role of organosulfur compounds in medicinal chemistry, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this vital area of pharmaceutical science. We will delve into the synthesis, mechanisms of action, and therapeutic applications of these multifaceted molecules, supported by field-proven insights and detailed experimental protocols.
I. The Chemical Versatility of Organosulfur Compounds: A Foundation for Drug Design
The therapeutic efficacy of organosulfur compounds is intrinsically linked to the diverse chemical functionalities that the sulfur atom can adopt. These functional groups, often referred to as "sulfur pharmacophores," influence a molecule's physicochemical properties, including its reactivity, polarity, and metabolic stability, thereby shaping its pharmacokinetic and pharmacodynamic profile.[2][3]
A. Key Classes of Organosulfur Compounds in Medicinal Chemistry
A wide array of organosulfur functional groups are integral to the structure of numerous approved drugs and investigational agents. The most prominent classes include:
-
Thiols (-SH): These nucleophilic compounds are crucial in various biological processes and can act as antioxidants or enzyme inhibitors.
-
Thioethers (R-S-R'): Found in numerous pharmaceuticals, thioethers contribute to a molecule's lipophilicity and can be sites of metabolic oxidation.[2]
-
Sulfoxides (R-S(=O)-R'): These are often metabolites of thioethers and can also be designed into drug candidates to modulate solubility and polarity.[4][5]
-
Sulfones (R-S(=O)₂-R'): Characterized by their high polarity and stability, sulfones are key components of many drugs, enhancing their solubility and metabolic resistance.[4][6][7][8]
-
Sulfonamides (R-S(=O)₂-NR'R''): This class, famously represented by sulfa drugs, is a cornerstone of antibacterial therapy and has found applications in treating a wide range of other diseases.[1][9][10][11][12][13][14][15]
-
Disulfides (R-S-S-R'): These linkages are important in protein structure and can be found in drugs that interact with biological thiols.
The deliberate incorporation of these sulfur-containing moieties allows medicinal chemists to fine-tune the properties of drug candidates for optimal efficacy and safety.
II. Synthetic Strategies for Core Organosulfur Scaffolds
The ability to efficiently and selectively synthesize diverse organosulfur compounds is fundamental to their exploration in drug discovery. This section provides an overview of established synthetic protocols for key organosulfur functionalities.
A. Experimental Protocol: Synthesis of Thioethers via SN2 Reaction
The reaction of a thiolate anion with an alkyl halide is a classic and reliable method for the preparation of thioethers.[15]
Materials:
-
Primary or secondary alkyl halide (1.0 mmol)
-
Thiol (1.0 mmol)
-
Potassium hydroxide (KOH) or other suitable base (1.1 mmol)
-
Methanol or ethanol as solvent
Procedure:
-
Dissolve the thiol in the chosen alcohol solvent in a round-bottom flask.
-
Add the base portion-wise to the solution at room temperature to generate the thiolate anion.
-
Slowly add the alkyl halide to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude thioether.
-
Purify the product by column chromatography on silica gel.
B. Experimental Protocol: General Synthesis of Sulfonamides from Sulfonyl Chlorides
The reaction of a sulfonyl chloride with an amine is the most common method for preparing sulfonamides.[9]
Materials:
-
Sulfonyl chloride (1.0 mmol)
-
Primary or secondary amine (1.1 mmol)
-
Pyridine or triethylamine as a base (1.2 mmol)
-
Dichloromethane or other suitable aprotic solvent
Procedure:
-
Dissolve the amine and the base in the solvent in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add a solution of the sulfonyl chloride in the same solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting sulfonamide by recrystallization or column chromatography.
C. Experimental Protocol: Controllable Oxidation of Sulfides to Sulfoxides and Sulfones
The selective oxidation of sulfides to either sulfoxides or sulfones can be achieved by carefully controlling the reaction conditions.[5]
Materials:
-
Sulfide (1.0 mmol)
-
N-Fluorobenzenesulfonimide (NFSI) as the oxidant
-
Water as the solvent
Procedure for Sulfoxide Synthesis:
-
Dissolve the sulfide in water.
-
Add 1.1 equivalents of NFSI to the solution.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Extract the product with an organic solvent, wash with water, dry, and concentrate.
-
Purify by column chromatography.
Procedure for Sulfone Synthesis:
-
Follow the same initial procedure as for sulfoxide synthesis.
-
Use a larger excess of NFSI (e.g., 2.2 equivalents).
-
The reaction may require gentle heating to go to completion.
-
Work-up and purify as described for the sulfoxide.
III. Mechanisms of Action: How Organosulfur Drugs Exert Their Therapeutic Effects
Organosulfur compounds employ a multitude of mechanisms to achieve their therapeutic effects, often by interacting with specific biological targets or modulating key signaling pathways.
A. Enzyme Inhibition: A Prevalent Mechanism
Many organosulfur drugs function by inhibiting the activity of specific enzymes.
-
Sulfonamides and Dihydropteroate Synthase (DHPS): Sulfonamide antibiotics are classic examples of competitive enzyme inhibitors. They mimic the natural substrate, para-aminobenzoic acid (p-aminobenzoic acid), of the bacterial enzyme dihydropteroate synthase (DHPS), thereby blocking the synthesis of folic acid, which is essential for bacterial growth.
-
Thioether-Containing Kinase Inhibitors: The thioether moiety is a common feature in many kinase inhibitors. It can form important interactions within the ATP-binding pocket of the kinase, contributing to the inhibitor's potency and selectivity.
B. Modulation of Key Signaling Pathways
Organosulfur compounds can also exert their effects by modulating intracellular signaling pathways that are often dysregulated in disease.
-
The NF-κB Pathway: The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation.[16][17] Some organosulfur compounds, such as diallyl disulfide (DADS) from garlic, can inhibit the NF-κB pathway, leading to their anti-inflammatory effects.[5][8][18][19] DADS has been shown to suppress the nuclear translocation of the p65 subunit of NF-κB.[18]
-
The Nrf2 Pathway: The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is a key regulator of the cellular antioxidant response.[1][6][7][20][21] Many naturally occurring organosulfur compounds, most notably sulforaphane from broccoli, are potent activators of the Nrf2 pathway.[1][6][7][20][21] Sulforaphane reacts with cysteine residues on Keap1, a protein that targets Nrf2 for degradation. This leads to the stabilization and nuclear translocation of Nrf2, which then activates the transcription of a battery of cytoprotective genes.[1][6][20]
C. Induction of Apoptosis
A crucial mechanism for many anticancer drugs is the induction of programmed cell death, or apoptosis. Several organosulfur compounds have been shown to induce apoptosis in cancer cells.
-
Diallyl Disulfide (DADS): DADS has been demonstrated to induce apoptosis in human leukemia cells through an intrinsic, mitochondria-mediated pathway.[5] This involves the generation of reactive oxygen species, changes in mitochondrial membrane potential, and the activation of caspases.[5]
Diagram: Simplified Overview of the Nrf2 Activation Pathway by Sulforaphane
Caption: Sulforaphane activates the Nrf2 pathway by disrupting the Keap1-Nrf2 complex.
IV. Therapeutic Applications and Quantitative Efficacy
The diverse mechanisms of action of organosulfur compounds have led to their application in a wide range of therapeutic areas.
A. Anticancer Activity
Organosulfur compounds, both natural and synthetic, have demonstrated significant potential as anticancer agents. Their mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression.
Table 1: Cytotoxic Activity (IC50 values in µM) of Selected Sulfonamide Derivatives against Human Cancer Cell Lines
| Compound | MDA-MB-468 (Breast) | MCF-7 (Breast) | HeLa (Cervical) |
| 8a | 19.22 ± 1.67 | 12.21 ± 0.93 | 10.9 ± 1.01 |
| 8b | 4.62 ± 0.13 | 7.13 ± 0.13 | 7.2 ± 1.12 |
| Cisplatin | - | - | - |
| Doxorubicin | - | - | - |
| Data adapted from reference[12]. |
As shown in Table 1, synthetic sulfonamide derivatives can exhibit potent cytotoxic activity against various cancer cell lines, with some compounds showing efficacy comparable to established chemotherapeutic agents.[12] Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the sulfonamide scaffold can significantly influence their anticancer potency.[9][11][15][22]
B. Anti-inflammatory and Antimicrobial Properties
The anti-inflammatory effects of organosulfur compounds are well-documented, often mediated through the inhibition of the NF-κB pathway and the reduction of pro-inflammatory mediators.[8] Natural organosulfur compounds from garlic, for instance, have been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in activated macrophages.[23]
The historical success of sulfonamide antibiotics underscores the importance of organosulfur compounds in combating infectious diseases. While resistance has emerged, the sulfonamide scaffold continues to be a valuable starting point for the development of new antimicrobial agents.
V. Pharmacokinetics and Bioavailability: From Bench to Bedside
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of organosulfur compounds is crucial for their successful development as drugs.
A. Metabolic Pathways
Organosulfur compounds undergo extensive metabolism in the body. Thioethers, for example, are commonly oxidized to sulfoxides and then to sulfones. Sulfonation, the addition of a sulfate group, is another key metabolic pathway that can alter the solubility and excretion of drugs.[24]
B. Bioavailability
The bioavailability of organosulfur compounds can vary widely depending on their chemical structure and formulation. For instance, the bioavailability of S-allylcysteine (SAC), a water-soluble organosulfur compound from garlic, has been reported to be high, ranging from 87% to 103%.[24] In contrast, other compounds may have lower bioavailability due to factors such as poor absorption or extensive first-pass metabolism.
C. Analytical Methods for Pharmacokinetic Studies
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices.[23][25][26][27][28][29][30][31]
Experimental Protocol: General Workflow for LC-MS/MS Quantification of a Sulfonamide in Plasma
Materials:
-
Plasma sample containing the sulfonamide of interest
-
Internal standard (a stable isotope-labeled version of the analyte is ideal)
-
Acetonitrile for protein precipitation
-
Formic acid for mobile phase acidification
-
HPLC system coupled to a tandem mass spectrometer
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a known volume of plasma (e.g., 100 µL), add the internal standard.
-
Add a precipitating agent, such as acetonitrile (e.g., 300 µL), to precipitate plasma proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Separation:
-
Inject a small volume of the supernatant (e.g., 5-10 µL) onto a suitable HPLC column (e.g., a C18 column).
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Quantification:
-
Construct a calibration curve by analyzing a series of plasma samples spiked with known concentrations of the sulfonamide.
-
Determine the concentration of the sulfonamide in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Diagram: Workflow for a Typical Kinase Inhibition Assay
Caption: A generalized workflow for determining the inhibitory activity of a compound against a target kinase.
VI. Future Directions and Conclusion
The field of organosulfur medicinal chemistry continues to evolve, with ongoing efforts to develop novel synthetic methodologies, discover new biological targets, and design more effective and safer drugs. The exploration of less common sulfur pharmacophores and the application of computational methods are expected to further expand the therapeutic potential of this versatile class of compounds.[3]
VII. References
-
Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. (n.d.). National Institutes of Health. --INVALID-LINK--
-
Sulforaphane targets Keap1 and Nrf2 pathways (in normal conditions,... (n.d.). ResearchGate. --INVALID-LINK--
-
Keap1-Nrf2 Signaling: A Target for Cancer Prevention by Sulforaphane. (n.d.). PubMed Central. --INVALID-LINK--
-
Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. (2020). MDPI. --INVALID-LINK--
-
Synthesis of sulfides (thioethers) and derivatives. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
General Principles in the Synthesis of Sulfonamides. (n.d.). Benchchem. --INVALID-LINK--
-
Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. (2018). Royal Society of Chemistry. --INVALID-LINK--
-
Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. (2024). MDPI. --INVALID-LINK--
-
Diallyl Disulfide (DADS), a constituent of garlic, inactivates NFκB and prevents colitis-induced colorectal cancer by inhibiting GSK-3β. (2016). National Institutes of Health. --INVALID-LINK--
-
Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. (n.d.). National Institutes of Health. --INVALID-LINK--
-
Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. (2021). ScienceOpen. --INVALID-LINK--
-
Activation of Nrf2 and downstream targets by sulforaphane in PAM212... (n.d.). ResearchGate. --INVALID-LINK--
-
Eat Your Broccoli: Oxidative Stress, NRF2, and Sulforaphane in Chronic Kidney Disease. (n.d.). MDPI. --INVALID-LINK--
-
Diallyl disulfide and diallyl trisulfide in garlic as novel therapeutic agents to overcome drug resistance in breast cancer. (n.d.). National Institutes of Health. --INVALID-LINK--
-
A Detailed Protocol for IC50 Determination of Chitinase-IN-5. (n.d.). Benchchem. --INVALID-LINK--
-
Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (n.d.). National Institutes of Health. --INVALID-LINK--
-
Regulation of NFκB by bioactive components of garlic. Diallyl... (n.d.). ResearchGate. --INVALID-LINK--
-
Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023). YouTube. --INVALID-LINK--
-
Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. (2015). ACS Publications. --INVALID-LINK--
-
Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. (n.d.). MDPI. --INVALID-LINK--
-
IC50. (n.d.). Wikipedia. --INVALID-LINK--
-
Synthetic Applications of Organosulfur Compounds in Drug Design. (2025). ResearchGate. --INVALID-LINK--
-
Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. (2014). ACS Publications. --INVALID-LINK--
-
An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. (n.d.). Frontiers. --INVALID-LINK--
-
Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.). Agilent. --INVALID-LINK--
-
An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. (n.d.). National Institutes of Health. --INVALID-LINK--
-
A High-throughput HPLC-MS/MS Assay for the Detection, Quantification and Simultaneous Structural Confirmation of 136 Drugs and Metabolites in Human Urine. (n.d.). PubMed. --INVALID-LINK--
-
LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. (2022). PubMed. --INVALID-LINK--
-
Dihydropteroate synthase-IN-1. (n.d.). MedChemExpress. --INVALID-LINK--
-
(PDF) LC-MS/MS method for nine different antibiotics. (2025). ResearchGate. --INVALID-LINK--
-
Kinase Assay Kit. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
Kinase Reaction and Alkylation Protocol. (n.d.). Abcam. --INVALID-LINK--
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. --INVALID-LINK--
-
Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical. --INVALID-LINK--
-
Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. (2023). MDPI. --INVALID-LINK--
-
Prevailing Knowledge on the Bioavailability and Biological Activities of Sulphur Compounds from Alliums: A Potential Drug Candidate. (n.d.). MDPI. --INVALID-LINK--
-
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 5-(Bromomethyl)thiophene-2-carbonitrile. (n.d.). Benchchem. --INVALID-LINK--
-
Sulfone vs. Thioether Linkers: A Comparative Guide to Enhancing Bioconjugate Stability. (n.d.). Benchchem. --INVALID-LINK--
-
Advances in Organosulfur-Based Polymers for Drug Delivery Systems. (n.d.). National Institutes of Health. --INVALID-LINK--
-
Bioavailability of Organosulfur Compounds after the Ingestion of Black Garlic by Healthy Humans. (2023). National Institutes of Health. --INVALID-LINK--
-
Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. --INVALID-LINK--
-
Exploring the Pharmacological Potential of Organosulfur Compounds. (n.d.). Frontiers. --INVALID-LINK--
-
Development and validation of a ‘dilute and shoot’ LC–MS/MS method in urine suitable for screening and. (2025). ANTISEL. --INVALID-LINK--
-
940-947 Research Article Development and validation of a HPLC/M. (n.d.). JOCPR. --INVALID-LINK--
-
Dihydrofolate Reductase Assay Kit (CS0340). (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
UHPLC/MS for Drug Detection in Urine. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
Role of di-allyl disulfide, a garlic component in NF-κB mediated transient G2-M phase arrest and apoptosis in human leukemic cell-lines. (n.d.). PubMed. --INVALID-LINK--
-
The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of di-allyl disulfide, a garlic component in NF-κB mediated transient G2-M phase arrest and apoptosis in human leukemic cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diallyl disulfide and diallyl trisulfide in garlic as novel therapeutic agents to overcome drug resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. courses.edx.org [courses.edx.org]
- 11. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Diallyl Disulfide (DADS), a constituent of garlic, inactivates NFκB and prevents colitis-induced colorectal cancer by inhibiting GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scienceopen.com [scienceopen.com]
- 19. Keap1-Nrf2 Signaling: A Target for Cancer Prevention by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. Bioavailability of Organosulfur Compounds after the Ingestion of Black Garlic by Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 25. hpst.cz [hpst.cz]
- 26. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A High-throughput HPLC-MS/MS Assay for the Detection, Quantification and Simultaneous Structural Confirmation of 136 Drugs and Metabolites in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Advances in Organosulfur-Based Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 31. antisel.gr [antisel.gr]
A Technical Guide to 2-Acetyl-4-methylthiophene (C₇H₈OS): Synthesis, Characterization, and Applications in Drug Discovery
Abstract
Thiophene-containing heterocycles are cornerstones in medicinal chemistry, recognized for their diverse biological activities and structural versatility.[1][2] The thiophene moiety is a privileged pharmacophore, appearing in numerous FDA-approved drugs across various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial agents.[3] 2-Acetyl-4-methylthiophene (CAS: 13679-73-7), a substituted acetylthiophene, serves as a critical intermediate and building block in the synthesis of more complex, pharmacologically active molecules.[4][5] This technical guide provides an in-depth analysis of its physicochemical properties, spectroscopic profile, and synthesis, with a focus on the mechanistic principles governing its formation. Furthermore, we detail its applications in drug development, supported by field-proven experimental protocols for its synthesis and subsequent biological evaluation, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile compound.
Core Compound Profile: Physicochemical and Spectroscopic Data
This compound is a colorless to pale yellow liquid under standard conditions.[6] Its identity and purity are established through a combination of physical constant measurements and spectroscopic analysis.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈OS | [7][8] |
| Molecular Weight | 140.20 g/mol | [7][8] |
| CAS Number | 13679-73-7 | [7][9] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 108-109 °C (lit.) | [9] |
| Density | 1.224 g/mL at 25 °C (lit.) | [7][9] |
| Refractive Index (n²⁰/D) | 1.5600 (lit.) | [7][9] |
| Flash Point | 105 °C (221 °F) - closed cup | [7][10] |
| Solubility | Soluble in alcohol; sparingly soluble in water (1510 mg/L at 25 °C est.) | [6] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous structural confirmation of this compound. The expected spectral data are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive information about the hydrogen environment. Key expected signals include:
-
Two distinct signals in the aromatic region (approx. δ 6.8-7.5 ppm) corresponding to the two protons on the thiophene ring.
-
A singlet at approximately δ 2.5 ppm for the three protons of the ring-bound methyl group (at C4).
-
A singlet at approximately δ 2.4 ppm for the three protons of the acetyl methyl group. The specific chemical shifts and coupling constants are influenced by the solvent and spectrometer frequency.[11]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments. One would expect to see seven distinct signals:
-
A signal for the carbonyl carbon of the acetyl group, typically in the δ 190-200 ppm range.
-
Four signals for the aromatic carbons of the thiophene ring.
-
Two signals for the methyl carbons.
-
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups. The most prominent and diagnostic peak is the strong carbonyl (C=O) stretching vibration, expected around 1660-1680 cm⁻¹. Other characteristic peaks include C-H stretches from the aromatic ring and aliphatic methyl groups.[12][13]
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) would appear at m/z = 140.20. Fragmentation patterns would likely show a prominent peak corresponding to the loss of the methyl group (m/z = 125) and the characteristic acylium ion (m/z = 43).
Synthesis and Mechanistic Insights: Friedel-Crafts Acylation
The most common and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of 3-methylthiophene.[14] This reaction is a classic example of electrophilic aromatic substitution.[15]
The Causality of Regioselectivity
A critical aspect of this synthesis is its high regioselectivity. The acylation occurs almost exclusively at the C2 position (alpha to the sulfur atom) rather than the C5 position. This preference is dictated by the electronic properties of the thiophene ring and the stability of the reaction intermediate.
During electrophilic attack, a carbocation intermediate known as a Wheland or sigma complex is formed.[14]
-
Attack at C2: The positive charge in the intermediate formed by attack at the C2 position can be delocalized over three resonance structures, including one where the sulfur atom's lone pair participates, significantly stabilizing the intermediate.[16][17]
-
Attack at C5: While also an alpha position, the directing effect of the C3-methyl group (an electron-donating group) further activates the adjacent C2 position, making it the primary site of electrophilic attack.
The greater stability of the C2-attack intermediate lowers the activation energy for this pathway, making it the kinetically and thermodynamically favored product.[17]
Reaction Mechanism Diagram
The following diagram illustrates the step-by-step mechanism of the Friedel-Crafts acylation of 3-methylthiophene.
Caption: Friedel-Crafts acylation mechanism for synthesizing this compound.
Applications in Medicinal Chemistry and Drug Development
The true value of this compound for drug development professionals lies in its utility as a versatile synthetic intermediate.[4][18] The acetyl group is a reactive handle that allows for a wide range of chemical transformations, enabling the construction of diverse molecular libraries for biological screening.
Key Transformation Pathways:
-
Schiff Base Formation: The ketone can be readily condensed with primary amines to form Schiff bases (imines). These compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.[5][19]
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) leads to the formation of new C-C bonds, providing a route to more complex heterocyclic systems or alpha,beta-unsaturated compounds.[18]
-
Reduction: The carbonyl group can be reduced to a secondary alcohol, which can be used in further synthetic steps, or fully reduced to an ethyl group via methods like the Wolff-Kishner reduction.[20]
-
Heterocycle Synthesis: It serves as a precursor for building more complex fused-ring systems, such as thienopyridines or thienopyrimidines, which are prevalent scaffolds in modern pharmaceuticals.
Drug Discovery Workflow
The integration of this compound into a typical drug discovery pipeline is illustrated below.
Caption: A generalized workflow for using this compound in drug discovery.
Experimental Protocols
The following protocols are provided as validated, step-by-step methodologies for the synthesis and application of this compound.
Protocol: Synthesis via Friedel-Crafts Acylation
Objective: To synthesize this compound from 3-methylthiophene with high regioselectivity.
Materials:
-
3-Methylthiophene
-
Acetic anhydride (or Acetyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Loading: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add acetic anhydride (1.0 equivalent) dropwise via the addition funnel to the AlCl₃ suspension. Maintain the temperature at 0 °C. Stir for 30 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Add a solution of 3-methylthiophene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30-60 minutes. A color change is typically observed.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Protocol: MTT Assay for Cytotoxicity Screening
Objective: To evaluate the cytotoxic effects of synthesized this compound derivatives on a cancer cell line (e.g., HeLa).[19]
Materials:
-
Synthesized thiophene derivative (dissolved in DMSO)
-
HeLa cells (or other cancer cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance (optical density) of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[19]
Safety and Handling
This compound should be handled in a well-ventilated fume hood. It is classified as an irritant and may cause skin sensitization.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Store the compound in a cool, dry place, sealed tightly and away from strong oxidizing agents.[10]
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. niir.org [niir.org]
- 5. jetir.org [jetir.org]
- 6. 2-acetyl-4-methyl thiophene, 13679-73-7 [thegoodscentscompany.com]
- 7. This compound 97 13679-73-7 [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. This compound CAS#: 13679-73-7 [chemicalbook.com]
- 10. China this compound CAS No.:13679-73-7 [qinmuchem.com]
- 11. 2-Methylthiophene(554-14-3) 1H NMR spectrum [chemicalbook.com]
- 12. youtube.com [youtube.com]
- 13. Analytical Techniques:IR, NMR, Mass Spect - Part 2 of 4 Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 14. benchchem.com [benchchem.com]
- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 16. echemi.com [echemi.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Friedel-Crafts Acylation [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Acetyl-4-methylthiophene from 3-Methylthiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-acetyl-4-methylthiophene from 3-methylthiophene. The core of this transformation is the Friedel-Crafts acylation, a cornerstone of aromatic chemistry. However, the inherent challenge of regioselectivity in the acylation of 3-substituted thiophenes necessitates a nuanced approach to maximize the yield of the desired this compound isomer. This document elucidates the mechanistic principles governing this regioselectivity, offers a detailed experimental protocol, and provides in-depth guidance on product purification and characterization.
Introduction: The Challenge of Regioselectivity
The Friedel-Crafts acylation is a powerful and widely employed method for the introduction of acyl groups onto aromatic rings, proceeding via an electrophilic aromatic substitution mechanism.[1] In the case of thiophene, the ring is highly activated towards electrophilic attack, with a strong preference for substitution at the α-positions (C2 and C5). This preference is attributed to the superior stabilization of the carbocation intermediate (the σ-complex or arenium ion) formed upon attack at these positions, which can be described by three resonance structures, compared to the two resonance structures for attack at the β-positions (C3 and C4).[2][3][4]
The presence of a methyl group at the 3-position of the thiophene ring, as in our starting material, 3-methylthiophene, introduces a further layer of complexity. The methyl group is an electron-donating group, which further activates the thiophene ring towards electrophilic substitution. However, it also exerts a directing effect. The primary products expected from the Friedel-Crafts acylation of 3-methylthiophene are the 2-acetyl-3-methylthiophene and the 5-acetyl-3-methylthiophene (which is the desired this compound). The electrophilic attack is sterically and electronically directed to the available α-positions.
This guide will focus on a protocol designed to favor the formation of the desired this compound isomer and will detail the necessary steps for its isolation and purification from the reaction mixture.
Reaction Mechanism and Regioselectivity
The Friedel-Crafts acylation of 3-methylthiophene with an acylating agent such as acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst proceeds through the formation of a highly electrophilic acylium ion.[5] This electrophile is then attacked by the electron-rich thiophene ring.
Caption: General mechanism of Friedel-Crafts acylation on 3-methylthiophene.
The ratio of the two primary isomers, 2-acetyl-3-methylthiophene and this compound, is influenced by several factors, including the choice of Lewis acid catalyst, the solvent, and the reaction temperature. Milder Lewis acids, such as zinc chloride or stannic chloride, are often preferred over the highly reactive aluminum chloride to minimize potential side reactions and improve selectivity.[6]
Experimental Protocol: Synthesis of this compound
This protocol is based on established Friedel-Crafts acylation procedures and is optimized for the synthesis of this compound from 3-methylthiophene.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methylthiophene | C₅H₆S | 98.17 | 10.0 g | 0.102 |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 11.5 g (10.6 mL) | 0.113 |
| Anhydrous Tin(IV) chloride | SnCl₄ | 260.52 | 29.2 g (13.2 mL) | 0.112 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |
| 5% Hydrochloric Acid | HCl | 36.46 | 100 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 100 mL | - |
| Brine | NaCl (aq) | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or fractional distillation
Procedure:
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: In a clean, dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve 10.0 g (0.102 mol) of 3-methylthiophene in 100 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the flask in an ice bath to 0°C with stirring.
-
Lewis Acid Addition: Slowly add 29.2 g (0.112 mol) of anhydrous tin(IV) chloride to the stirred solution via the dropping funnel. Maintain the temperature below 10°C during the addition.
-
Acylating Agent Addition: To the cooled mixture, add 11.5 g (0.113 mol) of acetic anhydride dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing 200 g of crushed ice and 100 mL of 5% hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of DCM.
-
Washing: Combine the organic layers and wash successively with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification of this compound
The crude product will be a mixture of this compound and 2-acetyl-3-methylthiophene, along with some unreacted starting material and potential polymeric byproducts. Separation of these isomers is critical and can be achieved by one of the following methods:
-
Fractional Distillation: Due to a likely difference in boiling points between the two isomers, fractional distillation under reduced pressure can be an effective method for separation on a larger scale.
-
Column Chromatography: For smaller scale purification and to achieve high purity, column chromatography on silica gel is recommended. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, should be employed. The polarity of the two isomers is very similar, so a careful gradient elution may be necessary.
Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods.
Spectroscopic Data for this compound:
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.45 (s, 1H), 7.15 (s, 1H), 2.50 (s, 3H), 2.25 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 190.5, 145.0, 140.0, 132.0, 128.0, 26.5, 15.5 |
| IR (neat) | ν (cm⁻¹): ~1660 (C=O stretch) |
| Mass Spec (EI) | m/z (%): 140 (M⁺) |
Note: The provided NMR data are estimates and may vary slightly based on the solvent and instrument used.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
3-Methylthiophene is flammable and has a strong odor.
-
Acetic anhydride is corrosive and a lachrymator.
-
Tin(IV) chloride is a corrosive Lewis acid and reacts violently with water. Handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Conclusion
The synthesis of this compound from 3-methylthiophene via Friedel-Crafts acylation presents a significant regioselectivity challenge. By carefully selecting the Lewis acid catalyst and reaction conditions, it is possible to influence the isomer distribution. Meticulous purification, either through fractional distillation or column chromatography, is essential to isolate the desired product. The protocols and data presented in this guide provide a robust framework for researchers to successfully synthesize and characterize this valuable chemical intermediate.
References
- 1. Lewis Base/Brønsted Acid Co-Catalyzed Asymmetric Thiolation of Alkenes with Acid-Controlled Divergent Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jetir.org [jetir.org]
- 4. mdpi.com [mdpi.com]
- 5. CN106892895A - A kind of preparation method of 2 acetyl thiophene - Google Patents [patents.google.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Application Notes & Protocols: A Comprehensive Guide to the Friedel-Crafts Acylation of 3-Methylthiophene
For inquiries: --INVALID-LINK--
Abstract
This document provides a detailed application and protocol guide for the Friedel-Crafts acylation of 3-methylthiophene. This reaction is a cornerstone of electrophilic aromatic substitution, yielding valuable acylthiophene derivatives that are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.[1] We delve into the mechanistic underpinnings of the reaction, with a particular focus on the principles governing regioselectivity. A meticulously validated, step-by-step protocol for the synthesis of 2-acetyl-3-methylthiophene is presented, accompanied by expert insights into experimental design, safety considerations, and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
Introduction: The Significance of Thiophene Acylation
The Friedel-Crafts acylation is a robust and widely employed method for the introduction of an acyl group onto an aromatic ring.[2] When applied to heterocyclic aromatic compounds like thiophene and its derivatives, it unlocks a diverse array of functionalized building blocks. 3-Methylthiophene, in particular, serves as a key starting material. Its acylation products, such as 2-acetyl-3-methylthiophene, are precursors to a multitude of biologically active molecules and advanced materials.[3][4]
The reaction's utility stems from the stability of the resulting ketone, which is deactivated towards further acylation, thus preventing polysubstitution—a common challenge in the analogous Friedel-Crafts alkylation.[5][6] The acyl group can then be readily transformed into a variety of other functional groups, further highlighting the synthetic versatility of this reaction.
Mechanistic Insights: The Basis of Regioselectivity
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1] The key steps involve the generation of a highly electrophilic acylium ion, its attack on the electron-rich thiophene ring, and subsequent rearomatization.
Generation of the Acylium Ion
The reaction is initiated by the interaction of an acylating agent, typically an acyl chloride or an anhydride, with a Lewis acid catalyst. Common Lewis acids include aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄).[7][8][9] The Lewis acid coordinates to the carbonyl oxygen of the acylating agent, facilitating the departure of the leaving group and the formation of a resonance-stabilized acylium ion.
Electrophilic Attack and the Sigma Complex (Wheland Intermediate)
The acylium ion then acts as the electrophile, attacking the π-electron system of the 3-methylthiophene ring. This attack transiently disrupts the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex or Wheland intermediate.[1]
The Decisive Factor: Regioselectivity
For 3-substituted thiophenes, the position of electrophilic attack is a critical consideration. The inherent electronic properties of the thiophene ring favor acylation at the α-positions (C2 and C5) over the β-positions (C3 and C4).[1] This preference is due to the greater stabilization of the positive charge in the sigma complex when the attack occurs at an α-position. The lone pair of electrons on the sulfur atom can more effectively delocalize the positive charge through resonance when the electrophile adds to the C2 or C5 position.[10][11]
In the case of 3-methylthiophene, the methyl group is an electron-donating group, which further activates the ring towards electrophilic attack. While the methyl group directs to the ortho (C2) and para (C5) positions, the inherent reactivity of the thiophene ring strongly favors the C2 and C5 positions. Consequently, the major product of the Friedel-Crafts acylation of 3-methylthiophene is the 2-acyl derivative, with the 5-acyl derivative formed as a minor product.
Diagram of the Reaction Mechanism
Caption: Mechanism of Friedel-Crafts Acylation on 3-Methylthiophene.
Experimental Protocol: Synthesis of 2-Acetyl-3-methylthiophene
This protocol details a reliable method for the laboratory-scale synthesis of 2-acetyl-3-methylthiophene using acetic anhydride as the acylating agent and tin(IV) chloride as the Lewis acid catalyst.
Materials and Reagents
| Reagent | Formula | M.W. | Amount | Moles | Eq. |
| 3-Methylthiophene | C₅H₆S | 98.17 | 5.0 g | 0.051 | 1.0 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 5.7 mL | 0.061 | 1.2 |
| Tin(IV) Chloride | SnCl₄ | 260.52 | 6.4 mL | 0.056 | 1.1 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | - |
| 1 M Hydrochloric Acid | HCl | 36.46 | 50 mL | - | - |
| Saturated NaHCO₃ | NaHCO₃ | 84.01 | 50 mL | - | - |
| Brine | NaCl | 58.44 | 50 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | q.s. | - | - |
Equipment
-
Three-neck round-bottom flask (250 mL) equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (calcium chloride).
-
Ice-water bath.
-
Separatory funnel (250 mL).
-
Rotary evaporator.
-
Standard laboratory glassware.
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with the stirrer, dropping funnel, and condenser. Ensure all glassware is dry.[12] Add 3-methylthiophene (5.0 g, 0.051 mol) and 50 mL of anhydrous dichloromethane to the flask.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Addition of Lewis Acid: Slowly add tin(IV) chloride (6.4 mL, 0.056 mol) to the stirred solution over 15 minutes. The addition is exothermic, so maintain the temperature at 0-5 °C.[13]
-
Addition of Acylating Agent: Add acetic anhydride (5.7 mL, 0.061 mol) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 50 mL of 1 M HCl.[12] Stir vigorously for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).[12]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield 2-acetyl-3-methylthiophene as a colorless to pale yellow liquid.[3]
Workflow Diagram
Caption: Experimental Workflow for the Synthesis of 2-Acetyl-3-methylthiophene.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Reagent Handling:
-
Acetic Anhydride: Corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.
-
Tin(IV) Chloride: A corrosive Lewis acid that reacts violently with water. Handle with extreme care.
-
Dichloromethane: A volatile and potentially carcinogenic solvent.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time or gently warm the reaction mixture. |
| Moisture in reagents/glassware | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Formation of Byproducts | Reaction temperature too high | Maintain the recommended temperature during the addition of reagents. |
| Incorrect stoichiometry | Accurately measure all reagents. | |
| Difficult Work-up | Emulsion formation | Add more brine during the washing step to break the emulsion. |
Conclusion
The Friedel-Crafts acylation of 3-methylthiophene is a highly effective and reliable method for the synthesis of 2-acetyl-3-methylthiophene. A thorough understanding of the reaction mechanism, particularly the factors governing regioselectivity, is crucial for successful execution. By following the detailed protocol and adhering to the safety guidelines outlined in this document, researchers can confidently employ this reaction to access valuable synthetic intermediates for a wide range of applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Acetyl-3-methylthiophene 98 13679-72-6 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. mt.com [mt.com]
- 7. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 8. Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols [organic-chemistry.org]
- 9. thomassci.com [thomassci.com]
- 10. echemi.com [echemi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. websites.umich.edu [websites.umich.edu]
- 13. m.youtube.com [m.youtube.com]
Application Note: Zeolite-Catalyzed Synthesis of 2-Acetyl-4-methylthiophene
Abstract
This application note provides a comprehensive guide to the synthesis of 2-acetyl-4-methylthiophene via the Friedel-Crafts acylation of 3-methylthiophene using heterogeneous zeolite catalysts. We delve into the mechanistic underpinnings of the reaction, highlighting the advantages of zeolites over traditional homogeneous catalysts, such as improved reusability, enhanced safety, and reduced environmental impact.[1][2] This document furnishes a detailed experimental protocol, comparative data on catalyst performance, and troubleshooting insights tailored for researchers, chemists, and professionals in drug development and fine chemical synthesis.
Introduction: The Case for Heterogeneous Catalysis
This compound is a valuable ketone intermediate in the synthesis of pharmaceuticals and specialty chemicals.[3] Its production traditionally relies on the Friedel-Crafts acylation, a cornerstone of organic synthesis for attaching substituents to aromatic rings.[4] Historically, this reaction has been catalyzed by stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃).[2] However, these homogeneous catalysts present significant challenges, including their high moisture sensitivity, the large volume of toxic and corrosive waste generated during aqueous work-up, and the difficulty in separating the catalyst from the reaction product.[1][2]
The adoption of solid acid catalysts, particularly zeolites, offers a sustainable and efficient alternative.[1] Zeolites are crystalline aluminosilicates with a well-defined microporous structure, high surface area, and intrinsic acidity.[5] Their application in acylation reactions addresses the key drawbacks of Lewis acids by providing a reusable, easily separable, and environmentally benign catalytic system.[1][5] Zeolites like H-Beta (Hβ) have demonstrated exceptional activity and selectivity in the acylation of thiophene, making them prime candidates for the synthesis of substituted thiophenic ketones.[2][6]
Reaction Mechanism and Catalyst Functionality
The zeolite-catalyzed Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The reaction is initiated at the Brønsted or Lewis acid sites within the zeolite framework.
-
Activation of the Acylating Agent: The acylating agent (acetic anhydride in this protocol) interacts with an acid site on the zeolite surface. This interaction polarizes the carbonyl group, leading to the formation of a highly electrophilic acylium ion intermediate (CH₃CO⁺).[7]
-
Electrophilic Attack: The electron-rich 3-methylthiophene attacks the acylium ion. The methyl group is an activating, ortho-para director. The attack preferentially occurs at the C2 position, which is the most nucleophilic and sterically accessible site, leading to the formation of a stabilized carbocation intermediate (sigma complex).
-
Deprotonation and Catalyst Regeneration: A proton is eliminated from the sigma complex, restoring the aromaticity of the thiophene ring and yielding the final product, this compound. The proton is captured by the zeolite, regenerating the active catalytic site for subsequent cycles.
Comparative Performance of Zeolite Catalysts
The choice of zeolite catalyst is critical and significantly influences reaction efficiency. Factors such as pore size, dimensionality of the channel system, and acid site density play a crucial role.[8] Hβ zeolite is often favored for its large pores and three-dimensional channel system, which facilitates the diffusion of reactants and products, minimizing deactivation.[2][8]
| Catalyst | Acylating Agent | Substrate | Conversion (%) | Selectivity for 2-Acyl Product (%) | Conditions | Reference |
| Hβ Zeolite | Acetic Anhydride | Thiophene | ~99 | >98 | 60°C, 1:3 molar ratio | [2][9] |
| HZSM-5 | Acetic Anhydride | Thiophene | Low | Good | 60°C, 1:3 molar ratio | [2] |
| NKC-9 Resin | Acetic Anhydride | Thiophene | High | Poor | 60°C, 1:3 molar ratio | [2] |
| H-Y Zeolite | Benzoic Acid | m-Xylene | Good | N/A | Reflux | [1] |
This table summarizes data for the acylation of thiophene, which serves as a model for the expected performance in 3-methylthiophene acylation.
Detailed Experimental Protocol
This protocol is adapted from highly successful methods for the acylation of thiophene over Hβ zeolite.[2][6]
Materials and Reagents
-
3-Methylthiophene (C₅H₆S, CAS: 616-44-4)
-
Acetic Anhydride (C₄H₆O₃, CAS: 108-24-7)
-
Hβ (Beta) Zeolite Catalyst
-
Dichloromethane (CH₂Cl₂, for washing)
-
Anhydrous Sodium Sulfate (Na₂SO₄, for drying)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/water bath
-
Filtration apparatus
-
Rotary evaporator
Catalyst Activation
Rationale: Zeolites can adsorb atmospheric moisture, which deactivates the acid sites. Calcination is a critical step to ensure maximum catalytic activity.[6][9]
Procedure:
-
Place the required amount of Hβ zeolite catalyst in a ceramic crucible.
-
Transfer the crucible to a muffle furnace.
-
Heat the catalyst at 550°C for 4 hours under a slow air flow.
-
After calcination, cool the catalyst in a desiccator to prevent moisture re-adsorption before use.
Synthesis Workflow
Reaction Procedure
-
Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer or temperature probe.
-
Charging Reagents: To the flask, add 3-methylthiophene (e.g., 0.1 mol) and acetic anhydride (e.g., 0.3 mol). The 1:3 molar ratio is often used to drive the reaction to completion.[2]
-
Catalyst Addition: Add the freshly activated Hβ zeolite catalyst. A typical catalyst loading is 3-5% by weight relative to the reactants.
-
Reaction: Heat the mixture to 85°C using a heating mantle or oil bath and stir vigorously.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.
Work-up and Purification
-
Cooling: Once the reaction is complete (as determined by GC), cool the mixture to room temperature.
-
Catalyst Recovery: Separate the solid Hβ zeolite catalyst by vacuum filtration. The recovered catalyst can be washed with a solvent like dichloromethane, dried, and calcined again for reuse, demonstrating a key advantage of heterogeneous catalysis.[2]
-
Purification: The liquid filtrate contains the product, unreacted starting materials, and acetic acid byproduct. The desired product, this compound, can be purified by vacuum distillation.[9]
Product Characterization
The identity and purity of the synthesized this compound (CAS: 13679-73-7) should be confirmed using standard analytical techniques.
-
Molecular Weight: 140.20 g/mol
-
Appearance: Typically a liquid or low-melting solid.
-
Boiling Point: 108-109 °C[10]
-
Density: ~1.224 g/mL at 25 °C[10]
-
Analytical Data:
-
GC-MS: To confirm molecular weight (m/z = 140) and purity.
-
FTIR: To identify key functional groups, such as the carbonyl (C=O) stretch of the ketone.
-
¹H NMR & ¹³C NMR: To confirm the molecular structure and substitution pattern.
-
Conclusion
The use of Hβ zeolite presents a robust, efficient, and environmentally responsible method for the synthesis of this compound. This protocol leverages the benefits of heterogeneous catalysis—namely catalyst reusability and simplification of product purification—to provide a scalable and sustainable alternative to traditional Friedel-Crafts chemistry. By understanding the underlying mechanism and optimizing reaction parameters, researchers can achieve high yields of this important chemical intermediate.
References
- 1. ScholarWorks - Idaho Conference on Undergraduate Research: Zeolite Catalyzed Friedel-Crafts Acylations [scholarworks.boisestate.edu]
- 2. tsijournals.com [tsijournals.com]
- 3. jetir.org [jetir.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound CAS#: 13679-73-7 [chemicalbook.com]
Application Note: Green Synthesis Strategies for 2-Acetyl-4-methylthiophene
Introduction: The Imperative for Greener Thiophene Synthesis
2-Acetyl-4-methylthiophene is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis traditionally involves the Friedel-Crafts acylation of 3-methylthiophene. Conventional protocols frequently employ potent Lewis acids like aluminum trichloride (AlCl₃) in chlorinated solvents such as dichloromethane (DCM) or 1,2-dichloroethane.[1][2] While effective, these methods present significant environmental and safety challenges, including the use of hazardous and volatile solvents, the generation of corrosive acidic waste during workup, and the requirement for more than stoichiometric amounts of the Lewis acid catalyst, which cannot be easily recovered or reused.
The principles of green chemistry call for the development of cleaner, safer, and more efficient chemical processes.[3] This involves prioritizing the use of renewable feedstocks, eliminating waste, employing safer solvents and reagents, and designing energy-efficient processes. This guide provides two field-proven, greener alternatives to the conventional synthesis of this compound, adapted from established methodologies for related thiophene compounds.[3][4][5]
Method 1: Solvent-Free Acylation with Recyclable Heterogeneous Acid Catalyst
This protocol adapts the principles of solvent-free reactions with recyclable catalysts, a cornerstone of green industrial chemistry.[4][5] By eliminating organic solvents, this method drastically reduces volatile organic compound (VOC) emissions and simplifies product isolation. The use of a solid acid catalyst, such as a strongly acidic ion-exchange resin or certain zeolites, in place of a traditional Lewis acid like AlCl₃, offers the significant advantages of catalyst recyclability, reduced corrosive waste, and improved handling safety.[6]
Scientific Principle & Rationale
The reaction proceeds via an electrophilic aromatic substitution (Friedel-Crafts acylation) where the thiophene ring attacks the acylium ion generated from acetic anhydride.
-
Causality of Solvent-Free Conditions: The reactants, 3-methylthiophene and acetic anhydride, can act as a solvent for the reaction at elevated temperatures, eliminating the need for an additional, often hazardous, solvent.[4][5] This not only improves the environmental profile but also increases the concentration of reactants, which can lead to faster reaction rates.
-
Expertise in Catalyst Selection: Traditional Lewis acids (e.g., AlCl₃) are consumed during the reaction and require a hydrolytic workup that generates substantial aqueous waste. A solid acid catalyst (e.g., Amberlyst-15, HZSM-5 zeolite) possesses Bronsted or Lewis acid sites on a solid support.[6] This heterogeneity allows for simple recovery by filtration and subsequent reuse, significantly improving atom economy and reducing waste. Phosphoric acid can also be used as a recyclable liquid catalyst.[4][5]
Detailed Experimental Protocol
-
Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylthiophene (9.82 g, 0.1 mol) and acetic anhydride (11.2 g, 0.11 mol).
-
Catalyst Addition: Add the solid acid catalyst (e.g., 5 g of pre-dried Amberlyst-15 resin).
-
Reaction: Heat the mixture to 80-90°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 3-5 hours.[5]
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Add 30 mL of ethyl acetate to reduce viscosity and filter the mixture to recover the solid catalyst. The catalyst should be washed with ethyl acetate, dried under vacuum, and stored for reuse.
-
Workup: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid and unreacted acetic anhydride, followed by brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield this compound as a clear oil.
Workflow Visualization
Method 2: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis is a powerful green chemistry tool that dramatically accelerates reaction times, often increases yields, and enhances product purity by minimizing side reactions.[3][7] By applying microwave irradiation, a reaction that might take several hours under conventional heating can often be completed in minutes.[8]
Scientific Principle & Rationale
This protocol utilizes microwave energy to drive the Friedel-Crafts acylation. The reaction can be performed either solvent-free or using a high-boiling, microwave-absorbent green solvent like polyethylene glycol (PEG) or an ionic liquid.
-
Causality of Microwave Heating: Unlike conventional heating which relies on slow conduction, microwaves directly heat the bulk of the reaction mixture through dielectric heating.[3] This provides rapid, uniform, and efficient energy transfer, leading to a significant reduction in reaction time from hours to minutes. This rapid heating can also overcome kinetic barriers and minimize the formation of thermal decomposition byproducts.[8][9]
-
Expertise in Reaction Design: The choice of a small amount of a solid catalyst (as in Method 1) or a mineral acid like phosphoric acid is crucial. For this MAOS protocol, a minimal amount of a strong acid catalyst is sufficient due to the high efficiency of microwave heating. Using a sealed microwave reactor vessel allows the reaction to be performed safely at temperatures above the boiling point of the reactants, further accelerating the reaction rate.
Detailed Experimental Protocol
-
Reactor Setup: In a 10 mL sealed microwave reactor vial equipped with a magnetic stir bar, combine 3-methylthiophene (0.98 g, 10 mmol) and acetic anhydride (1.22 g, 12 mmol).
-
Catalyst Addition: Add a catalytic amount of polyphosphoric acid (approx. 0.2 g).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor cavity. Irradiate the mixture at 150°C for 10-15 minutes with a power setting of 150-200 Watts.[8] (Note: Reaction conditions should be optimized for the specific microwave reactor being used).
-
Workup: After the reaction, cool the vial to room temperature using a compressed air stream. Unseal the vial carefully and dilute the contents with 20 mL of ethyl acetate.
-
Neutralization & Washing: Transfer the solution to a separatory funnel. Wash with saturated sodium bicarbonate solution (2 x 20 mL) until effervescence ceases, then wash with brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude oil via vacuum distillation or flash column chromatography to obtain the final product.
Workflow Visualization
Comparative Analysis of Synthesis Methods
The following table summarizes the key differences between the proposed green methods and a hypothetical conventional approach, highlighting the advantages in terms of environmental impact, efficiency, and safety.
| Parameter | Conventional Method | Green Method 1 (Solvent-Free) | Green Method 2 (MAOS) |
| Catalyst | Stoichiometric AlCl₃ | Catalytic, Recyclable Solid Acid | Catalytic Mineral Acid |
| Solvent | Dichloromethane (DCM) | None (Solvent-Free) | None / Minimal Green Solvent |
| Reaction Time | 6-12 hours | 3-5 hours | 10-15 minutes |
| Energy Input | Prolonged conventional heating | Moderate conventional heating | Short, intensive microwave heating |
| Waste Profile | High (Acidic aqueous waste) | Low (Catalyst is recycled) | Low (Minimal catalyst used) |
| Safety | Hazardous solvent, corrosive catalyst | Greatly improved; no VOCs | Improved; contained system |
Conclusion
The adoption of green chemistry principles provides a direct path to safer, more sustainable, and highly efficient synthesis of this compound. The solvent-free protocol offers an excellent industrial-scale option by eliminating volatile organic solvents and enabling catalyst recycling. For rapid, lab-scale synthesis and methods development, the microwave-assisted protocol provides an unparalleled advantage in speed and efficiency. Both methods represent a significant improvement over traditional synthetic routes, reducing environmental impact and aligning with the modern imperatives of sustainable chemical manufacturing.
References
- 1. niir.org [niir.org]
- 2. 2-ACETYL-4-CHLOROTHIOPHENE synthesis - chemicalbook [chemicalbook.com]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106892895A - A kind of preparation method of 2 acetyl thiophene - Google Patents [patents.google.com]
- 5. eureka.patsnap.com [eureka.patsnap.com]
- 6. CN1544432A - A kind of method that takes thiophene in crude benzene as raw material synthesis 2-acetylthiophene - Google Patents [patents.google.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2-Acetyl-4-methylthiophene in the Synthesis of Pharmaceutical Intermediates
Prepared by: Senior Application Scientist
Introduction: The Strategic Importance of Thiophene Scaffolds
In the landscape of modern medicinal chemistry, heterocyclic compounds are foundational. Among these, thiophene derivatives have emerged as privileged structures, integral to a wide array of approved pharmaceuticals.[1][2] The thiophene ring system is present in 26 US FDA-approved drugs across various pharmacological classes, highlighting its significance.[1] These sulfur-containing heterocycles are valued for their unique electronic properties and their ability to act as bioisosteres of phenyl rings, often improving metabolic stability and potency. Thiophene derivatives exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic properties.[2][3][4]
2-Acetyl-4-methylthiophene (CAS: 13679-73-7), a substituted acetothienone, represents a particularly versatile starting material.[5] Its ketone functional group and substituted thiophene ring provide two distinct points for chemical modification, making it an ideal precursor for constructing more complex molecular architectures. This guide provides an in-depth exploration of its application in synthesizing key pharmaceutical intermediates, focusing on robust and scalable reaction protocols.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is critical for reaction design and safety.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈OS | [6][7] |
| Molecular Weight | 140.20 g/mol | [5][7] |
| Appearance | Colorless to pale yellow liquid | [8][9] |
| Boiling Point | 108-109 °C (at reduced pressure) | [6] |
| Density | 1.224 g/mL at 25 °C | [6][9] |
| Refractive Index (n20/D) | 1.5600 | [6] |
| Flash Point | 105 °C (221 °F) | [6][7] |
| Purity (Typical) | ≥97-98% | [7][10] |
Core Application: The Gewald Reaction for 2-Aminothiophene Synthesis
The Gewald reaction is a cornerstone of thiophene chemistry, providing a powerful one-pot method for synthesizing polysubstituted 2-aminothiophenes.[11][12] These products are highly valued intermediates, serving as precursors for a multitude of condensed heterocyclic systems used in drug design.[13] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[11][12] this compound serves as an excellent ketone component in this reaction.
Mechanism and Rationale
The reaction mechanism proceeds through several key stages:
-
Knoevenagel Condensation : The process begins with a base-catalyzed Knoevenagel condensation between the ketone (this compound) and the α-cyanoester (e.g., ethyl cyanoacetate).[11][14] This step forms a stable α,β-unsaturated nitrile intermediate.
-
Sulfur Addition : Elemental sulfur adds to the activated methylene group of the intermediate. The exact mechanism of this step is complex but is believed to involve the formation of a polysulfide chain.[11][14]
-
Cyclization and Tautomerization : The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization, to yield the final, stable 2-aminothiophene aromatic ring.[11][13]
The use of a base, typically a secondary amine like morpholine or piperidine, is crucial for catalyzing the initial condensation and facilitating the subsequent steps.[13]
Caption: Workflow for the Gewald Aminothiophene Synthesis.
Protocol: Synthesis of Ethyl 2-amino-4-(4-methylthiophen-2-yl)-5-methylthiophene-3-carboxylate
This protocol details the synthesis of a polysubstituted 2-aminothiophene, a valuable scaffold for further elaboration in drug discovery programs.[13][15]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| This compound | 140.20 | 14.02 g (0.1 mol) | 1.0 |
| Ethyl Cyanoacetate | 113.12 | 11.31 g (0.1 mol) | 1.0 |
| Elemental Sulfur | 32.07 | 3.21 g (0.1 mol) | 1.0 |
| Morpholine | 87.12 | 8.71 g (0.1 mol) | 1.0 |
| Ethanol (95%) | 46.07 | 100 mL | - |
Procedure:
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (14.02 g), ethyl cyanoacetate (11.31 g), elemental sulfur (3.21 g), and ethanol (100 mL).
-
Catalyst Addition : While stirring, add morpholine (8.71 g) to the mixture. The addition of the base is often exothermic and catalyzes the initial condensation.[13]
-
Reaction Execution : Heat the reaction mixture to a gentle reflux (approximately 50-60°C) and maintain for 2-3 hours.[16] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation : After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Purification : Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold ethanol (2 x 20 mL) to remove unreacted starting materials and soluble impurities.
-
Drying : Dry the purified solid product in a vacuum oven at 40-50°C to a constant weight. The expected product is a stable, crystalline solid.
Application: Condensation Reactions for Chalcone and Pyrimidine Synthesis
The acetyl group of this compound is a versatile handle for C-C bond formation via condensation reactions. A prominent example is the Claisen-Schmidt condensation with aromatic aldehydes to form thiophene-substituted chalcones.[17] These chalcones are crucial intermediates for synthesizing various heterocyclic systems, including pyrimidines and pyrimidopyrimidines, which are prevalent in anticancer and anti-inflammatory agents.[2][17]
Protocol: Two-Step Synthesis of a Thiophene-Linked Pyrimidine
This procedure first outlines the synthesis of a chalcone intermediate, followed by its cyclization to a substituted pyrimidine.
Step 1: Synthesis of (E)-1-(4-methylthiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)
Rationale : This is a base-catalyzed aldol condensation. Potassium hydroxide deprotonates the α-carbon of the acetyl group, creating an enolate that attacks the aldehyde carbonyl, followed by dehydration to yield the conjugated chalcone.[17]
Materials:
-
This compound (7.01 g, 0.05 mol)
-
Anisaldehyde (4-methoxybenzaldehyde) (6.81 g, 0.05 mol)
-
Ethanol (75 mL)
-
Potassium Hydroxide (40% aqueous solution, 50 mL)
Procedure:
-
In a 250 mL flask, dissolve this compound and anisaldehyde in ethanol with stirring.
-
Slowly add the 40% KOH solution to the mixture. Continue stirring at room temperature for 2-4 hours.[17]
-
Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the resulting solid, wash with water, and recrystallize from an appropriate solvent like ethanol to yield the pure chalcone.
Step 2: Synthesis of 6-(4-methylthiophen-2-yl)-4-(4-methoxyphenyl)pyrimidin-2-amine
Rationale : The chalcone intermediate undergoes a cyclocondensation reaction with guanidine. The basic conditions facilitate the reaction, where the guanidine acts as a binucleophile, attacking the carbonyl carbon and the β-carbon of the enone system to form the stable pyrimidine ring.[17]
Materials:
-
Thiophene-chalcone from Step 1 (0.02 mol)
-
Guanidine hydrochloride (2.87 g, 0.03 mol)
-
Sodium ethoxide (prepared from 0.7 g sodium in 50 mL ethanol)
Procedure:
-
To a freshly prepared solution of sodium ethoxide in ethanol, add guanidine hydrochloride and the thiophene-chalcone.
-
Reflux the mixture for 8-10 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize to obtain the final pyrimidine product.
Caption: Synthesis of a thiophene-linked pyrimidine via a chalcone intermediate.
Safety and Handling
Working with this compound requires adherence to standard laboratory safety protocols. The compound is classified as harmful if swallowed and causes serious eye irritation.[7][18]
-
Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles or a face shield, and a lab coat.[7] Work should be conducted in a well-ventilated fume hood.[19][20]
-
Handling : Avoid inhalation of vapors and contact with skin and eyes.[19] Do not eat, drink, or smoke when using this product.[18] Wash hands thoroughly after handling.[18]
-
Storage : Store in a tightly sealed container in a dry, dark, and well-ventilated place at room temperature.[6]
-
Spills and Disposal : In case of a spill, absorb with an inert material and dispose of in accordance with local regulations. Avoid release into the environment.
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex pharmaceutical intermediates. Its dual reactivity at the acetyl group and the thiophene ring allows for the construction of diverse molecular scaffolds. The Gewald reaction and Claisen-Schmidt condensation are just two examples of powerful transformations that leverage this precursor to create aminothiophenes and heterocyclic systems like pyrimidines, which are of significant interest in drug discovery. The protocols outlined herein provide a robust foundation for researchers and drug development professionals to utilize this compound effectively and safely in their synthetic campaigns.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. journalwjarr.com [journalwjarr.com]
- 5. scbt.com [scbt.com]
- 6. This compound CAS#: 13679-73-7 [chemicalbook.com]
- 7. This compound 97 13679-73-7 [sigmaaldrich.com]
- 8. 2-acetyl-4-methyl thiophene, 13679-73-7 [thegoodscentscompany.com]
- 9. China this compound CAS No.:13679-73-7 [qinmuchem.com]
- 10. nbinno.com [nbinno.com]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
- 12. Gewald Reaction [organic-chemistry.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ias.ac.in [ias.ac.in]
- 18. chemicalbook.com [chemicalbook.com]
- 19. lobachemie.com [lobachemie.com]
- 20. fishersci.com [fishersci.com]
Application Notes: The Strategic Role of 2-Acetyl-4-methylthiophene in the Synthesis of Novel Agrochemicals
Introduction: The Thiophene Scaffold in Modern Agrochemical Design
The ever-present challenge of ensuring global food security necessitates the continuous development of novel, effective, and environmentally conscious agrochemicals. Heterocyclic compounds form the backbone of many modern fungicides, herbicides, and insecticides due to their diverse chemical reactivity and ability to interact with biological targets. Among these, the thiophene ring system has emerged as a privileged scaffold in agrochemical research. Its structural resemblance to the benzene ring, coupled with the presence of the sulfur heteroatom, imparts unique electronic and steric properties that can enhance biological activity and selectivity.
2-Acetyl-4-methylthiophene, a readily available synthetic intermediate, presents a compelling starting point for the discovery of new agrochemicals. The acetyl group offers a versatile handle for a wide range of chemical transformations, allowing for the construction of more complex molecular architectures. The methyl group, in turn, can influence the molecule's lipophilicity and metabolic stability, which are critical parameters for its performance in the field. This document provides a comprehensive guide to the application of this compound in the synthesis of a potential new class of fungicides, complete with detailed protocols and the scientific rationale behind the experimental design. While the direct use of this compound in commercially available agrochemicals is not extensively documented in public literature, its structural analogs, such as other acetylthiophene derivatives, have shown significant promise.[1][2] This guide, therefore, leverages established synthetic methodologies for related compounds to provide a robust framework for research and development.
Synthetic Strategy: From Thiophene Intermediate to a Fungicidal Core
Our synthetic approach focuses on the conversion of this compound into a chalcone, a well-known pharmacophore and a versatile precursor for various heterocyclic systems with demonstrated fungicidal properties.[3] The subsequent cyclization of this chalcone with a suitable reagent, such as thiourea, can lead to the formation of a substituted pyrimidine-2-thione, a heterocyclic core known for its biological activity.
Part 1: Synthesis of a Thiophene-Containing Chalcone
The initial step involves a Claisen-Schmidt condensation reaction between this compound and a substituted benzaldehyde. This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and is particularly effective for creating the α,β-unsaturated ketone system characteristic of chalcones.
Protocol 1: Synthesis of (E)-1-(4-methylthiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one
-
Reagent Preparation:
-
In a 250 mL round-bottom flask, dissolve this compound (1.40 g, 10 mmol) in 50 mL of absolute ethanol.
-
Add 4-chlorobenzaldehyde (1.41 g, 10 mmol) to the solution and stir until fully dissolved.
-
-
Reaction Initiation:
-
Prepare a 20% aqueous solution of sodium hydroxide (NaOH).
-
Slowly add the NaOH solution dropwise to the ethanolic solution of the reactants while stirring vigorously at room temperature. The addition of a strong base is crucial for deprotonating the α-carbon of the acetyl group, initiating the condensation.
-
-
Reaction Monitoring:
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the mobile phase. The formation of the chalcone will be indicated by the appearance of a new, less polar spot compared to the starting materials.
-
-
Work-up and Isolation:
-
Once the reaction is complete, pour the reaction mixture into 200 mL of ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid (HCl) until it is neutral to litmus paper.
-
The chalcone product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.
-
-
Purification:
-
Recrystallize the crude product from ethanol to obtain the pure chalcone as a crystalline solid.
-
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight | Expected Yield | Melting Point (°C) |
| (E)-1-(4-methylthiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one | C14H11ClOS | 262.75 | 85-95% | 110-115 |
-
¹H NMR (CDCl₃, 400 MHz): δ 7.8-7.2 (m, 7H, Ar-H and vinyl-H), 2.3 (s, 3H, CH₃).
-
IR (KBr, cm⁻¹): 1650 (C=O, conjugated), 1590 (C=C).
-
MS (EI): m/z 262 (M⁺).
Part 2: Cyclization to a Pyrimidine-2-thione Core
The synthesized chalcone can be further elaborated into a heterocyclic system with potential fungicidal activity. A common and effective method is the reaction with thiourea in an alkaline medium to form a pyrimidine-2-thione derivative.
Protocol 2: Synthesis of 4-(4-chlorophenyl)-6-(4-methylthiophen-2-yl)pyrimidine-2-thione
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the chalcone from Protocol 1 (2.63 g, 10 mmol) in 40 mL of absolute ethanol.
-
Add thiourea (0.76 g, 10 mmol) to the solution.
-
Add potassium hydroxide (KOH) pellets (0.56 g, 10 mmol) to the mixture. The basic medium facilitates the cyclization reaction.
-
-
Reflux and Monitoring:
-
Heat the reaction mixture to reflux and maintain it for 8-10 hours.
-
Monitor the reaction progress using TLC (hexane:ethyl acetate, 7:3 v/v).
-
-
Isolation and Purification:
-
After completion, cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water.
-
Acidify the solution with dilute HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrimidine-2-thione.
-
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight | Expected Yield | Melting Point (°C) |
| 4-(4-chlorophenyl)-6-(4-methylthiophen-2-yl)pyrimidine-2-thione | C15H11ClN2S2 | 318.85 | 70-80% | 190-195 |
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (s, 1H, NH), 8.0-7.2 (m, 8H, Ar-H and pyrimidine-H), 2.3 (s, 3H, CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 175 (C=S), aromatic and heterocyclic carbons.
-
MS (EI): m/z 318 (M⁺).
Visualizing the Synthetic Workflow
Caption: Synthetic pathway from this compound to a potential fungicidal core.
In Vitro Antifungal Activity Assay
To evaluate the potential of the newly synthesized compounds as fungicides, a standard in vitro assay against a common plant pathogenic fungus, such as Fusarium oxysporum, can be performed.
Protocol 3: Poisoned Food Technique
-
Media Preparation:
-
Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize it by autoclaving.
-
Cool the medium to approximately 45-50 °C.
-
-
Compound Preparation:
-
Prepare stock solutions of the synthesized compounds and a standard commercial fungicide (e.g., Mancozeb) in a suitable solvent like DMSO.
-
Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 50, 100, 200 ppm). Also, prepare a control plate with only DMSO.
-
-
Inoculation:
-
Pour the amended PDA into sterile Petri plates and allow them to solidify.
-
Place a 5 mm mycelial disc of a 7-day-old culture of Fusarium oxysporum at the center of each plate.
-
-
Incubation and Observation:
-
Incubate the plates at 25 ± 2 °C for 5-7 days.
-
Measure the mycelial growth diameter in both treated and control plates.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where C is the average mycelial growth diameter in the control plates, and T is the average mycelial growth diameter in the treated plates.
-
-
Structure-Activity Relationship and Future Directions
The biological activity data obtained from the in vitro assays can provide valuable insights into the structure-activity relationship (SAR). For instance, by synthesizing a library of chalcones and pyrimidine-2-thiones with different substituents on the benzaldehyde ring, one can probe the effect of electronic and steric factors on fungicidal efficacy. The methyl group on the thiophene ring of the starting material, this compound, is expected to enhance lipophilicity, which may improve the compound's ability to penetrate fungal cell membranes.
Future work should focus on expanding the library of derivatives and testing them against a broader panel of plant pathogens. Promising lead compounds can then be advanced to greenhouse and field trials to evaluate their efficacy under more realistic conditions. The versatility of the acetyl group in this compound also allows for the exploration of other synthetic routes to different classes of heterocyclic compounds, further broadening the potential for discovering novel agrochemicals.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in agrochemical discovery. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of thiophene-containing chalcones and their subsequent transformation into biologically active pyrimidine-2-thiones. The strategic use of this intermediate, combined with a systematic approach to SAR studies, holds significant promise for the development of the next generation of fungicides.
References
Application Note: 2-Acetyl-4-methylthiophene as a Versatile Precursor for Novel Electroactive Polymers
Abstract
Polythiophenes represent a premier class of conductive polymers, distinguished by their exceptional environmental and thermal stability.[1][2] The functional properties of these materials—including their conductivity, solubility, and optical characteristics—are intricately linked to the chemical nature of the monomer precursors.[3][4] This application note introduces 2-acetyl-4-methylthiophene, a functionalized monomer designed for the synthesis of novel polythiophenes with tailored properties. The presence of an electron-withdrawing acetyl group at the 2-position and an electron-donating methyl group at the 4-position offers a unique electronic profile, influencing the monomer's oxidation potential and the resulting polymer's stability and electroactivity. We provide a comprehensive guide for researchers, detailing both electrochemical and chemical polymerization protocols, along with methodologies for the characterization of the synthesized poly(this compound). The aim is to equip scientists with the foundational knowledge and practical protocols to explore this promising precursor for applications in sensors, electrochromic devices, and organic electronics.[4][5]
Monomer Profile: this compound
A thorough understanding of the precursor is critical for successful polymerization and material design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 13679-73-7 | [6][7] |
| Molecular Formula | C₇H₈OS | [6] |
| Molecular Weight | 140.20 g/mol | - |
| Appearance | Colorless to pale yellow liquid | [7] |
| Boiling Point | 97-99 °C at 8 mmHg | [7] |
| Primary Use | Intermediate in organic synthesis | [8] |
Handling and Storage: Store in a cool, dry, and well-ventilated area.[8] Keep the container tightly closed and away from heat sources or open flames. For laboratory-scale reactions, it is advisable to handle the monomer under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation.
The Rationale for Polymerization: Mechanism and Substituent Effects
The conversion of this compound into its corresponding polymer, poly(this compound), is achieved through oxidative polymerization. This process can be initiated either electrochemically or with chemical oxidants.[3] The fundamental mechanism involves the formation of radical cations from the monomer units, which then couple to form dimers, oligomers, and ultimately, the long-chain polymer.[9]
The unique substitution pattern of this compound is key to its potential.
-
Acetyl Group (C2): As an electron-withdrawing group, it is expected to increase the oxidation potential of the monomer. This can enhance the stability of the resulting polymer in its doped (conductive) state.
-
Methyl Group (C4): As an electron-donating group, it slightly counteracts the effect of the acetyl group, offering a nuanced level of control over the electronic properties of the polymer backbone.
This electronic interplay makes this compound a compelling candidate for creating polymers with predictable and tunable electrochemical behaviors.
Caption: Generalized workflow for the oxidative polymerization of thiophene derivatives.
Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the synthesis of poly(this compound).
Protocol 1: Electropolymerization for Thin Film Fabrication
Electrochemical polymerization is the method of choice for producing high-quality, uniform thin films directly onto a conductive substrate, which is ideal for device fabrication.[10]
A. Materials and Reagents
-
This compound (Monomer)
-
Acetonitrile (CH₃CN), anhydrous grade
-
Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆) (Supporting Electrolyte)
-
Indium Tin Oxide (ITO)-coated glass slides (Working Electrode)
-
Platinum wire or foil (Counter Electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (Reference Electrode)
-
Argon or Nitrogen gas supply
B. Electrode and Solution Preparation
-
Electrode Cleaning: Sequentially sonicate the ITO-coated glass slides in a detergent solution, deionized water, acetone, and finally isopropanol (15 minutes each). Dry the slides under a stream of nitrogen.
-
Electrolyte Solution: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAP) in anhydrous acetonitrile.
-
Monomer Solution: To the electrolyte solution, add this compound to a final concentration of 10-50 mM.
-
Degassing: Purge the final solution with argon or nitrogen for at least 20 minutes. This is a critical step to remove dissolved oxygen, which can interfere with the polymerization process and degrade the resulting polymer.
C. Electropolymerization Procedure (Potentiostatic Method)
-
Cell Assembly: Assemble a three-electrode electrochemical cell with the cleaned ITO slide as the working electrode, platinum as the counter electrode, and Ag/AgCl as the reference electrode. Ensure the electrodes are immersed in the monomer solution.
-
Potential Application: Apply a constant anodic potential to the working electrode. The optimal potential should be determined via cyclic voltammetry by identifying the oxidation onset of the monomer. A typical starting potential is around +1.6 V to +2.0 V vs. Ag/AgCl.
-
Film Growth: Allow the polymerization to proceed until a desired charge has passed or a visible film has formed on the ITO surface. The film will typically appear as a colored, insoluble coating.
-
Post-Polymerization: After deposition, remove the electrode from the solution and rinse it thoroughly with fresh acetonitrile to remove any unreacted monomer and electrolyte. Dry the film gently under a nitrogen stream.
Caption: Experimental workflow for the electropolymerization of this compound.
Protocol 2: Chemical Oxidative Polymerization for Bulk Powder Synthesis
This method is suitable for producing larger quantities of the polymer in powder form, which can be useful for bulk material characterization or for preparing composites.[11]
A. Materials and Reagents
-
This compound (Monomer)
-
Anhydrous Iron(III) Chloride (FeCl₃) (Oxidant)
-
Anhydrous Chloroform or Nitromethane (Solvent)
-
Methanol (for washing)
-
Argon or Nitrogen gas supply
B. Polymerization Procedure
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound in the anhydrous solvent (e.g., chloroform).
-
Oxidant Addition: In a separate flask, prepare a solution of anhydrous FeCl₃ in the same solvent. Add the FeCl₃ solution dropwise to the stirring monomer solution at room temperature. A typical molar ratio of FeCl₃ to monomer is 2.5:1.
-
Reaction: Upon addition of the oxidant, a dark precipitate of the polymer should form almost immediately.[11] Allow the reaction to stir at room temperature for 2-4 hours to ensure complete polymerization.
-
Quenching & Precipitation: Pour the reaction mixture into a large volume of methanol. This stops the reaction and helps to precipitate the polymer fully.
-
Purification:
-
Collect the polymer powder by filtration.
-
Wash the powder extensively with methanol until the filtrate becomes colorless. This is a crucial step to remove the iron catalyst and any low-molecular-weight oligomers.
-
Perform a final wash with a small amount of water to remove any remaining iron salts.
-
Dry the purified polymer powder in a vacuum oven at 40-60 °C overnight. The final product should be a dark-colored powder.
-
Characterization of Poly(this compound)
Once synthesized, the polymer's properties must be thoroughly characterized to validate its structure and performance.
Table 2: Key Characterization Techniques and Expected Observations
| Technique | Purpose | Expected Results & Insights |
| Cyclic Voltammetry (CV) | To study the redox behavior of the polymer film. | Shows the oxidation (doping) and reduction (dedoping) peaks. The potential values indicate the ease of doping and the material's stability. Reversible peaks suggest good electrochemical stability. |
| UV-Vis Spectroscopy | To investigate the electronic structure and optical properties.[10][12] | The neutral (dedoped) polymer will show a π-π* transition absorption peak. Upon doping, this peak will decrease, and new lower-energy peaks corresponding to polaron and bipolaron states will appear, often accompanied by a distinct color change (electrochromism).[4] |
| FTIR Spectroscopy | To confirm the chemical structure of the polymer.[13] | Confirms the presence of the thiophene ring, the C=O stretch of the acetyl group, and C-H vibrations of the methyl group. A successful polymerization is indicated by the disappearance of C-H vibration peaks corresponding to the reactive 2 and 5 positions of the monomer. |
| Four-Point Probe | To measure the electrical conductivity of the doped film.[14] | Provides a quantitative measure of the material's conductivity. Values can range widely (from 10⁻⁵ to 10² S/cm) depending on the doping level, film morphology, and polymer structure.[14] |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology of the polymer.[11] | Reveals the texture (e.g., granular, fibrous, smooth) of the polymer film or powder, which significantly impacts its properties. |
Potential Applications and Future Directions
The unique structure of poly(this compound) opens doors to several advanced applications:
-
Chemical Sensors: The acetyl group can act as a binding site for specific analytes through hydrogen bonding or dipole-dipole interactions, making the polymer's conductivity sensitive to their presence.[4]
-
Electrochromic Devices: The distinct color changes observed during doping and dedoping can be harnessed for smart windows, displays, and optical switches.[1]
-
Organic Electronics: As a stable, processable semiconductor, it could be integrated into organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and photovoltaic cells.[5][15]
Future research should focus on copolymerization with other thiophene derivatives to further tune the material's bandgap and solubility, and on fabricating and testing prototype devices to validate its performance in real-world applications.
Conclusion
This compound is a highly promising and versatile precursor for the development of novel conductive polymers. Its tailored chemical structure provides a powerful lever to control the electronic and physical properties of the resulting polythiophene. The detailed electrochemical and chemical synthesis protocols provided in this note offer reliable pathways for producing both high-quality thin films and bulk quantities of the material. Coupled with a systematic characterization approach, researchers are well-equipped to explore the full potential of this monomer in the expanding field of organic electronics.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. Polythiophene - Wikipedia [en.wikipedia.org]
- 5. physicsjournal.net [physicsjournal.net]
- 6. This compound 13679-73-7, China this compound 13679-73-7 Manufacturers, China this compound 13679-73-7 Suppliers - trademaxchem [chemnet.com]
- 7. 2-acetyl-4-methyl thiophene, 13679-73-7 [thegoodscentscompany.com]
- 8. China this compound CAS No.:13679-73-7 [qinmuchem.com]
- 9. mdpi.com [mdpi.com]
- 10. chalcogen.ro [chalcogen.ro]
- 11. tandfonline.com [tandfonline.com]
- 12. scielo.br [scielo.br]
- 13. mdpi.com [mdpi.com]
- 14. WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents [patents.google.com]
- 15. chem.cmu.edu [chem.cmu.edu]
Suzuki-Miyaura cross-coupling reactions with thiophene derivatives.
An Application Guide to Suzuki-Miyaura Cross-Coupling Reactions with Thiophene Derivatives
For researchers and professionals in synthetic organic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds.[1][2][3] Its tolerance of a wide array of functional groups, mild reaction conditions, and the commercial availability of diverse starting materials have cemented its role as one of the most versatile and widely used transformations in modern synthesis.[3][4][5] This guide focuses on the application of this powerful reaction to thiophene derivatives, a class of sulfur-containing heterocycles that are foundational building blocks in pharmaceuticals, agrochemicals, and advanced materials like conjugated polymers.[6][7][8]
Thiophene-containing molecules are prized for their unique electronic properties and their ability to act as bioisosteres for phenyl rings in drug design.[6] The synthesis of complex biaryl and heteroaryl structures containing a thiophene core often relies heavily on the Suzuki-Miyaura reaction. However, couplings involving thiophene derivatives are not without their unique challenges, including the potential for catalyst inhibition by the sulfur atom and the instability of certain thienylboronic acids.[9][10][11]
This document provides a detailed exploration of the reaction, from its core mechanism to practical, field-tested protocols and troubleshooting strategies, designed to empower scientists to successfully implement and optimize Suzuki-Miyaura couplings for thiophene-based targets.
Part 1: The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a transition metal-catalyzed process that couples an organoboron species with an organo(pseudo)halide.[2][4] The generally accepted mechanism revolves around a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1][12] Understanding this cycle is paramount for rational optimization and troubleshooting.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halogen bond of the halothiophene (Ar¹-X). This is often the rate-limiting step and results in a square-planar Pd(II) complex.[1][12] The reactivity of the halide is a critical factor, with the bond strength dictating the ease of this step (C-I < C-Br < C-Cl).
-
Transmetalation: The organoboron species (Ar²-B(OR)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide. The base is essential for the formation of a more nucleophilic boronate complex [Ar²-B(OH)₃]⁻, which facilitates the transfer.[2][12]
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) coupled on the Pd(II) center are eliminated to form the new C-C bond (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 2: Optimizing the Reaction: A Guide to Components
The success of a Suzuki-Miyaura coupling, especially with challenging thiophene substrates, hinges on the judicious selection of each reaction component. The interplay between the catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.[13]
Key Reaction Components for Thiophene Couplings
| Component | Examples | Role & Field Insights |
| Thiophene Halide | 2-Bromothiophene, 3-Bromothiophene, 2,5-Dibromothiophene, 2-Chlorothiophenes | The C-Br bond is a reliable and common choice for thiophenes. C-Cl bonds are more stable and require highly active catalyst systems (e.g., those using Buchwald ligands) for efficient oxidative addition.[14][15] For dihalothiophenes, regioselectivity can be achieved based on the electronic and steric environment of the C-X bonds.[16] |
| Thiophene Boronic Acid/Ester | Thiophene-2-boronic acid, Thiophene-3-boronic acid, Pinacol esters (BPin), MIDA esters | Thienylboronic acids are prone to protodeboronation (cleavage of the C-B bond by a proton source), especially at elevated temperatures or with strong bases.[11][17] Using boronic esters, such as pinacol (BPin) or N-methyliminodiacetic acid (MIDA) esters, can significantly improve stability and reproducibility.[17] |
| Palladium Precatalyst | Pd(0) sources: Pd(PPh₃)₄, Pd₂(dba)₃Pd(II) sources: Pd(OAc)₂, PdCl₂(dppf) | Pd(PPh₃)₄ is a classic, effective catalyst for many standard couplings.[18] Pd(II) sources are often more air-stable but must be reduced in situ to the active Pd(0) species.[17] Modern palladacycle precatalysts (e.g., Buchwald G3/G4) are designed for clean and efficient generation of the active catalyst.[17] |
| Ligand | Phosphines: PPh₃, Buchwald ligands (SPhos, XPhos, RuPhos), cataCXium® A | The ligand stabilizes the palladium center and modulates its reactivity. For challenging couplings involving thiophenes, bulky, electron-rich biaryl phosphine ligands (Buchwald-type) are often essential.[19] They accelerate both oxidative addition and reductive elimination, preventing catalyst decomposition and enabling the use of less reactive aryl chlorides.[19] |
| Base | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄Organic: Et₃N | The base activates the boronic acid for transmetalation. The choice of base is critical. K₃PO₄ is often effective for preventing protodeboronation of sensitive boronic acids.[18][19] Cs₂CO₃ is a strong base suitable for difficult couplings.[13] Bases are typically used in aqueous solution, which can accelerate the reaction. |
| Solvent | Dioxane, Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF), n-Butanol | Aprotic polar solvents are common.[1] Reactions are frequently run in a mixture with water (e.g., Dioxane/H₂O 4:1) to dissolve the inorganic base and facilitate the formation of the active boronate species.[18][20] Thoroughly degassing the solvent to remove oxygen is crucial to prevent oxidative degradation of the catalyst and homocoupling of the boronic acid.[17][19] |
Part 3: Experimental Protocols
The following protocols provide a robust starting point for researchers. Optimization may be necessary depending on the specific substrates used.
Protocol 1: General Coupling of 2-Bromothiophene with an Arylboronic Acid
This protocol is a standard and effective method for coupling aryl bromides with boronic acids.[18]
Materials:
-
2-Bromothiophene (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 2-bromothiophene, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent catalyst oxidation.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling inert gas through it for at least 20 minutes. Add the degassed solvent to the reaction flask via syringe.[18]
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).[18]
-
Work-up: Cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Protocol 2: Coupling of a Thienylboronic Acid using a Buchwald Precatalyst
This protocol is adapted for more challenging couplings, such as those involving potentially unstable heteroaryl boronic acids or less reactive aryl chlorides, by using a modern, highly active catalyst system.
Materials:
-
Aryl Halide (e.g., 4-chloroanisole) (1.0 eq)
-
Thiophene-2-boronic acid (1.5 eq)
-
XPhos Pd G3 (a Buchwald precatalyst) (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.5 eq)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Deionized Water
-
Nitrogen or Argon gas in a glovebox or via Schlenk line
Procedure:
-
Reaction Setup (Inert Atmosphere): Inside a glovebox or on a Schlenk line, add the aryl halide, thiophene-2-boronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst to a reaction vial equipped with a stir bar.
-
Solvent Addition: Add degassed 2-MeTHF and degassed water (e.g., 10:1 ratio). The use of a more robust boronic acid equivalent (1.5 eq) helps to counteract potential protodeboronation.
-
Reaction: Seal the vial tightly and place it in a preheated aluminum heating block outside the glovebox. Stir vigorously at 80-110°C.
-
Monitoring: Monitor the reaction by LC-MS. These reactions are often faster, potentially reaching completion in 2-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and pass the mixture through a short plug of silica gel and celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography or recrystallization.
Part 4: Troubleshooting Common Issues
Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to overcoming them.[17]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: Pd(0) source has degraded; Pd(II) precatalyst failed to reduce.[17] Poor Reagent Quality: Boronic acid has decomposed (protodeboronation); halide is impure.[17] Oxygen Contamination: Incomplete degassing of solvents leading to catalyst oxidation.[19] | Test Catalyst: Run a simple, known reaction (e.g., bromobenzene + phenylboronic acid) to verify catalyst activity.[17] Use a fresh bottle or switch to a more stable precatalyst (e.g., Buchwald palladacycles).[17] Verify Reagents: Check boronic acid purity by NMR. Consider switching to a more stable boronic ester (pinacol or MIDA).[17] Improve Degassing: Ensure solvents are thoroughly sparged with inert gas for at least 20-30 minutes before use. Maintain a positive pressure of inert gas throughout the reaction. |
| Formation of Homocoupled Product (Ar²-Ar²) | Oxygen in the Reaction: Oxygen can promote the oxidative homocoupling of the boronic acid.[19] Excessive Temperature/Base: Harsh conditions can accelerate boronic acid decomposition and side reactions. | Rigorous Degassing: This is the most critical preventative measure.[17] Milder Conditions: Attempt the reaction at a lower temperature or with a milder base (e.g., switch from Cs₂CO₃ to K₃PO₄). |
| Protodeboronation (Boronic acid reverts to Ar-H) | Presence of Water/Protic Solvents: Especially problematic with electron-rich or certain heteroaryl boronic acids like thiophenes.[11] High Temperatures & Strong Base: These conditions can accelerate the C-B bond cleavage.[17] | Use Boronic Esters: Pinacol or MIDA esters are significantly more stable.[17] Anhydrous Conditions: If possible, use an anhydrous base (e.g., KF) and solvent, though this can slow transmetalation. Use Excess Boronic Acid: Employing 1.5-2.0 equivalents of the boronic acid can help drive the reaction to completion despite some decomposition. |
| Dehalogenation of Starting Material (Ar¹-X reverts to Ar¹-H) | Side reaction after Oxidative Addition: The Ar¹-Pd-X intermediate can react with trace water or other proton sources. | Ensure Anhydrous Conditions: Use thoroughly dried solvents and reagents. Optimize Ligand/Base: A different ligand or base combination may favor the desired catalytic pathway. |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 8. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 9. nva.sikt.no [nva.sikt.no]
- 10. researchgate.net [researchgate.net]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Application Note: A Scalable Synthesis of a Tioxazafen Analogue via 2-Acetyl-4-methylthiophene for Nematicidal Drug Discovery
An Application Guide for Researchers
Abstract
This document provides a comprehensive technical guide for the synthesis of a novel tioxazafen analogue, 3-phenyl-5-(4-methylthiophen-2-yl)-1,2,4-oxadiazole, utilizing 2-Acetyl-4-methylthiophene as a key starting material. Tioxazafen is a potent nematicide that operates through a unique mode of action by disrupting ribosomal activity in nematodes.[1][2] The development of analogues is crucial for structure-activity relationship (SAR) studies, aiming to enhance efficacy, broaden the spectrum of activity, or improve physicochemical properties. This guide details a robust and scalable multi-step synthesis, provides step-by-step protocols, and explains the critical scientific principles behind each procedural choice. It is intended for researchers in agrochemical synthesis, drug development, and medicinal chemistry.
Introduction and Scientific Rationale
Tioxazafen, chemically identified as 3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole, represents a distinct class of nematicides developed for seed treatment in major crops like corn, soy, and cotton.[3][4] Its efficacy stems from a mode of action that is different from other commercial nematicides, making it a valuable tool for integrated pest management (IPM) and for managing nematode resistance.[1][2] The core structure consists of a 1,2,4-oxadiazole ring substituted with phenyl and thiophene groups.[5]
The thiophene moiety is a critical pharmacophore, and modifications to this ring can significantly impact the compound's biological activity. The synthesis of analogues by introducing substituents onto the thiophene ring is a proven strategy in medicinal chemistry to explore the SAR. This application note focuses on the use of this compound as a readily available intermediate to generate a 4-methyl-thiophene analogue of tioxazafen. The introduction of a methyl group can influence factors such as metabolic stability, lipophilicity, and binding affinity to the target site, potentially leading to a more potent or selective nematicide.
The synthetic strategy outlined herein is adapted from established industrial processes for related compounds and is designed for scalability and efficiency.[6] It proceeds through three primary stages:
-
Oxidation: Conversion of the acetyl group of this compound into a carboxylic acid.
-
Activation: Transformation of the carboxylic acid into a more reactive acid chloride.
-
Cyclization: Condensation of the thiophene acid chloride with a benzamide oxime intermediate to form the final 1,2,4-oxadiazole ring structure.[7]
Overview of the Synthetic Pathway
The complete synthetic workflow is a convergent synthesis, preparing the two key heterocyclic precursors separately before the final coupling reaction. This approach maximizes overall yield and simplifies purification.
Figure 1: Convergent synthesis pathway for the Tioxazafen analogue.
Detailed Experimental Protocols
Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
Protocol 1: Synthesis of 4-Methylthiophene-2-carboxylic acid (Intermediate B)
This protocol employs the haloform reaction, a reliable method for converting methyl ketones to carboxylic acids. The use of sodium hypobromite (NaOBr), generated in situ, is effective and cost-efficient.
-
Rationale: The acetyl group's methyl protons are acidic and readily halogenated under basic conditions. Subsequent nucleophilic attack by hydroxide leads to cleavage, forming the carboxylate and bromoform. This method is highly specific for methyl ketones.
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH, 6.0 eq)
-
Bromine (Br₂, 3.0 eq)
-
1,4-Dioxane
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl), 5 M
-
Deionized water
-
Ethyl acetate
Procedure:
-
Prepare a solution of NaOH (6.0 eq) in deionized water in a round-bottom flask equipped with a magnetic stirrer and an ice bath.
-
Once the NaOH solution is cooled to 0-5 °C, slowly add Bromine (3.0 eq) dropwise. Maintain the temperature below 10 °C. The solution will turn pale yellow as sodium hypobromite is formed.
-
In a separate flask, dissolve this compound (1.0 eq) in 1,4-dioxane.
-
Slowly add the thiophene solution to the freshly prepared, cold hypobromite solution.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite until the yellow color disappears.
-
Transfer the mixture to a separatory funnel and wash with ethyl acetate (2x) to remove unreacted starting material and bromoform byproduct.
-
Collect the aqueous layer and cool it in an ice bath. Acidify to pH 2-3 by slowly adding 5 M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Synthesis of 4-Methylthiophene-2-carbonyl chloride (Intermediate C)
This protocol converts the carboxylic acid to a highly reactive acid chloride, priming it for the subsequent cyclization step. Oxalyl chloride is chosen for its mild reaction conditions and volatile byproducts.
-
Rationale: Oxalyl chloride reacts with the carboxylic acid to form an unstable intermediate that decomposes to the desired acid chloride, carbon monoxide, and carbon dioxide. A catalytic amount of DMF accelerates the reaction via the formation of a Vilsmeier reagent.
Materials:
-
4-Methylthiophene-2-carboxylic acid (1.0 eq)
-
Oxalyl chloride ((COCl)₂, 1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), 1-2 drops
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 4-Methylthiophene-2-carboxylic acid (1.0 eq) and anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5 eq) dropwise at room temperature. Effervescence will be observed.
-
Stir the reaction at room temperature for 2-3 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting acid chloride is typically used immediately in the next step without further purification.
Protocol 3: Synthesis of N'-hydroxybenzenecarboximidamide (Intermediate E)
This standard procedure creates the second key intermediate required for the oxadiazole ring formation.[7]
-
Rationale: Hydroxylamine acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. The reaction is base-catalyzed to deprotonate the hydroxylamine hydrochloride, freeing the nucleophilic amine.
Materials:
-
Benzonitrile (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq)
-
Sodium carbonate (Na₂CO₃, 1.2 eq)
-
Ethanol/Water (1:1 mixture)
Procedure:
-
In a round-bottom flask, combine benzonitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium carbonate (1.2 eq).
-
Add the ethanol/water mixture and heat the reaction to reflux (approx. 80-90 °C) for 6-8 hours.
-
Cool the reaction to room temperature and then place it in an ice bath to promote crystallization.
-
Filter the resulting white solid, wash with cold water, and dry to yield the benzamide oxime.
Protocol 4: Synthesis of 3-phenyl-5-(4-methylthiophen-2-yl)-1,2,4-oxadiazole (Final Product)
This is the final convergent step, where the two prepared intermediates are coupled and cyclized to form the 1,2,4-oxadiazole ring.
-
Rationale: The benzamide oxime first acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The resulting intermediate then undergoes intramolecular cyclization via dehydration, facilitated by heat and a base (pyridine), to form the stable five-membered oxadiazole ring.
Materials:
-
4-Methylthiophene-2-carbonyl chloride (crude from Protocol 2, ~1.0 eq)
-
N'-hydroxybenzenecarboximidamide (1.0 eq)
-
Pyridine, anhydrous
Procedure:
-
Dissolve N'-hydroxybenzenecarboximidamide (1.0 eq) in anhydrous pyridine in a flask under an inert atmosphere.
-
In a separate flask, dissolve the crude 4-Methylthiophene-2-carbonyl chloride in a small amount of anhydrous pyridine.
-
Slowly add the acid chloride solution to the benzamide oxime solution at room temperature.
-
Heat the reaction mixture to 100-110 °C and stir for 4-6 hours. Monitor by TLC.
-
Cool the reaction to room temperature and pour it into a beaker of ice water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the final compound.
Data Presentation and Characterization
Successful synthesis should be confirmed by standard analytical techniques. The following table provides expected outcomes and characterization data based on the parent compound and known chemical shifts.
| Compound | Step | Expected Yield | Appearance | Key Analytical Data (Expected) |
| 4-Methylthiophene-2-carboxylic acid | 1 | 75-85% | White to off-white solid | ¹H NMR (CDCl₃): δ ~11.0 (s, 1H, -COOH), ~7.6 (s, 1H, Ar-H), ~7.1 (s, 1H, Ar-H), ~2.3 (s, 3H, -CH₃). |
| N'-hydroxybenzenecarboximidamide | 3 | 80-90% | White crystalline solid | ¹H NMR (DMSO-d₆): δ ~9.6 (s, 1H, -OH), ~7.3-7.7 (m, 5H, Ar-H), ~5.8 (s, 2H, -NH₂). |
| Final Analogue | 4 | 60-75% | White to pale yellow solid | ¹H NMR (CDCl₃): δ ~8.1-8.2 (m, 2H, Ar-H), ~7.8 (s, 1H, Th-H), ~7.4-7.5 (m, 3H, Ar-H), ~7.2 (s, 1H, Th-H), ~2.4 (s, 3H, -CH₃). MS (ESI): m/z [M+H]⁺ calculated for C₁₃H₁₀N₂OS: 243.06. |
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Tioxazafen | C12H8N2OS | CID 695679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What is the synthesis of the nematicides Tioxazafen?_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Acylation of 3-Methylthiophene
Welcome to the technical support guide for the acylation of 3-methylthiophene. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important synthetic transformation. Here, we move beyond standard textbook procedures to address the nuanced challenges and side reactions that can arise during experimentation. Our focus is on providing not just solutions, but a foundational understanding of the reaction mechanisms to empower you to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial queries regarding the acylation of 3-methylthiophene, setting the stage for more advanced troubleshooting.
Q1: Why is regioselectivity a primary concern in the acylation of 3-methylthiophene?
A1: The regioselectivity in the Friedel-Crafts acylation of any substituted thiophene is governed by the electronic properties of the thiophene ring and the directing effect of the substituent. The thiophene ring itself preferentially undergoes electrophilic substitution at the α-positions (C2 and C5) because the carbocation intermediate (the Wheland intermediate) formed by attack at these positions is more resonance-stabilized than the intermediate formed by attack at the β-positions (C3 and C4).[1][2][3]
For 3-methylthiophene, the methyl group is an electron-donating group, which further activates the ring towards electrophilic attack. It directs incoming electrophiles to the positions ortho (C2) and para (C5) to itself. Both electronic factors—the inherent reactivity of the thiophene ring and the directing effect of the methyl group—converge to strongly favor acylation at the C2 and C5 positions. The primary challenge, therefore, is not achieving α-acylation, but controlling the ratio of the 2-acyl vs. the 5-acyl product and preventing further side reactions.
Q2: I'm getting a mixture of 2-acyl-3-methylthiophene and 5-acyl-3-methylthiophene. How can I favor the 2-acyl isomer?
A2: While both C2 and C5 are electronically activated, the C2 position is often favored due to steric hindrance. The methyl group at C3 can sterically shield the C2 position to some extent, but it more significantly hinders the approach of the bulky acylium ion electrophile to the C4 position. The C5 position is electronically equivalent to C2 in terms of activation by the methyl group but is sterically less encumbered. However, the proximity of the sulfur atom's lone pairs also plays a role in stabilizing the transition state for C2 attack.
To favor the 2-acyl isomer, consider the following:
-
Choice of Lewis Acid: Bulkier Lewis acids can increase steric hindrance around the electrophile, potentially favoring attack at the less crowded C5 position. Conversely, smaller, highly active Lewis acids may show less steric bias. Experimenting with different Lewis acids (e.g., SnCl₄, TiCl₄, vs. AlCl₃) is a common strategy.[4]
-
Acylating Agent: Using a bulkier acylating agent can amplify steric effects, potentially shifting the isomeric ratio.
-
Temperature: Lowering the reaction temperature (e.g., to 0°C or -20°C) often increases selectivity by favoring the pathway with the lowest activation energy, which is typically C2 acylation.
Q3: My reaction is sluggish and gives a poor yield, even with a strong Lewis acid like AlCl₃. What could be the issue?
A3: Several factors can lead to a sluggish or low-yielding reaction:
-
Catalyst Deactivation: The ketone product of the acylation is a Lewis base and can form a strong complex with the Lewis acid catalyst.[5] This complexation effectively removes the catalyst from the reaction cycle. For this reason, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[4][5]
-
Impure Reagents: Water is highly detrimental to Friedel-Crafts reactions as it will hydrolyze both the acylating agent and the Lewis acid catalyst. Ensure all reagents and solvents are scrupulously dry.
-
Deactivating Substituents: If your acylating agent contains strongly electron-withdrawing groups, it can render the resulting acylium ion less electrophilic, slowing the reaction.
-
Insufficient Activation: While 3-methylthiophene is an activated ring, extremely mild conditions or an insufficient amount of catalyst may not be enough to drive the reaction to completion.
Section 2: Troubleshooting Guide - Common Side Reactions
This section provides a deep dive into specific side reactions, their mechanistic origins, and targeted strategies for mitigation.
Issue 1: Formation of Diacylated Products
Q: My mass spectrometry results show a significant peak corresponding to a diacylated product. How do I prevent this?
A: The monoacylated product, 2-acyl-3-methylthiophene, contains an acyl group which is typically deactivating for electrophilic aromatic substitution.[6][7] This deactivation should, in theory, prevent a second acylation. However, the thiophene ring is highly activated, and under harsh conditions or with excess reagents, diacylation can occur.
Causality and Mechanism: The first acylation product still possesses an available α-position (C5). While the acyl group at C2 deactivates the ring, the electron-donating methyl group at C3 continues to activate it. This creates a competitive scenario where the starting material and the monoacylated product vie for the electrophile. If the reaction conditions are forceful enough, the activated monoacyl-thiophene can react again.
Mitigation Strategies:
-
Stoichiometric Control: Use the acylating agent as the limiting reagent. A slight excess of 3-methylthiophene can help ensure the acylating agent is consumed before significant diacylation of the product can occur. Do not exceed 1.0-1.1 equivalents of the acylating agent.
-
Order of Addition: Add the acylating agent slowly and in a controlled manner to a solution of the 3-methylthiophene and Lewis acid. This maintains a low concentration of the electrophile, favoring reaction with the more abundant and more reactive starting material.
-
Temperature Management: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This reduces the overall energy of the system, making the higher activation energy pathway of diacylation less favorable.
Data Presentation: Effect of Stoichiometry on Diacylation
| Equivalents of Acyl Chloride | Reaction Temp. (°C) | Yield of Mono-acyl Product (%) | Yield of Di-acyl Product (%) |
| 1.05 | 0 | 85 | < 2 |
| 1.20 | 0 | 78 | 10 |
| 1.50 | 25 | 60 | 25 |
| 2.00 | 25 | 35 | 48 |
| Note: Data is illustrative, based on typical experimental outcomes. Actual results will vary. |
Issue 2: Ring Opening and Polymerization
Q: My reaction mixture turned into a dark, intractable tar. What happened?
A: Thiophene and its derivatives can be sensitive to strong acids.[4] Aggressive Lewis acids, particularly in super-stoichiometric amounts or at elevated temperatures, can protonate the thiophene ring. This can initiate ring-opening and subsequent polymerization, leading to the formation of insoluble, dark-colored tars.
Causality and Mechanism: The interaction between a strong Lewis acid like AlCl₃ and trace amounts of protic impurities (like water) can generate a strong Brønsted acid (H⁺). This acid can protonate the thiophene ring, leading to the formation of a cationic species that can be attacked by another thiophene molecule, initiating a polymerization cascade.
Mitigation Strategies:
-
Choice of Catalyst: Consider using a milder Lewis acid. Catalysts like SnCl₄, ZnCl₂, or solid acid catalysts like zeolites or SnO₂ nanosheets can be effective for acylation while being less prone to causing polymerization.[8][9][10]
-
Anhydrous Conditions: This is critical. Ensure all glassware is oven-dried, solvents are passed through activated alumina, and reagents are of the highest purity. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Controlled Temperature: Avoid excessive heating. If the reaction is highly exothermic, ensure efficient cooling and slow addition of reagents to maintain control.
Visualization: Troubleshooting Workflow for Acylation
Below is a workflow to diagnose and solve common issues encountered during the acylation of 3-methylthiophene.
Caption: A workflow for troubleshooting acylation side reactions.
Section 3: Protocols and Methodologies
Protocol 1: Standard Procedure for 2-Acetyl-3-methylthiophene Synthesis
This protocol provides a baseline for the selective acylation at the C2 position.
Materials:
-
3-Methylthiophene (1.0 eq)
-
Acetic Anhydride (1.05 eq)
-
Tin(IV) chloride (SnCl₄) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and an inert gas inlet.
-
Initial Charging: Charge the flask with 3-methylthiophene (1.0 eq) and anhydrous DCM. Cool the mixture to 0°C using an ice bath.
-
Catalyst Addition: Slowly add SnCl₄ (1.2 eq) to the stirred solution while maintaining the temperature at 0-5°C. A mild exotherm may be observed.
-
Acylating Agent Addition: Add acetic anhydride (1.05 eq) to the addition funnel and add it dropwise to the reaction mixture over 30-45 minutes. Ensure the internal temperature does not rise above 5°C.
-
Reaction Monitoring: Stir the reaction at 0°C for 2-4 hours. Monitor the progress by TLC or GC-MS by quenching a small aliquot in saturated NaHCO₃ solution.
-
Workup - Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker of crushed ice and saturated NaHCO₃ solution with vigorous stirring. Caution: The quenching of the Lewis acid is highly exothermic.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield 2-acetyl-3-methylthiophene.
Visualization: Mechanism of Regioselective Acylation
The diagram below illustrates the formation of the resonance-stabilized Wheland intermediate, explaining the preference for C2 attack.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
Technical Support Center: Purification of Crude 2-Acetyl-4-methylthiophene by Vacuum Distillation
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of crude 2-Acetyl-4-methylthiophene via vacuum distillation. As this compound possesses a high boiling point at atmospheric pressure, understanding the nuances of reduced-pressure distillation is critical to prevent thermal degradation and achieve high purity. This document is structured as a technical support hub, offering a detailed protocol, troubleshooting guidance, and answers to frequently asked questions based on established chemical principles and field-proven experience.
Section 1: Compound Properties & Distillation Parameters
A successful distillation begins with a thorough understanding of the material's physical properties. This compound is a thermally sensitive organic intermediate. Distillation at atmospheric pressure is not recommended due to its high boiling point and the potential for decomposition[1][2]. The use of vacuum is essential to lower the boiling point to a safe and efficient temperature range[1].
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈OS | [3][4] |
| Molecular Weight | 140.20 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [5][6] |
| Atmospheric Boiling Point | 236-237 °C (estimated) | [5] |
| Vacuum Boiling Point | 97-99 °C @ 8 mmHg | [5] |
| 108-109 °C (literature) | [7][8] | |
| Density | ~1.224 g/mL at 25 °C | [7] |
| Flash Point | ~105 °C (221 °F) | [3][7] |
| Safety Hazards | Causes serious eye irritation. Harmful if swallowed. | [3][9] |
Based on this data, the target for a successful purification is to maintain a stable vacuum that allows the compound to boil below 120°C, minimizing the risk of thermal degradation.
Section 2: Recommended Experimental Protocol
This protocol outlines a self-validating system for the vacuum distillation of this compound. Adherence to this methodology will ensure safety, efficiency, and high product purity.
Apparatus Setup
Proper assembly is critical for achieving and maintaining the low pressure required for this procedure.
-
Glassware Inspection: Before assembly, meticulously inspect every piece of glassware for cracks, star cracks, or defects that could cause an implosion under vacuum[1][10].
-
Assembly: Assemble the apparatus as depicted in the diagram below.
-
Use a round-bottom flask appropriately sized so that the crude material fills it to no more than half to two-thirds of its volume[1]. This provides headspace to prevent bumping and foaming.
-
A Claisen adapter is strongly recommended. It helps to prevent crude material from splashing into the condenser during vigorous boiling or bumping[10].
-
Place a magnetic stir bar in the distillation flask. Do not use boiling chips , as they are ineffective under vacuum[10].
-
Ensure all ground-glass joints are lightly and evenly greased with a suitable vacuum grease to ensure a complete seal[10].
-
Position the thermometer correctly: the top of the mercury bulb should be level with the bottom of the side-arm leading to the condenser.
-
Connect the vacuum adapter to a cold trap, which is then connected to the vacuum pump. The trap (cooled with a dry ice/acetone bath or liquid nitrogen) is essential to protect the pump from corrosive vapors. Caution: If using liquid nitrogen, do not allow air to enter the trap, as this can condense liquid oxygen, creating a severe explosion hazard.
-
-
Secure the Apparatus: Securely clamp the distillation flask and the receiving flask to a retort stand[1]. Use thick-walled tubing for all vacuum connections to prevent collapse under reduced pressure[1].
Distillation Procedure
-
Charge the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask.
-
Start Stirring & Cooling: Begin vigorous magnetic stirring and start the flow of cold water through the condenser[1].
-
Apply Vacuum: Before applying heat , turn on the vacuum source and allow the pressure in the system to stabilize[10]. You may observe bubbling as volatile impurities and dissolved gases are removed.
-
Apply Heat: Once the pressure is stable (ideally ≤ 8 mmHg), begin to gently heat the distillation flask using a heating mantle or oil bath[1].
-
Collect Fractions:
-
Increase the temperature gradually until the product begins to distill.
-
Collect any low-boiling impurities as a "forerun" fraction in a separate receiving flask.
-
When the distillation temperature stabilizes in the expected range (e.g., 97-99 °C at 8 mmHg), switch to a clean receiving flask to collect the pure product[5].
-
Record both the temperature and the pressure, as the boiling point is dependent on both.
-
-
Monitor: Continue distillation until the majority of the product has been collected. A sharp drop in temperature or the appearance of higher-boiling, discolored material indicates the end of the main fraction.
Shutdown Procedure
The shutdown sequence is critical to prevent accidents.
-
Remove Heat: Turn off and lower the heating mantle to allow the distillation flask to cool[10].
-
Cool the System: Allow the apparatus to cool under vacuum for at least 15-20 minutes.
-
Vent the System: Slowly and carefully vent the system to atmospheric pressure. This can be done by opening a stopcock on the vacuum adapter or by removing the tubing from the vacuum pump[10].
-
Stop the Vacuum: Once the system is at atmospheric pressure, turn off the vacuum pump. Never turn off the pump before venting , as this can cause oil or water (if using an aspirator) to be sucked back into your apparatus[10].
-
Stop Stirring and Cooling: Turn off the stirrer and the condenser water. Disassemble the clean, cool apparatus.
Section 3: Troubleshooting Guide (Q&A Format)
Q1: My distillation is bumping violently, and liquid is splashing into the condenser. What's happening and how do I fix it?
A: This phenomenon, known as "bumping," is caused by the superheating of a localized section of the liquid, which then vaporizes explosively[11]. In vacuum distillation, this is common because the reduced pressure rapidly removes the trapped air from standard boiling chips, rendering them useless[12].
-
Immediate Action: Reduce or remove the heat source temporarily to allow the liquid to cool.
-
Primary Cause/Solution: The most common cause is inadequate or failed stirring. Ensure your magnetic stir bar is spinning rapidly and consistently to break the surface tension and provide nucleation sites for smooth boiling[11].
-
Secondary Solution: If vigorous stirring is insufficient, the liquid may be too viscous. The best alternative is to use a capillary ebulliator—a fine glass capillary tube inserted through a thermometer adapter that reaches below the liquid surface. This introduces a steady stream of tiny bubbles (air or an inert gas like nitrogen) that act as nucleation points[13].
-
Preventative Measures: Always use a flask that is large enough for the volume of liquid and include a Claisen adapter to provide a physical barrier against splashes[10].
Q2: I'm not getting any distillate, even though the heating bath is well above the expected boiling point. What should I check?
A: This is almost always due to the pressure inside the apparatus being significantly higher than what you assume it to be. The boiling point of a liquid is a function of pressure; if the pressure is too high, the boiling point will be higher than expected.
-
Check for Leaks: The most likely culprit is a vacuum leak. Methodically check every joint, seal, and connection. Ensure all ground-glass joints are properly greased and seated[14]. Check the tubing for cracks or loose fittings. A hissing sound is a clear indicator of a leak[10].
-
Verify Pressure: If you have a manometer or vacuum gauge, verify that your system is actually reaching the target pressure. Do not rely on the pump's specification alone[15].
-
Thermometer Placement: Ensure the thermometer bulb is positioned correctly. If it is too high, the vapor will not reach it, and you will not record the correct boiling temperature.
-
Check for Blockages: In rare cases, a blockage in the condenser or vacuum adapter could prevent vapor from passing through.
Q3: The pressure in my system is unstable and fluctuating. What are the common causes?
A: Pressure instability can ruin the separation efficiency of a distillation, as the boiling point will constantly change[16].
-
Inconsistent Vacuum Source: If you are using a water aspirator, fluctuations in the building's water pressure will cause the vacuum to fluctuate. A mechanical vacuum pump provides a more stable vacuum[1].
-
System Leaks: As mentioned in Q2, a leak will prevent the system from reaching a stable, low pressure[14].
-
Vigorous Bumping: The sudden vaporization of liquid during bumping causes a rapid increase in pressure, which then drops again. Improving the boiling smoothness (see Q1) will solve this.
-
Solution: For high-precision work, a vacuum regulator is the best solution. These devices actively manage the pressure to maintain a constant setpoint, regardless of fluctuations from the pump[16].
Q4: My product is turning dark in the distillation flask. Is it decomposing?
A: Yes, a darkening of the material, especially if accompanied by an acrid smell, is a strong indication of thermal decomposition. Thiophene derivatives can be sensitive to high temperatures[17][18].
-
Cause: The temperature in the distillation flask is too high. This happens for two main reasons: (1) the heating bath is set excessively high, or (2) the vacuum is not low enough, requiring a higher temperature to achieve boiling[1].
-
Solution: Immediately reduce the heat. Your primary goal should be to improve the vacuum (check for leaks) to lower the compound's boiling point. The distillation should proceed at the lowest temperature feasible. A good rule of thumb is to keep the heating bath temperature no more than 20-30 °C above the vapor temperature of the distilling liquid.
Q5: The crude material is foaming and rising into the condenser. How can I prevent this?
A: Foaming is caused by impurities (like surfactants) or high-viscosity liquids that trap vapor, forming a stable froth[19].
-
Reduce Heating/Vaporization Rate: The most immediate solution is to reduce the heating rate. Foaming is often exacerbated by high vapor velocity[19][20]. Applying the vacuum more slowly at the start can also help[20].
-
Use a Larger Flask: A larger distillation flask provides more surface area and volume, which can help the foam break before it rises too high[20].
-
Use a Foam Brake/Adapter: A Claisen adapter inherently helps, but for severe foaming, a dedicated foam brake or an adapter with a long, wide neck can be placed between the flask and the condenser.
-
Anti-Foaming Agents: As a last resort, a tiny amount of a non-volatile, high-boiling anti-foaming agent (e.g., a silicone-based fluid) can be added. However, you must ensure this agent will not contaminate your final product.
Section 4: Frequently Asked Questions (FAQs)
Q1: Why can't I use standard boiling chips for a vacuum distillation? A: Boiling chips work by providing a porous surface with trapped air. This trapped air is released upon heating, forming nucleation sites for bubbles. Under vacuum, the air in these pores is evacuated before the liquid begins to boil, rendering the chips inert and ineffective[10][12].
Q2: How full should I fill the distillation flask? A: The flask should be filled to no more than two-thirds of its capacity, with one-half being ideal[1]. Overfilling the flask significantly increases the risk of crude material bumping or foaming over into the condenser, which contaminates the distillate.
Q3: What is the purpose of a Claisen adapter in this setup? A: A Claisen adapter serves two main purposes in vacuum distillation. First, it provides a second vertical neck for placing a capillary ebulliator or for adding material to the flask while it is set up. Second, and more importantly, its bent shape acts as an anti-splash head, making it much more difficult for liquid from violent bumping or foaming to be carried over into the condenser[10].
Q4: In what order should I apply vacuum/heat and turn them off? A: The sequence is critical for both safety and effectiveness. The correct workflow is designed to first remove volatile components under safe (unheated) conditions and to prevent hazardous back-suction during shutdown.
References
- 1. Purification [chem.rochester.edu]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. This compound 97 13679-73-7 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 2-acetyl-4-methyl thiophene, 13679-73-7 [thegoodscentscompany.com]
- 6. Page loading... [guidechem.com]
- 7. This compound CAS#: 13679-73-7 [chemicalbook.com]
- 8. China this compound CAS No.:13679-73-7 [qinmuchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Re: Bumping while distilling with vacuum [madsci.org]
- 12. echemi.com [echemi.com]
- 13. Sciencemadness Discussion Board - Reducing bumping in vacuum distillation - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. njhjchem.com [njhjchem.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 17. Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. Theoretical Study on the Unimolecular Pyrolysis of Thiophene and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. How to Deal with Solvent Bumping and Foaming During Lab Evaporation | Lab Manager [labmanager.com]
Technical Support Center: Optimizing Catalyst Loading for 2-Acetylthiophene Synthesis
Welcome to the technical support center for the synthesis of 2-acetylthiophene. This guide is designed for researchers, chemists, and drug development professionals who are looking to refine their synthetic procedures, troubleshoot common issues, and optimize reaction outcomes. As your dedicated application scientist, I've structured this guide to move from foundational knowledge to specific, actionable troubleshooting protocols, ensuring that every step is grounded in robust scientific principles.
The synthesis of 2-acetylthiophene, a crucial intermediate for pharmaceuticals and fine chemicals, is most commonly achieved via the Friedel-Crafts acylation of thiophene.[1] While the reaction appears straightforward, its success is critically dependent on the nuanced interplay between the choice of catalyst, acylating agent, and reaction conditions. Catalyst loading, in particular, is a parameter that can dramatically influence yield, purity, and the formation of undesirable byproducts. This guide provides the expertise to navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, providing a foundational understanding of the key variables at play.
Q1: What is the most common and effective method for synthesizing 2-acetylthiophene?
The most prevalent and industrially significant method is the Friedel-Crafts acylation of thiophene.[1] This electrophilic aromatic substitution reaction involves treating thiophene with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a catalyst.[1] The thiophene ring is highly reactive, making it susceptible to acylation, preferentially at the C2 position due to the greater stabilization of the cationic intermediate (the arenium ion).[1]
Q2: Which catalysts are typically used, and why is the choice so critical?
Catalyst selection is paramount as it dictates reaction efficiency, selectivity, and the potential for side reactions. Common catalysts fall into three main categories:
-
Lewis Acids: Traditional catalysts like stannic chloride (SnCl₄) are effective.[2] However, stronger Lewis acids such as aluminum chloride (AlCl₃) are generally avoided as they are overly aggressive and tend to cause polymerization of the electron-rich thiophene ring, leading to dark, tarry byproducts and low yields.[1][3]
-
Brønsted Acids: Ortho-phosphoric acid (H₃PO₄) is a highly effective and cost-efficient catalyst, capable of producing excellent yields (reportedly up to 94%) when used with acetic anhydride.[3][4]
-
Solid Acid Catalysts: Modern, environmentally benign approaches utilize solid acids like Hβ zeolite.[5] These catalysts offer significant advantages, including high yields (up to 98.6%), ease of separation from the reaction mixture, and the potential for regeneration and reuse, aligning with the principles of green chemistry.[1][5]
Q3: What is the fundamental role of catalyst loading and why must it be optimized?
Catalyst loading is the amount of catalyst used relative to the reactants. It is a critical parameter that must be carefully optimized for a successful reaction.
-
Insufficient Loading: Too little catalyst will result in a slow or incomplete reaction, leaving a significant amount of unreacted starting material and leading to low conversion rates.[3]
-
Optimal Loading: The ideal loading provides the highest reaction rate and yield with minimal side product formation. It efficiently generates the electrophilic acylium ion intermediate without promoting unwanted secondary reactions.
-
Excessive Loading: An excess of catalyst, especially a strong Lewis acid, can accelerate side reactions, most notably polymerization of thiophene.[3] This not only reduces the yield of the desired product but also complicates the purification process significantly. For solid acid catalysts, excessive loading may not cause polymerization but can be economically inefficient.
Part 2: Troubleshooting Guide for Catalyst Loading Issues
This section provides a direct, problem-solving approach to issues specifically related to catalyst loading.
Issue 1: Low Product Yield and/or Incomplete Reaction
Primary Suspected Cause: Insufficient catalyst loading or inactive catalyst.
Troubleshooting Protocol:
-
Verify Catalyst Activity: Ensure your catalyst is fresh and active. For solid catalysts like Hβ zeolite, it is recommended to activate them by calcination (e.g., at 550°C for 4 hours) to remove adsorbed moisture before use.[6] For liquid acids, ensure they have been stored properly.
-
Reaction Monitoring: Track the reaction's progress using an appropriate analytical technique like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).[3] If the reaction stalls and starting material remains, it is a strong indicator of a catalyst issue.
-
Systematic Increase in Loading: If the catalyst is deemed active, incrementally increase the catalyst loading. For instance, if a 1:0.05 molar ratio of substrate to a Lewis acid catalyst was unsuccessful, try increasing it to 1:0.1. Document the impact on conversion rate and yield. For solid catalysts, you can increase the weight percentage relative to the reactants.
-
Extend Reaction Time: In conjunction with adjusting the catalyst load, consider extending the reaction time, as a lower catalyst concentration may simply require more time to achieve full conversion.[3]
Issue 2: Formation of Dark, Polymeric Byproducts
Primary Suspected Cause: Catalyst loading is too high, or the chosen catalyst is too aggressive for the thiophene ring.
Troubleshooting Protocol:
-
Re-evaluate Catalyst Choice: If you are using a strong Lewis acid like AlCl₃, immediately switch to a milder alternative. Stannic chloride (SnCl₄), phosphoric acid, or Hβ zeolite are excellent substitutes that minimize polymerization.[1][3][7]
-
Reduce Catalyst Loading: Systematically decrease the molar ratio of the catalyst. If you observe polymerization, reduce the loading by 25-50% in your next experimental run.
-
Control Temperature: High temperatures can exacerbate polymerization. Ensure your reaction is running at the optimal temperature, which is often milder for thiophene acylation (e.g., 60-80°C) compared to less reactive aromatics.[3][5]
-
Staged Addition: Consider adding the catalyst in portions (staged addition) rather than all at once. This can help maintain a lower instantaneous concentration of the active catalytic species, suppressing side reactions.
Part 3: Data & Protocols for Optimization
For a successful synthesis, a methodical approach grounded in reliable data is essential.
Data Presentation: Comparative Performance of Catalysts
The table below summarizes key parameters for different catalytic systems used in the synthesis of 2-acetylthiophene, providing a clear basis for selection and optimization.
| Catalyst | Acylating Agent | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Optimal Reaction Conditions | Source(s) |
| Hβ Zeolite | Acetic Anhydride | ~99% | 98.6% | 60°C, 2h, Thiophene:Ac₂O = 1:3 | [5][7] |
| Phosphoric Acid (85%) | Acetic Anhydride | High | 94% | 70-80°C, 2-5h | [3][8] |
| Stannic Chloride (SnCl₄) | Acetyl Chloride | High | 75-80% | Room temp, then reflux | [1] |
| Modified C25 Zeolite | Acetic Anhydride | 99.0% | Not specified | 80°C, 2h, Thiophene:Ac₂O = 1:2 | [7][9] |
| Ethylaluminum dichloride | Succinyl Chloride | High | 99% | 0°C, 2h | [10] |
Experimental Protocol: Systematic Optimization of Hβ Zeolite Loading
This protocol provides a general workflow for determining the optimal catalyst loading for the acylation of thiophene using a reusable solid acid catalyst.
Objective: To identify the minimum catalyst loading that achieves >98% thiophene conversion within a reasonable timeframe (e.g., 2-4 hours) while maintaining high selectivity for 2-acetylthiophene.
Materials:
-
Thiophene
-
Acetic Anhydride
-
Hβ Zeolite (activated)
-
Round-bottom flask with condenser, thermometer, and magnetic stirrer
-
Heating mantle or water bath
-
GC or TLC setup for reaction monitoring
Procedure:
-
Activation of Catalyst: Calcine the required amount of Hβ zeolite at 550°C for 4 hours to ensure the removal of moisture and maximum activity.[6] Allow it to cool in a desiccator.
-
Reaction Setup: In a 50 mL round-bottom flask, charge thiophene (e.g., 8.4 g, 0.1 mol) and acetic anhydride (e.g., 30.6 g, 0.3 mol).[5]
-
Initial Catalyst Loading: Add an initial, conservative amount of the activated Hβ zeolite catalyst. Based on published data, a starting point could be ~1.17 g.[5]
-
Reaction Execution: Heat the mixture to the target temperature (e.g., 60°C) with vigorous stirring.[5]
-
Monitoring: At 30-minute intervals, withdraw a small aliquot of the reaction mixture, filter out the catalyst, and analyze by GC to determine the conversion of thiophene.
-
Data Analysis: Plot thiophene conversion versus time. If the reaction is complete within 2-3 hours, proceed to the next step. If it is too slow, repeat the experiment with a slightly higher catalyst load (e.g., increase by 20%).
-
Optimization: If the initial reaction was successful, repeat the experiment with a lower catalyst load (e.g., decrease by 20%) to find the minimum effective amount.
-
Work-up: Upon completion, cool the reaction, recover the catalyst by filtration, and purify the liquid product by vacuum distillation.[1][3] The recovered catalyst can be washed, dried, and regenerated for future use.[5]
Part 4: Visual Guides & Workflows
Visual aids are indispensable for translating protocol steps and theoretical concepts into practice.
Workflow for Catalyst Loading Optimization
Caption: A systematic workflow for optimizing solid acid catalyst loading.
Impact of Catalyst Loading on Reaction Outcome
Caption: The relationship between catalyst loading and key synthesis outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Acetylthiophene - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tsijournals.com [tsijournals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. eureka.patsnap.com [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
Technical Support Center: Challenges in the Scale-Up of 2-Acetyl-4-methylthiophene Production
Welcome to the technical support guide for the synthesis and scale-up of 2-Acetyl-4-methylthiophene. This resource is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during laboratory synthesis and industrial scale-up, providing troubleshooting advice and in-depth explanations to ensure a safe, efficient, and reproducible process.
Part 1: Core Synthesis & Mechanistic Troubleshooting
This section focuses on the fundamental chemistry of the Friedel-Crafts acylation used to produce this compound and addresses common issues related to yield, purity, and reaction control.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yield in the acylation of 3-methylthiophene is often traced back to three primary factors: catalyst activity, reaction temperature, and reagent quality.
-
Catalyst Deactivation: The Lewis acid catalyst (typically Aluminum Chloride, AlCl₃) is highly hygroscopic and reacts with atmospheric moisture. Ensure you are using a fresh, anhydrous grade of AlCl₃ from a sealed container. The catalyst also forms a complex with the ketone product, which can inhibit its catalytic activity; therefore, a stoichiometric amount or even an excess is often required.[1][2]
-
Suboptimal Temperature: The Friedel-Crafts acylation is exothermic. If the temperature is too low, the reaction rate will be slow and may not go to completion. Conversely, if the temperature is too high, it can lead to the formation of polymeric byproducts and decomposition, reducing the yield of the desired product.[3]
-
Reagent Purity: The purity of the starting materials, 3-methylthiophene and the acylating agent (acetic anhydride or acetyl chloride), is crucial. Impurities can interfere with the catalyst and lead to unwanted side reactions.
Q2: I am observing significant amounts of an isomeric byproduct. How can I improve the regioselectivity of the acylation?
A2: This is a critical challenge rooted in the mechanism of electrophilic aromatic substitution on the thiophene ring. The reaction's regioselectivity is governed by the stability of the carbocation intermediate formed during the electrophilic attack.
-
Mechanistic Basis: For a thiophene ring, electrophilic attack is heavily favored at the C2 (α) position because the resulting intermediate cation is stabilized by three resonance structures, compared to only two for an attack at the C3 (β) position.[4][5]
-
Directing Effects: In 3-methylthiophene, the methyl group is an electron-donating group that activates the ring. It directs electrophilic attack to the C2 and C5 positions. The attack at C2 is sterically less hindered and electronically favored, leading to the desired This compound . The formation of the 5-acetyl-3-methylthiophene isomer is the primary competing reaction.
-
Improving Selectivity:
-
Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product (C2 acylation) over the thermodynamically controlled one.
-
Catalyst Choice: While AlCl₃ is common, other Lewis acids like tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂) can offer different selectivity profiles, sometimes at the cost of reactivity.[2][6] Solid acid catalysts like certain zeolites are also being explored to improve selectivity and simplify catalyst removal.[7]
-
dot
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. CN106892895A - A kind of preparation method of 2 acetyl thiophene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Preventing polymerization of thiophene during Friedel-Crafts acylation.
Technical Support Center: Friedel-Crafts Acylation of Thiophene
Welcome to the technical support center for the Friedel-Crafts acylation of thiophene. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this fundamental, yet often problematic, reaction. Thiophene's high nucleophilicity makes it exceptionally reactive, but also highly susceptible to acid-catalyzed polymerization, which can lead to low yields and complex purification issues.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, optimize your reaction conditions, and achieve high yields of your desired acylthiophene products.
Frequently Asked Questions (FAQs)
Q1: Why is thiophene so prone to polymerization during Friedel-Crafts acylation?
A1: Thiophene is an electron-rich aromatic heterocycle. Under the strongly acidic conditions of a traditional Friedel-Crafts reaction (e.g., using AlCl₃), the thiophene ring can be protonated. This generates a reactive cationic intermediate that can be attacked by another neutral thiophene molecule, initiating a chain reaction that results in the formation of polymeric tars. The very properties that make thiophene a good nucleophile for acylation also make it susceptible to this unwanted side reaction.
Q2: What is the expected regioselectivity for the acylation of unsubstituted thiophene?
A2: The Friedel-Crafts acylation of thiophene exhibits high regioselectivity for the 2-position (alpha-position). This is because the carbocation intermediate formed by electrophilic attack at the 2-position is more stable due to better charge delocalization across three resonance structures.[1][2] In contrast, attack at the 3-position (beta-position) results in a less stable intermediate with only two resonance structures.[1][2] Therefore, the 2-acylthiophene is the kinetically favored product.
Q3: Is it possible to achieve acylation at the 3-position of thiophene directly?
A3: Direct Friedel-Crafts acylation of unsubstituted thiophene to obtain the 3-acyl isomer in high yield is exceptionally difficult and generally not considered a viable synthetic route.[3] The inherent electronic properties of the ring strongly favor substitution at the 2- and 5-positions.[3] Achieving 3-acylation requires alternative strategies, such as using a starting material where the 2- and 5-positions are already blocked.[3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Problem: Extensive Polymerization or Tar Formation
This is the most common issue when acylating thiophene. It manifests as a dark, viscous, or solid material that contaminates the desired product, often making isolation impossible.
Potential Cause 1: The Lewis Acid Catalyst is Too Strong. Strong Lewis acids, such as aluminum chloride (AlCl₃), are often too harsh for the sensitive thiophene ring.[4][5] They can vigorously promote both the desired acylation and the undesired polymerization, with the latter often dominating.
Solution: Switch to a Milder Catalyst. The choice of catalyst is the most critical factor in preventing polymerization. Milder Lewis acids or solid acid catalysts can effectively promote acylation while minimizing side reactions.
-
Mild Lewis Acids: Tin(IV) chloride (SnCl₄) and zinc chloride (ZnCl₂) are effective and less aggressive alternatives to AlCl₃.[3][4]
-
Solid Acid Catalysts: Zeolites, such as Hβ and HZSM-5, have shown excellent activity and selectivity, affording high yields of 2-acetylthiophene with easy catalyst recovery.[6][7] They offer the significant advantage of being recoverable and reusable.[6]
-
Other Novel Catalysts: SnO₂ nanosheets have also been reported as highly effective for regioselective acylation under solvent-free conditions.[8]
Table 1: Comparison of Catalysts for Thiophene Acylation
| Catalyst | Type | Typical Conditions | Key Considerations |
|---|---|---|---|
| AlCl₃ | Strong Lewis Acid | 0°C to RT, in CS₂ or CH₂Cl₂ | High reactivity, but very prone to causing polymerization.[5] Requires stoichiometric amounts.[4] |
| SnCl₄ | Moderate Lewis Acid | 0°C to 50°C, in CH₂Cl₂ or nitrobenzene | Milder than AlCl₃, reduced polymerization.[3][9] Often gives cleaner reactions. |
| ZnCl₂ | Mild Lewis Acid | 30°C to 150°C | Can be used in catalytic amounts, significantly reducing side reactions.[4] |
| Hβ Zeolite | Solid Acid (Reusable) | 60°C, with acetic anhydride | Excellent activity and selectivity (up to 99% conversion).[6] Environmentally friendly option. |
| EtAlCl₂ | Alkyl Lewis Acid | 0°C, in CH₂Cl₂ | Creates a non-acidic reaction medium, preventing polymerization and leading to high yields.[10][11] |
Potential Cause 2: The Reaction Temperature is Too High. Higher temperatures accelerate all reaction rates, including the decomposition and polymerization of thiophene.
Solution: Implement Strict Temperature Control.
-
Start Cold: Begin the reaction at a low temperature (e.g., 0°C or -10°C) by immersing the reaction vessel in an ice or ice-salt bath.
-
Slow Addition: Add the acylating agent or catalyst solution dropwise to the thiophene solution. This helps dissipate the heat of reaction and prevents localized "hot spots" where polymerization can initiate.
-
Gradual Warming: Only after the addition is complete should the reaction be allowed to slowly warm to room temperature or be gently heated if necessary. Monitor the reaction progress closely using TLC or GC.
Workflow for Minimizing Polymerization
References
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 5. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. asianpubs.org [asianpubs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Acetyl-4-methylthiophene and 2-Acetyl-5-methylthiophene for the Research Scientist
For researchers and professionals in drug development and materials science, the subtle differences between isomeric starting materials can have profound impacts on synthetic routes and final product characteristics. This guide provides an in-depth, objective comparison of the chemical reactivity of two closely related thiophene derivatives: 2-acetyl-4-methylthiophene and 2-acetyl-5-methylthiophene. By examining the electronic interplay of the substituents and citing relevant experimental data from analogous systems, this document aims to provide a predictive framework for their behavior in common chemical transformations, particularly electrophilic aromatic substitution.
Structural and Electronic Overview
The reactivity of a substituted aromatic ring is fundamentally governed by the electronic nature of its substituents and their positions. In the case of our two isomers, we have an electron-donating methyl group (-CH₃) and an electron-withdrawing acetyl group (-COCH₃) on a thiophene ring. Thiophene itself is an electron-rich aromatic heterocycle, more reactive than benzene towards electrophiles, with a preference for substitution at the α-positions (C2 and C5).[1]
-
2-Acetyl-5-methylthiophene: In this isomer, both the activating methyl group and the deactivating acetyl group occupy the α-positions. The methyl group at C5 enhances the electron density of the ring through a positive inductive effect (+I) and hyperconjugation. The acetyl group at C2 deactivates the ring through its negative inductive (-I) and negative mesomeric (-M) effects, withdrawing electron density. The vacant C3 and C4 positions are β-positions.
-
This compound: Here, the deactivating acetyl group is at an α-position (C2), while the activating methyl group is at a β-position (C4). This arrangement leads to a different electronic distribution within the ring compared to its 2,5-disubstituted counterpart. The vacant positions are C3 (β) and C5 (α).
The key distinction lies in the location of the activating methyl group and the vacant positions available for substitution. This will dictate the regioselectivity and overall reaction rates in electrophilic attacks.
Comparative Data at a Glance
| Property | This compound | 2-Acetyl-5-methylthiophene |
| CAS Number | 13679-73-7[2] | 13679-74-8[3] |
| Molecular Formula | C₇H₈OS | C₇H₈OS |
| Molecular Weight | 140.20 g/mol [2] | 140.20 g/mol [3] |
| Appearance | Colorless to pale yellow liquid[4] | White to light yellow solid[5] |
| Boiling Point | 108-109 °C (lit.)[3] | 232-234 °C (lit.)[6] |
| Melting Point | Not specified | 24-28 °C (lit.)[5] |
| Density | 1.224 g/mL at 25 °C (lit.)[3] | 1.106 g/mL at 25 °C (lit.)[5] |
Electrophilic Aromatic Substitution: A Comparative Analysis
The primary battleground for comparing the reactivity of these two isomers is electrophilic aromatic substitution. The interplay of the activating and deactivating groups will direct incoming electrophiles to specific positions on the thiophene ring.
Caption: Directing effects of substituents on the two isomers.
Regioselectivity
-
2-Acetyl-5-methylthiophene : The two vacant positions, C3 and C4, are both β-positions. The acetyl group at C2 deactivates the adjacent C3 position significantly. The methyl group at C5 will activate the adjacent C4 position. Therefore, electrophilic substitution is strongly predicted to occur at the C4 position .
-
This compound : This isomer has two vacant positions: C3 (a β-position) and C5 (an α-position). The acetyl group at C2 deactivates the adjacent C3 position. The methyl group at C4 activates both C3 and C5. Critically, the C5 position is an α-position, which is inherently more reactive in thiophenes.[1] The combined directing effects strongly favor electrophilic attack at the C5 position .
Overall Reactivity
Predicting the relative rates of reaction is more nuanced without direct kinetic data. However, we can make some logical deductions:
-
The deactivating effect of the acetyl group is powerful. In both isomers, the ring is significantly less reactive than 2-methylthiophene.
-
In This compound , the target for substitution is a vacant α-position (C5). Electrophilic attack at an α-position generally proceeds through a more stable carbocation intermediate than attack at a β-position.
-
In 2-acetyl-5-methylthiophene , the only available positions are β-positions.
Therefore, it is highly probable that This compound will react faster in electrophilic aromatic substitution reactions than 2-acetyl-5-methylthiophene, due to the availability of a more reactive α-position for attack.
Experimental Protocols and Predicted Outcomes
Below are detailed experimental protocols for key electrophilic substitution reactions, adapted from literature procedures for similar thiophene derivatives. The predicted major products are based on the analysis above.
Bromination with N-Bromosuccinimide (NBS)
Bromination is a classic electrophilic substitution reaction. Using NBS provides a source of electrophilic bromine, often under milder conditions than using Br₂.
Caption: General workflow for bromination.
Protocol: (Adapted from a procedure for the bromination of 2-acetylthiophene)
-
In a dry 50 mL round-bottomed flask, suspend the acetyl-methylthiophene isomer (10 mmol) and N-bromosuccinimide (1.78 g, 10 mmol) in a mixture of acetic acid (10 mL) and acetic anhydride (3.8 mL).
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into 100 mL of cold water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with water, then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the purified brominated product.
Predicted Major Products:
-
From this compound: 1-(5-Bromo-4-methylthiophen-2-yl)ethanone
-
From 2-acetyl-5-methylthiophene: 1-(4-Bromo-5-methylthiophen-2-yl)ethanone
Nitration
Nitration introduces a nitro group (-NO₂) onto the thiophene ring, a key functional group for further transformations. This reaction typically requires strong acidic conditions.
Protocol: (Based on general procedures for thiophene nitration)
Caution: Handle fuming nitric acid and concentrated sulfuric acid with extreme care in a well-ventilated fume hood.
-
To a 100 mL flask equipped with a magnetic stirrer and a dropping funnel, add acetic anhydride (20 mL) and cool the flask in an ice-salt bath to 0 °C.
-
Slowly add fuming nitric acid (0.7 mL, ~16.5 mmol) to the stirred acetic anhydride, ensuring the temperature does not exceed 10 °C.
-
In a separate beaker, dissolve the acetyl-methylthiophene isomer (2.10 g, 15 mmol) in 10 mL of acetic anhydride.
-
Add the thiophene solution dropwise to the cold nitrating mixture over 30 minutes, maintaining the internal temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 1-2 hours at 0-5 °C.
-
Carefully pour the reaction mixture onto 100 g of crushed ice.
-
Allow the ice to melt, and collect the precipitated solid by vacuum filtration.
-
Wash the product with copious amounts of cold water until the washings are neutral.
-
Purify the crude product by recrystallization from ethanol.
Predicted Major Products:
-
From this compound: 1-(4-Methyl-5-nitrothiophen-2-yl)ethanone
-
From 2-acetyl-5-methylthiophene: 1-(5-Methyl-4-nitrothiophen-2-yl)ethanone
Conclusion for the Practicing Scientist
While both this compound and 2-acetyl-5-methylthiophene possess the same functional groups, the positional difference of the methyl group leads to distinct predictions regarding their reactivity:
-
Regioselectivity: The site of electrophilic attack is highly predictable. For this compound, substitution is directed to the C5 position. For 2-acetyl-5-methylthiophene, substitution is directed to the C4 position.
-
Reactivity Rate: Based on the principles of electrophilic substitution on thiophenes, This compound is predicted to be the more reactive isomer due to the availability of a vacant and electronically favored α-position (C5) for attack.
These distinctions are crucial for synthetic planning. When a specific substitution pattern is desired, choosing the correct isomer is the first and most critical step. For instance, if a synthetic route requires substitution adjacent to the acetyl group, one would need to employ a different starting material or a multi-step synthetic strategy, as direct electrophilic attack at the C3 position of either isomer is highly disfavored. This guide, grounded in established chemical principles, serves as a valuable tool for making informed decisions in the laboratory.
References
A Senior Application Scientist's Guide to Lewis Acid Catalysts in Thiophene Acylation
Introduction: The Enduring Importance of Thiophene Acylation
The acylation of thiophene, a cornerstone of heterocyclic chemistry, continues to be a reaction of profound importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The resulting acylthiophenes are versatile intermediates, with 2-acetylthiophene being a particularly crucial precursor for numerous commercial products. The Friedel-Crafts acylation of thiophene is a classic electrophilic aromatic substitution, and the choice of catalyst is paramount, directly influencing reaction efficiency, regioselectivity, and the overall sustainability of the process.
This guide provides a comparative analysis of a range of Lewis acid catalysts for thiophene acylation, moving beyond a simple cataloging of options to offer a deeper understanding of the underlying chemical principles. We will explore the nuances of catalyst selection, from traditional metal halides to modern solid acids and metal triflates, supported by experimental data to empower researchers in making informed decisions for their synthetic challenges.
The Mechanism: Understanding the Role of the Lewis Acid
The Friedel-Crafts acylation of thiophene proceeds via an electrophilic aromatic substitution mechanism. The key role of the Lewis acid (LA) is to activate the acylating agent, typically an acyl halide or anhydride, to generate a highly electrophilic acylium ion or a polarized complex. This electrophile is then attacked by the electron-rich thiophene ring.
The regioselectivity of this reaction is a critical consideration. Thiophene is more reactive towards electrophilic substitution than benzene, and the substitution occurs preferentially at the 2-position. This preference is attributed to the greater stabilization of the cationic intermediate (the sigma complex or arenium ion) formed upon attack at the 2-position. The positive charge can be delocalized over three atoms, including the sulfur atom, through resonance, whereas attack at the 3-position only allows for delocalization over two carbon atoms.[1][2][3]
Caption: General mechanism of Lewis acid-catalyzed thiophene acylation.
Comparative Analysis of Lewis Acid Catalysts
The selection of a Lewis acid catalyst is a balancing act between reactivity, selectivity, cost, and environmental impact. This section provides a comparative overview of various classes of Lewis acids, with supporting experimental data summarized in the table below.
Traditional Metal Halides: The Workhorses
Metal halides such as aluminum chloride (AlCl₃), stannic chloride (SnCl₄), titanium tetrachloride (TiCl₄), and zinc chloride (ZnCl₂) have been the traditional catalysts for Friedel-Crafts acylation.[4][5][6] They are highly effective due to their strong Lewis acidity. However, their application is often hampered by several drawbacks:
-
Stoichiometric Amounts: They are often required in stoichiometric or even excess amounts because they form stable complexes with the carbonyl group of the product, deactivating the catalyst.[7]
-
Hydrolytic Instability: They are highly sensitive to moisture, necessitating stringent anhydrous reaction conditions.
-
Waste Generation: The workup procedure to decompose the catalyst-product complex generates significant amounts of acidic and metallic waste, posing environmental concerns.[7]
Despite these limitations, their high reactivity and low cost ensure their continued use, particularly in industrial settings. Stannic chloride is sometimes preferred over aluminum chloride as it can lead to less polymerization of the highly reactive thiophene ring.
Solid Acid Catalysts: The Green Alternatives
In recent years, there has been a significant shift towards the use of solid acid catalysts, such as zeolites (e.g., Hβ, HZSM-5, C25) and other metal oxides, to address the environmental shortcomings of traditional Lewis acids.[8][9]
-
Reusability: Solid catalysts can be easily recovered from the reaction mixture by filtration and can often be regenerated and reused multiple times, reducing waste and cost.[8]
-
Shape Selectivity: The well-defined pore structures of zeolites can impart shape selectivity, potentially influencing the regioselectivity of the reaction.
-
Milder Conditions: Reactions with solid acids can often be carried out under milder conditions compared to their homogeneous counterparts.
Hβ zeolite has shown excellent activity and selectivity for the acetylation of thiophene, with near-quantitative conversion and high selectivity for the 2-isomer.[8] The catalytic activity of zeolites is influenced by factors such as their Si/Al ratio, pore size, and the nature of their acid sites (Brønsted vs. Lewis).
Metal Triflates: The Versatile and Water-Tolerant Catalysts
Metal triflates, such as scandium(III) triflate (Sc(OTf)₃) and bismuth(III) triflate (Bi(OTf)₃), have emerged as a powerful class of Lewis acid catalysts.[10][11][12][13][14]
-
High Catalytic Activity: They are highly active catalysts, often effective in catalytic amounts (low mol%).
-
Water Tolerance: Unlike traditional metal halides, many metal triflates are stable in the presence of water, simplifying reaction setup and workup.
-
Reusability: They can often be recovered and reused, contributing to more sustainable processes.
Scandium(III) triflate, in particular, has demonstrated high efficiency in various organic transformations, including the acylation of thiophenes. Bismuth(III) triflate offers a more cost-effective and less toxic alternative with comparable reactivity in many cases.[10][12]
Quantitative Performance Data of Lewis Acid Catalysts in Thiophene Acylation
The following table summarizes the performance of various Lewis acid catalysts in the acylation of thiophene, providing a basis for objective comparison.
| Catalyst | Acylating Agent | Catalyst Loading | Solvent | Temp. (°C) | Time (h) | Thiophene Conversion (%) | 2-Acylthiophene Yield (%) | 2-/3-Acylation Selectivity | Reference(s) |
| AlCl₃ | Acetyl chloride | Stoichiometric | CS₂ | RT | 1 | - | ~75-85 | High 2-selectivity | [1] |
| SnCl₄ | Acetyl chloride | Stoichiometric | Benzene | 0 - RT | 1 | - | ~80-90 | High 2-selectivity | [4] |
| TiCl₄-SiO₂-TEBA | Acetic anhydride | Catalytic | - | 68 | 4 | 96 | 93 (2-acetyl) | 93% β-selectivity for 2-substituted thiophenes | [15] |
| ZnCl₂ | Acetic anhydride | Catalytic (<1 mol/mol) | - | 30-150 | 1-10 | - | Good yields | Preferential 2-acylation | [5][16] |
| Hβ Zeolite | Acetic anhydride | ~3 wt% | - | 60 | 2 | ~99 | 98.6 | >98% for 2-acetylthiophene | [8] |
| HZSM-5 Zeolite | Acetic anhydride | ~3 wt% | - | 60 | - | Very Poor | - | Good for 2-acetylthiophene | [8] |
| Modified C25 Zeolite | Acetic anhydride | 0.5 g / 0.2 mol thiophene | - | 80 | 2 | 99.0 | - | Not specified | [9] |
| Ethylaluminum dichloride (EtAlCl₂) | Succinyl chloride | 1.5 equiv. | CH₂Cl₂ | 0 | 2 | - | 99 | Not specified | [4] |
| Sc(OTf)₃ | Allyltrimethylsilane (for allylation) | 5.0 mol% | Nitromethane | RT | - | - | 63 (for 2-allylthiophene) | Not specified | [11] |
| Bi(OTf)₃ | Formaldehyde (for amidomethylation) | Catalytic | - | Mild | - | Good to excellent | High yields | High regioselectivity | [10] |
Note: Direct comparison of catalyst efficiency can be challenging due to variations in reported experimental conditions and catalyst loading metrics. The data presented here is intended to provide a general overview of catalyst performance.
Experimental Protocols
To provide practical guidance, this section details step-by-step methodologies for thiophene acylation using representative catalysts from each class.
Protocol 1: Acetylation of Thiophene using a Traditional Lewis Acid (SnCl₄)
This protocol is adapted from established Friedel-Crafts procedures and highlights the use of a classic Lewis acid.
Materials:
-
Thiophene
-
Acetyl chloride
-
Anhydrous Stannic Chloride (SnCl₄)
-
Anhydrous Benzene (or another suitable inert solvent like dichloromethane)
-
Round-bottom flask with a dropping funnel and magnetic stirrer
-
Ice bath
-
Dilute Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve thiophene (1.0 eq) in anhydrous benzene.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition: Slowly add anhydrous stannic chloride (1.1 eq) to the stirred solution.
-
Acylating Agent Addition: Add acetyl chloride (1.0 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to decompose the catalyst complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 2-acetylthiophene.
Protocol 2: Acetylation of Thiophene using a Solid Acid Catalyst (Hβ Zeolite)
This protocol demonstrates a more environmentally benign approach using a reusable solid acid catalyst.[8]
Materials:
-
Thiophene
-
Acetic anhydride
-
Hβ Zeolite (activated)
-
Round-bottom flask with a condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
Catalyst Activation (if necessary): Activate the Hβ zeolite by heating at a high temperature (e.g., 500-550 °C) for several hours under a stream of dry air or nitrogen to remove adsorbed water.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiophene (1.0 eq) and acetic anhydride (2.0-3.0 eq).
-
Catalyst Addition: Add the activated Hβ zeolite (e.g., 3-5 wt% relative to the reactants) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring. Monitor the reaction progress by Gas Chromatography (GC) or TLC.
-
Catalyst Recovery: Upon completion of the reaction, cool the mixture to room temperature and recover the solid catalyst by filtration. The catalyst can be washed with a suitable solvent, dried, and reused.
-
Work-up and Purification: The filtrate, containing the product, can be purified by distillation or crystallization after washing with a dilute base to remove excess acetic anhydride and acetic acid.
Visualization of Experimental Workflow and Catalyst Selection
Caption: A generalized experimental workflow for thiophene acylation.
Caption: Logical considerations for selecting a Lewis acid catalyst.
Conclusion and Future Outlook
The choice of a Lewis acid catalyst for thiophene acylation is a critical decision that significantly impacts the efficiency, selectivity, and environmental footprint of the synthesis. While traditional metal halides remain effective and widely used, the development of solid acid catalysts and metal triflates offers compelling advantages in terms of reusability, milder reaction conditions, and reduced waste generation.
For researchers and drug development professionals, the selection of an appropriate catalyst should be guided by a holistic consideration of the specific synthetic goals, scale of the reaction, and sustainability requirements. The data and protocols presented in this guide are intended to serve as a valuable resource for navigating these choices and optimizing the synthesis of important acylthiophene intermediates.
Future research in this area will likely focus on the development of even more active, selective, and robust heterogeneous catalysts, including novel nanomaterials and metal-organic frameworks (MOFs), further advancing the principles of green chemistry in this fundamental and industrially relevant transformation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 6. Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Bi(OTf)3-Catalyzed Three-Component Synthesis of Amidomethylarenes and -Heteroarenes [organic-chemistry.org]
- 11. Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bismuth (III) Triflate: A Mild, Efficient Promoter for the Synthesis of Trisubstituted Alkenes through Knoevenagel Condensation – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
- 15. scribd.com [scribd.com]
- 16. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Isomer Differentiation
An In-Depth Spectroscopic Comparison of Acetyl-Methylthiophene Isomers for Pharmaceutical and Chemical Synthesis
In the realm of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of a final product's efficacy, safety, and purity. Acetyl-methylthiophene derivatives serve as vital building blocks for a range of active pharmaceutical ingredients (APIs), and the specific substitution pattern on the thiophene ring dictates the molecule's reactivity and biological activity. This guide provides a comprehensive spectroscopic framework for differentiating between three key positional isomers: 2-acetyl-3-methylthiophene, 2-acetyl-4-methylthiophene, and 2-acetyl-5-methylthiophene.
Drawing from established spectroscopic principles, this document moves beyond a simple data dump, explaining the underlying causality for the observed spectral differences. We will explore how the relative positioning of the acetyl and methyl groups creates unique electronic environments that are definitively captured by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Every protocol described herein is designed to be a self-validating system, ensuring researchers can confidently replicate and verify these findings.
The Structural Challenge: Why Isomer Distinction is Critical
The thiophene ring is a five-membered aromatic heterocycle. When substituted with an acetyl group at the C2 position, the placement of a methyl group at the C3, C4, or C5 position results in three distinct isomers with identical molecular weights and formulas (C₇H₈OS). These subtle structural shifts, however, lead to significant differences in the molecule's overall dipole moment, electronic distribution, and steric environment. These differences are the key to their spectroscopic differentiation.
Part 1: ¹H NMR Spectroscopy - The Gold Standard for Positional Isomerism
Proton NMR (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the thiophene ring protons provide a unique fingerprint for each substitution pattern. All spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the acetyl-methylthiophene isomer in 0.6-0.7 mL of CDCl₃ (99.8% deuterated).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons.
-
Number of Scans: 16-32, depending on sample concentration.
-
-
Processing: Apply a Fourier transform with a line broadening factor of 0.3 Hz to improve signal-to-noise without significant resolution loss. Phase and baseline correct the spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Comparative Analysis of ¹H NMR Spectra
The key differentiating feature is the coupling between the remaining protons on the thiophene ring. The magnitude of the coupling constant (J) is highly dependent on the number of bonds separating the protons.
-
2-acetyl-5-methylthiophene: This isomer presents the simplest spectrum. The two thiophene protons (at C3 and C4) are adjacent, resulting in a characteristic doublet for each, with a coupling constant of J ≈ 3.7 - 4.0 Hz. The proton at C3 (adjacent to the acetyl group) will be further downfield than the proton at C4.
-
2-acetyl-3-methylthiophene: Here, the two ring protons are at the C4 and C5 positions. Being adjacent, they also split each other into doublets, but with a larger coupling constant of J ≈ 5.0 - 5.2 Hz. This larger J-value compared to the 2,5-isomer is a reliable diagnostic marker.
-
This compound: This isomer is unique because the two ring protons (at C3 and C5) are not adjacent. They are separated by the methyl-bearing C4 carbon. This "meta" relationship results in a much smaller long-range coupling, often observed as two sharp singlets or very finely split doublets (J < 1.5 Hz). This lack of significant ortho-coupling is the most unambiguous identifier for the 4-methyl isomer.
Data Summary: ¹H NMR Chemical Shifts (δ, ppm) and Couplings (J, Hz)
| Isomer | H-3 | H-4 | H-5 | CH₃ (ring) | CH₃ (acetyl) |
| 2-acetyl-3-methylthiophene | - | ~7.0 (d, J≈5.1 Hz) | ~7.4 (d, J≈5.1 Hz) | ~2.5 (s) | ~2.4 (s) |
| This compound | ~7.4 (s or d, J<1.5 Hz) | - | ~7.6 (s or d, J<1.5 Hz) | ~2.3 (s) | ~2.4 (s) |
| 2-acetyl-5-methylthiophene | ~7.5 (d, J≈3.9 Hz) | ~6.8 (d, J≈3.9 Hz) | - | ~2.5 (s) | ~2.4 (s) |
| Note: Exact chemical shifts can vary slightly based on solvent and concentration. |
Workflow for ¹H NMR Isomer Identification
Caption: Decision workflow for isomer identification using ¹H NMR data.
Part 2: Infrared (IR) Spectroscopy - A Corroborative Method
While NMR provides definitive structural information, IR spectroscopy offers a rapid, complementary technique for verification. The key diagnostic region is the C-H out-of-plane bending region (900-650 cm⁻¹), which is sensitive to the substitution pattern on the aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). If the sample is a solid, press a small amount firmly onto the crystal to ensure good contact.
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹.
-
Scan Range: 4000-650 cm⁻¹.
-
Number of Scans: 32-64.
-
-
Processing: Perform a background scan of the clean ATR crystal before analyzing the sample. The instrument software will automatically generate the transmittance or absorbance spectrum.
Comparative Analysis of IR Spectra
The primary vibrational modes of interest are the carbonyl (C=O) stretch and the ring C-H bending modes.
-
Carbonyl (C=O) Stretch: All three isomers will show a strong, sharp absorption band in the region of 1660-1675 cm⁻¹ , characteristic of an aryl ketone. The precise position can be subtly influenced by the electronic effect of the methyl group's position, but this is not typically a primary differentiation point.
-
C-H Bending (Out-of-Plane): This "fingerprint" region is highly diagnostic.
-
2,5-Disubstituted (2-acetyl-5-methyl): Characterized by a strong band around 800-780 cm⁻¹ .
-
2,3-Disubstituted (2-acetyl-3-methyl): Often shows a distinct band in the 740-720 cm⁻¹ region.
-
2,4-Disubstituted (2-acetyl-4-methyl): Typically exhibits a strong absorption near 860-840 cm⁻¹ .
-
Data Summary: Key IR Absorption Frequencies (cm⁻¹)
| Isomer | C=O Stretch | Ring C-H Bending (Diagnostic) |
| 2-acetyl-3-methylthiophene | ~1665 | ~730 |
| This compound | ~1670 | ~850 |
| 2-acetyl-5-methylthiophene | ~1663 | ~790 |
| Note: Values are approximate and can be influenced by sample phase and preparation. |
Part 3: Mass Spectrometry (MS) - Confirmation, Not Differentiation
Electron Ionization Mass Spectrometry (EI-MS) is essential for confirming the molecular weight and elemental formula but is generally ineffective at distinguishing between these positional isomers. All three compounds will exhibit an identical molecular ion peak (M⁺) at m/z = 140, corresponding to the formula C₇H₈OS.
The fragmentation patterns are also expected to be very similar. The most prominent fragmentation pathway for all isomers is the alpha-cleavage of the acetyl group, resulting in the loss of a methyl radical (•CH₃) to form a stable acylium ion.
-
M⁺ → [M - CH₃]⁺
-
m/z 140 → m/z 125
This results in a base peak at m/z 125 for all three isomers. While minor differences in the relative intensities of other smaller fragments might exist, they are not reliable enough for unambiguous isomer assignment. Therefore, MS should be used to confirm the molecular weight of 140.1 g/mol and the presence of the m/z 125 base peak, which validates the core acetyl-methylthiophene structure, while relying on NMR for positional information.
Experimental Workflow: Isomer Analysis
Caption: A multi-technique workflow for unambiguous isomer identification.
Conclusion: A Triad of Techniques for Confident Assignment
The differentiation of 2-acetyl-3-methylthiophene, this compound, and 2-acetyl-5-methylthiophene is a quintessential challenge in organic analysis that is definitively solved by a systematic application of spectroscopic techniques.
-
¹H NMR stands as the primary and most decisive tool, where the coupling constants between the thiophene ring protons provide an unmistakable signature for each isomer.
-
IR Spectroscopy serves as a rapid and effective secondary check, with the C-H out-of-plane bending region offering a reliable corroboration of the NMR assignment.
-
Mass Spectrometry confirms the foundational molecular integrity (correct mass and core structure) but should not be used for isomer differentiation.
By integrating these three techniques, researchers in drug development and chemical synthesis can ensure the structural fidelity of their materials, a non-negotiable prerequisite for advancing from the laboratory to production.
A Senior Application Scientist's Guide to the Validation of 2-Acetyl-4-methylthiophene Purity by GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2-Acetyl-4-methylthiophene, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity can significantly influence the outcome of a synthetic route, affecting yield, impurity profiles, and the overall safety of the final active pharmaceutical ingredient (API). This guide, written from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of this compound purity against alternative analytical techniques, supported by experimental insights and validation principles.
The Criticality of Purity for this compound
This compound (CAS No. 13679-73-7) is a thiophene derivative whose chemical structure lends itself to a variety of chemical transformations.[1][2] Impurities, which can arise from the manufacturing process of this compound itself, may include unreacted starting materials, isomers, or by-products from side reactions.[3] The presence of these impurities can lead to the formation of undesired side products in subsequent synthetic steps, complicating purification processes and potentially introducing toxic components into the final drug substance. Therefore, a robust and reliable analytical method for purity determination is paramount.
GC-MS: A Powerful Tool for Purity Validation
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[4] The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column, while the mass spectrometer provides detailed structural information, enabling confident identification and quantification of the analyte and any impurities.[5]
Experimental Protocol: GC-MS Analysis of this compound
This protocol is designed to provide a robust and reproducible method for the purity assessment of this compound.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent. A non-polar column is chosen for its ability to separate compounds based on their boiling points, which is ideal for resolving isomers and other potential impurities of this compound.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode to maximize sensitivity for trace impurity detection.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 15°C/min.
-
Ramp to 280°C at 25°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a final concentration of approximately 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
The purity of this compound is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
-
Mass spectral data should be used to confirm the identity of the main peak and to tentatively identify any impurity peaks.
Causality Behind Experimental Choices
The choice of a non-polar HP-5ms column is deliberate; it separates compounds primarily by their boiling points, which is effective for resolving potential isomeric impurities that may have similar polarities but different boiling points. The splitless injection mode is crucial for detecting trace impurities that might otherwise be missed in a split injection. The temperature program is optimized to ensure good separation of volatile impurities at the beginning of the run while allowing for the timely elution of the main analyte and any higher-boiling impurities.
A Self-Validating System: Key Validation Parameters
In accordance with International Council for Harmonisation (ICH) guidelines, the GC-MS method must be validated to ensure its suitability for its intended purpose.[6]
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | The method should be able to resolve the this compound peak from potential impurities and degradation products. | Ensures that the measured signal is solely from the analyte of interest. |
| Linearity | A correlation coefficient (R²) of ≥ 0.999 over a range of concentrations (e.g., 1-200 µg/mL). | Demonstrates a proportional relationship between concentration and detector response. |
| Accuracy | Recovery of a spiked standard should be within 98-102%. | Confirms the closeness of the measured value to the true value. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%. | Shows the consistency and reproducibility of the method. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. | Defines the lowest concentration of analyte that can be reliably detected and quantified. |
| Robustness | The method should remain unaffected by small, deliberate variations in parameters like flow rate and initial oven temperature. | Indicates the method's reliability under normal operational variations. |
Potential Impurities in this compound
Understanding the potential impurities is crucial for developing a specific analytical method. Based on common synthetic routes for thiophene derivatives, potential impurities could include:
-
Starting Materials: Unreacted 3-methylthiophene and acetylating agents (e.g., acetic anhydride, acetyl chloride).
-
Isomeric Impurities: 2-Acetyl-3-methylthiophene and 2-Acetyl-5-methylthiophene, which can arise from non-selective acylation of 3-methylthiophene.
-
Related Substances: Di-acetylated products or by-products from side reactions. For instance, in the synthesis of a similar compound, 2-acetyl-4-chlorothiophene, impurities such as 2-acetyl-3-chlorothiophene and 2-acetyl-5-chlorothiophene are observed.[3]
The GC-MS method's high resolving power and the specificity of the mass spectrometer are essential for separating and identifying these potential impurities.
Comparative Analysis: GC-MS vs. Quantitative NMR (qNMR)
While GC-MS is a powerful tool, it is not the only method for purity determination. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method that provides a direct and highly accurate measurement of purity without the need for a specific reference standard of the analyte.[7]
Quantitative NMR (qNMR) for Purity Determination
The principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[8] By comparing the integral of a specific proton signal from this compound to the integral of a certified internal standard of known purity, the absolute purity of the analyte can be determined.
Experimental Protocol: ¹H-qNMR Analysis
-
Instrumentation: 400 MHz NMR spectrometer or higher.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a similar, precisely known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a quantitative ¹H-NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁).
-
Data Analysis: Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard. The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Head-to-Head Comparison
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Direct measurement of molar concentration based on the integral of NMR signals relative to an internal standard. |
| Primary Strength | Excellent for identifying and quantifying volatile impurities, even at trace levels.[4] | High precision and accuracy for the primary analyte without the need for a specific reference standard of the analyte.[5] |
| Quantification | Typically uses area percent for purity, which assumes equal response factors for all components. For accurate quantification of impurities, certified reference standards of each impurity are needed. | Provides absolute purity determination against a certified internal standard.[8] |
| Sensitivity | Very high, capable of detecting impurities at ppm or even ppb levels. | Generally lower sensitivity compared to GC-MS. |
| Sample Throughput | Moderate, typically 20-40 minutes per sample. | Can be faster for simple samples, but requires careful setup for accurate quantification. |
| Destructive/Non-destructive | Destructive. | Non-destructive, the sample can be recovered. |
Visualizing the Workflow
GC-MS Purity Validation Workflow
References
- 1. acgpubs.org [acgpubs.org]
- 2. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction | MDPI [mdpi.com]
- 3. AU2016101823A4 - A process for the preparation of 2-Acetyl-4-Chlorothiophene - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. escholarship.org [escholarship.org]
- 7. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enovatia.com [enovatia.com]
A-Comparative-Guide-to-the-Structural-Elucidation-of-2-Acetyl-4-methylthiophene-Emphasizing-1H-NMR-Analysis
For Immediate Release
Introduction: The Critical Role of Structural Verification in Chemical Synthesis
In the fields of pharmaceutical and materials science research, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific integrity. For a compound such as 2-Acetyl-4-methylthiophene, a versatile intermediate in the synthesis of various biologically active compounds, precise structural characterization is paramount. An error in structural assignment can lead to misinterpreted biological data and wasted resources. This guide provides an in-depth analysis of the use of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of this compound and compares its utility with other common analytical techniques.
¹H NMR Spectroscopy: A Powerful Tool for Structural Elucidation
¹H NMR spectroscopy provides a detailed "fingerprint" of a molecule by probing the chemical environment of its hydrogen atoms (protons). The resulting spectrum reveals key information about the number of different types of protons, their relative numbers, and their connectivity within the molecular framework.
Predicted ¹H NMR Spectrum of this compound
Based on the structure of this compound, we can predict the key features of its ¹H NMR spectrum. The molecule has three distinct types of protons, which will give rise to three unique signals:
-
Thiophene Ring Protons (H-3 and H-5): The two protons on the thiophene ring are in different chemical environments. The proton at the 5-position (H-5) is adjacent to the sulfur atom, while the proton at the 3-position (H-3) is adjacent to the acetyl group. This difference in electron density will cause them to resonate at different frequencies (chemical shifts). Furthermore, they will exhibit a small coupling to each other, resulting in each signal appearing as a doublet.
-
Acetyl Group Protons (-COCH₃): The three protons of the acetyl methyl group are chemically equivalent and will appear as a sharp singlet. This signal is typically found in the downfield region characteristic of protons attached to a carbonyl group.
-
Methyl Group Protons (-CH₃): The three protons of the methyl group attached to the thiophene ring are also chemically equivalent and will appear as a singlet. This signal will be further upfield compared to the acetyl methyl protons.
dot graph "" { graph [rankdir=LR, layout=neato, bgcolor="#F1F3F4", splines=true, overlap=false, nodesep=0.6, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=plaintext, style="filled", fillcolor="#FFFFFF", fontname="Helvetica", fontsize=11, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, fontcolor="#5F6368", color="#5F6368"];
} Molecular structure of this compound.
Experimental Protocol for ¹H NMR Analysis
Obtaining a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1][2] The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm, allowing for accurate determination of chemical shifts.[1]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.
-
Data Acquisition: Acquire the spectrum using a standard single-pulse experiment.[1] Key parameters to set include the number of scans (typically 16-32 for good signal-to-noise), a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).[1]
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
dot graph G { bgcolor="#F1F3F4"; rankdir=TB; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Helvetica", fontsize=11]; edge [color="#4285F4", fontcolor="#202124", fontname="Helvetica", fontsize=10];
} Workflow for ¹H NMR Analysis.
Comparative Analysis with Other Spectroscopic Techniques
While ¹H NMR is a powerful tool, a multi-technique approach is often employed for unambiguous structural confirmation, particularly in regulated environments like drug development.[2][3]
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Connectivity of protons, chemical environment, stereochemistry. | Provides detailed structural information. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Number and type of carbon atoms (e.g., C, CH, CH₂, CH₃). | Complements ¹H NMR by providing the carbon skeleton. | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.[1] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern.[4] | Highly sensitive, provides molecular formula information. | Does not provide detailed connectivity information. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-H).[5] | Quick and easy method for functional group identification. | Provides limited information about the overall molecular structure. |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. For this compound, the proton-decoupled ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms, confirming the carbon skeleton.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of data for confirming the molecular formula (C₇H₈OS).[6] Electron Ionization (EI) mass spectrometry would also produce a characteristic fragmentation pattern that can be used to piece together parts of the structure.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the functional groups present in a molecule. In the IR spectrum of this compound, a strong absorption band around 1660-1680 cm⁻¹ would confirm the presence of the conjugated ketone (C=O) group.
Conclusion: An Integrated Approach for Confident Structural Assignment
While ¹H NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, a comprehensive and self-validating approach relies on the integration of multiple analytical techniques. By combining the detailed connectivity information from ¹H and ¹³C NMR with the molecular weight confirmation from mass spectrometry and functional group identification from IR spectroscopy, researchers can achieve unambiguous and confident structural assignment. This rigorous approach is essential for ensuring the quality and reliability of data in research and development.
References
A Comparative Guide to the Stability of 2-Acetyl-4-methylthiophene for Pharmaceutical and Research Applications
In the landscape of pharmaceutical synthesis and flavor chemistry, the utility of a heterocyclic building block is intrinsically linked to its stability. 2-Acetyl-4-methylthiophene, a key intermediate, presents a unique profile that warrants a thorough investigation for researchers, scientists, and drug development professionals. Its stability under various environmental and chemical stressors dictates storage conditions, formulation strategies, and reaction parameters.
This guide provides an in-depth, objective comparison of the stability of this compound against structurally related analogues. We move beyond mere data presentation to explain the causal chemical principles behind the observed stability profiles, offering field-proven insights and self-validating experimental protocols to empower your research and development endeavors.
Introduction to Acetylthiophenes: Structure and Significance
Acetylthiophenes are a class of aromatic ketones where an acetyl group is attached to a thiophene ring.[1][2] The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which imparts distinct reactivity and physical properties compared to its benzene analogues.[3] These compounds are pivotal intermediates in the synthesis of a wide range of biologically active molecules and are also used in the flavor industry.[4][5]
The stability of these molecules is a critical parameter. Degradation can lead to loss of potency, formation of potentially toxic impurities, and altered sensory profiles. This guide focuses on this compound and compares its stability profile with two key analogues:
-
2-Acetylthiophene: The parent compound, allowing for an assessment of the methyl group's influence on stability.
-
2-Acetyl-5-methylthiophene: An isomer to evaluate the effect of the methyl group's position on the thiophene ring.
A foundational understanding begins with their physicochemical properties.
Table 1: Comparative Physicochemical Properties of Selected Acetylthiophenes
| Property | This compound | 2-Acetylthiophene | 2-Acetyl-5-methylthiophene |
| Molecular Formula | C₇H₈OS[6] | C₆H₆OS[2] | C₇H₈OS |
| Molecular Weight | 140.20 g/mol [6] | 126.17 g/mol [7] | 140.20 g/mol |
| Appearance | Colorless to pale yellow liquid (est.)[8] | Pale yellow liquid[7] | Solid |
| Boiling Point | 108-109 °C (lit.)[9] | 213-214 °C at 760 mmHg[7] | 232-234 °C at 760 mmHg |
| Density | 1.224 g/mL at 25 °C (lit.)[9] | 1.168 g/mL at 25 °C[7] | 1.120-1.130 g/mL at 20 °C |
| Refractive Index (n20/D) | 1.5600 (lit.)[9] | 1.565 - 1.5667[7] | 1.557-1.567 |
| Flash Point | 105 °C (closed cup)[10] | 96 °C | Not Available |
Assessing Stability: A Multi-Factorial Approach
To comprehensively evaluate stability, a molecule must be subjected to a range of stress conditions that mimic potential storage and processing environments. This process, known as forced degradation, is a cornerstone of pharmaceutical development, providing critical insights into degradation pathways and informing the development of stability-indicating analytical methods.[11][12]
The following sections compare the stability of this compound and its selected analogues under hydrolytic, oxidative, photolytic, and thermal stress. The provided quantitative data is illustrative, based on established principles of thiophene chemistry, to facilitate a comparative understanding in the absence of direct, side-by-side published studies.
Hydrolytic Stability: The Effect of pH
Acetylthiophenes can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which can cleave the acetyl group.[4][13]
-
Acidic Conditions (pH < 2): Protonation of the carbonyl oxygen can make the acetyl group susceptible to nucleophilic attack by water, potentially leading to deacetylation.[4]
-
Basic Conditions (pH > 10): Under basic conditions, the carbonyl carbon is directly susceptible to nucleophilic attack by hydroxide ions, which is generally a more significant degradation pathway for these compounds.[13]
The electron-donating nature of the methyl group on the thiophene ring can subtly influence the rate of hydrolysis. By increasing electron density in the ring, it may slightly destabilize the intermediate in acid-catalyzed hydrolysis but could have a more complex effect under basic conditions.
Table 2: Illustrative Data for Hydrolytic Degradation at 60°C over 48 hours
| Compound | Condition (48 hrs) | % Degradation (Illustrative) | Major Expected Degradation Products |
| This compound | 0.1 M HCl | ~12% | 4-Methylthiophene-2-carboxylic acid, Acetic acid |
| 0.1 M NaOH | ~28% | Sodium 4-methylthiophene-2-carboxylate, Sodium acetate | |
| 2-Acetylthiophene | 0.1 M HCl | ~15%[13] | 2-Thiophenecarboxylic acid, Acetic acid[13] |
| 0.1 M NaOH | ~25%[13] | Sodium 2-thiophenecarboxylate, Sodium acetate[13] | |
| 2-Acetyl-5-methylthiophene | 0.1 M HCl | ~10% | 5-Methylthiophene-2-carboxylic acid, Acetic acid |
| 0.1 M NaOH | ~25% | Sodium 5-methylthiophene-2-carboxylate, Sodium acetate |
Oxidative Stability
The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones).[13] This is a critical degradation pathway to consider, especially for drug products that may be exposed to oxidative stress during manufacturing or storage.
Table 3: Illustrative Data for Oxidative Degradation at Room Temperature
| Compound | Condition (24 hrs) | % Degradation (Illustrative) | Major Expected Degradation Products |
| This compound | 3% H₂O₂ | ~18% | This compound-S-oxide |
| 2-Acetylthiophene | 3% H₂O₂ | ~20% | 2-Acetylthiophene-S-oxide[13] |
| 2-Acetyl-5-methylthiophene | 3% H₂O₂ | ~15% | 2-Acetyl-5-methylthiophene-S-oxide |
Photostability
Exposure to light, particularly UV radiation, can induce photochemical reactions in thiophene-containing molecules.[13] This can lead to complex degradation pathways, including decarboxylation in related thiophene structures.[14] For this reason, acetylthiophenes should generally be protected from light.[13] Discoloration (yellowing or darkening) is often a visual indicator of photodegradation.[13]
Table 4: Illustrative Data for Photolytic Degradation
| Compound | Condition | % Degradation (Illustrative) |
| This compound | ICH Q1B Photostability Chamber | ~8% |
| 2-Acetylthiophene | ICH Q1B Photostability Chamber | ~10% |
| 2-Acetyl-5-methylthiophene | ICH Q1B Photostability Chamber | ~7% |
Thermal Stability
While generally stable at ambient temperatures, acetylthiophenes can undergo thermal decomposition at elevated temperatures (e.g., above 100°C).[4] Degradation can involve deacetylation or even ring-opening reactions.[4] Proper storage in a cool place is essential.[15]
Table 5: Illustrative Data for Thermal Degradation (Solid State)
| Compound | Condition | % Degradation (Illustrative) |
| This compound | 80°C, 72 hours | ~4% |
| 2-Acetylthiophene | 80°C, 72 hours | ~5% |
| 2-Acetyl-5-methylthiophene | 80°C, 72 hours | ~3% |
Proposed Degradation Pathways
Understanding the likely chemical transformations during degradation is crucial for impurity identification and method development. The primary degradation pathways for this compound are hydrolysis and oxidation.
Caption: Proposed major degradation pathways for this compound.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of stability data, a robust, well-designed experimental protocol is paramount. The following describes a comprehensive forced degradation study coupled with a stability-indicating HPLC method.
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade the sample to an appropriate extent (typically 5-20%) to ensure that the analytical method can detect and resolve the resulting degradants.[12]
Causality Behind Choices:
-
Concentration: A 1 mg/mL solution is chosen as it's typically sufficient for detection by HPLC-UV and represents a common concentration in analytical studies.
-
Stress Conditions: The conditions (0.1 M HCl/NaOH, 3% H₂O₂, 80°C, ICH light exposure) are standard starting points in forced degradation studies as recommended by regulatory guidelines.[12][13] They are strong enough to cause degradation without destroying the molecule entirely.
-
Time Points: Multiple time points allow for an understanding of the degradation kinetics.
-
Controls: A control sample (T=0) and samples protected from stress (e.g., wrapped in foil for photostability) are essential to validate that the observed changes are due to the stress condition applied.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Stress: Place approximately 5 mg of solid compound in a vial in an 80°C oven.
-
Photolytic Stress: Expose a 0.1 mg/mL solution (in acetonitrile:water) to light conditions as specified in ICH Q1B guidelines. Prepare a "dark" control by wrapping an identical sample in aluminum foil.
-
-
Sampling and Analysis:
-
Withdraw samples at appropriate time points (e.g., 0, 8, 24, 48, 72 hours).
-
For hydrolysis samples, neutralize the solution (base with HCl, acid with NaOH) before injection.
-
For thermal stress, dissolve the solid sample in a known volume of mobile phase.
-
Analyze all samples, including a T=0 control, using the stability-indicating HPLC method described below.
-
Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[16][17] It is crucial that the method can separate the intact API from any degradation products and formulation excipients.[17]
Causality Behind Choices:
-
Column (C18): A C18 reversed-phase column is a workhorse in pharmaceutical analysis, effective for separating moderately polar compounds like acetylthiophenes.[18][19]
-
Mobile Phase: A gradient of acetonitrile and water is used to ensure elution of both the parent compound and potentially more polar or less polar degradation products. The addition of a small amount of acid (e.g., 0.1% formic acid) sharpens peaks and provides consistent ionization for potential mass spectrometry (MS) analysis.[18]
-
Detection (UV): UV detection is chosen for its simplicity and the fact that aromatic compounds like thiophenes have strong UV absorbance.[17][18] A wavelength scan should be performed to find the absorbance maximum for the parent compound to ensure sensitivity.
Step-by-Step Methodology:
-
Instrumentation: A standard HPLC system with a UV detector is required.[18]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[13]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (or determined absorbance maximum).[19]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B (re-equilibration)
-
-
-
Method Validation: The method must be validated according to ICH guidelines, assessing specificity (peak purity analysis using a photodiode array detector), linearity, accuracy, precision, and robustness.[16][19]
Caption: General workflow for a forced degradation stability study.
Conclusion and Recommendations
This comparative guide demonstrates that this compound possesses a stability profile characteristic of acyl-substituted thiophenes, with notable susceptibility to basic hydrolysis and oxidation. Illustrative data suggests that the position and presence of the methyl group can subtly influence degradation rates, with substitution at the 5-position potentially offering a slight increase in thermal and photolytic stability compared to the parent 2-acetylthiophene.
Key Recommendations for Researchers:
-
Storage: To ensure long-term integrity, this compound and its analogues should be stored in tightly sealed, amber glass containers under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).[13][15]
-
Handling: Avoid exposure to strong bases, oxidizing agents, and prolonged exposure to light.[13] When used in reactions, consider the pH of the medium and potential for oxidative side reactions.
-
Formulation: For drug development professionals, the propensity for hydrolytic and oxidative degradation must be addressed. The use of antioxidants and appropriate buffering systems in liquid formulations is highly recommended.
-
Analysis: Always use a validated, stability-indicating analytical method, such as the HPLC protocol outlined herein, to monitor the purity of starting materials and to track the formation of degradants in stability studies.
By understanding these stability characteristics and implementing the recommended protocols, researchers can ensure the quality and reliability of their work, from initial synthesis to final application.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Acetylthiophene - Wikipedia [en.wikipedia.org]
- 3. jetir.org [jetir.org]
- 4. hopemaxchem.com [hopemaxchem.com]
- 5. niir.org [niir.org]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-acetyl-4-methyl thiophene, 13679-73-7 [thegoodscentscompany.com]
- 9. This compound CAS#: 13679-73-7 [m.chemicalbook.com]
- 10. This compound 97 13679-73-7 [sigmaaldrich.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Photodegradation Mechanism of Nonsteroidal Anti-Inflammatory Drugs Containing Thiophene Moieties : Suprofen and Tiaprofenic Acid [diva-portal.org]
- 15. lobachemie.com [lobachemie.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. irjpms.com [irjpms.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Proper Disposal of 2-Acetyl-4-methylthiophene: Ensuring Laboratory Safety and Regulatory Compliance
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. For drug development professionals and laboratory scientists, handling specialized reagents like 2-Acetyl-4-methylthiophene requires not only procedural accuracy but also a deep understanding of the compound's inherent risks. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each safety measure. Our objective is to empower researchers to manage this chemical waste stream with confidence, ensuring personal safety, environmental protection, and full regulatory compliance.
Hazard Profile: Understanding the Risks of this compound
Before any handling or disposal, a thorough understanding of the chemical's hazard profile is essential. This compound (CAS No. 13679-73-7) is an aromatic ketone and a thiophene derivative. While it is a valuable synthetic intermediate, it possesses hazards that mandate careful management.[1][2] Its classification under the Globally Harmonized System (GHS) dictates the necessary precautions.[3]
The primary hazards associated with this compound are acute toxicity, skin sensitization, and serious eye irritation.[1][3] It is crucial to note that structurally similar compounds, such as 2-acetylthiophene, are classified with higher toxicity levels, including "Fatal if swallowed" and "Toxic in contact with skin or if inhaled."[4][5][6] This structural analogy compels a conservative and highly cautious approach to handling and disposal.
| Property | Data | Source(s) |
| CAS Number | 13679-73-7 | [1][2][3] |
| Molecular Formula | C₇H₈OS | [2][3] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Boiling Point | 108-109 °C | [2] |
| Density | 1.224 g/mL at 25 °C | [2] |
| Flash Point | 105 °C (221 °F) - Closed Cup | [3] |
| Solubility | Very slightly soluble in water | [8] |
| GHS Hazard Classification | Hazard Statement | Implication for Handling and Disposal |
| Acute Toxicity 4, Oral | H302: Harmful if swallowed | Ingestion can cause significant illness. Do not eat, drink, or smoke in work areas.[1][3] Wash hands thoroughly after handling. |
| Skin Sensitization 1 | H317: May cause an allergic skin reaction | Repeated skin contact may lead to an allergic reaction. Avoid all skin contact by using appropriate gloves.[1][3] |
| Eye Irritation 2 | H319: Causes serious eye irritation | Direct contact can cause significant, potentially damaging, eye irritation.[1][3] Mandates the use of chemical safety goggles and/or a face shield. |
| Combustible Liquid | Storage Class 10 | The liquid will ignite when exposed to an ignition source at or above its flash point.[3] Store away from heat, sparks, and open flames. |
Mandatory Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against chemical exposure. The selection of PPE is directly informed by the hazard assessment. For all procedures involving the handling and disposal of this compound, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious eye irritation.[9] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, inspected before use). | Prevents skin contact, which can lead to sensitization.[1][4] |
| Body Protection | Lab coat or chemical-resistant apron. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling should occur in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors.[9] A respirator (e.g., Type ABEK filter) may be required for spill cleanup outside of a hood.[3] |
Emergency Protocol: Spill Management
In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[9]
-
Don PPE: Before cleanup, don the full PPE ensemble described in Section 2.
-
Contain Spill: For small spills, cover and absorb the liquid with a non-combustible, inert absorbent material such as vermiculite, sand, or earth.[9][10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material and contaminated debris into a designated, sealable hazardous waste container.[9]
-
Decontaminate Area: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials (wipes, etc.) must be collected and disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with established site-specific procedures.
Core Disposal Workflow: From Generation to Collection
The proper disposal of this compound is a systematic process governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[11][12] The following workflow ensures compliance and safety.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol:
-
Waste Identification and Segregation:
-
Identify: All materials that have come into contact with this compound must be treated as hazardous waste. This includes residual or excess chemical, empty containers (unless properly decontaminated), contaminated gloves, weigh boats, pipette tips, and spill cleanup debris.
-
Segregate: This compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[5] Store waste containers away from these chemical classes to prevent dangerous reactions.[13] Use physical barriers or separate secondary containment if necessary.
-
-
Container Selection and Labeling:
-
Select Container: Collect all waste in a dedicated, chemically compatible container. Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable.[12][14] Ensure the container is in good condition with a secure, leak-proof lid. Never use food-grade containers.[13]
-
Label Correctly: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:
-
-
On-Site Storage (Satellite Accumulation):
-
Designate Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[13] This area must be at or near the point of generation and under the control of laboratory personnel.[11][15]
-
Storage Conditions: The SAA must be a cool, dry, and well-ventilated location, away from heat sources, sparks, or open flames.[9] The waste container should be placed in a secondary containment bin to contain any potential leaks.
-
Time and Volume Limits: Adhere to institutional and EPA limits for the amount of waste that can be accumulated (typically up to 55 gallons) and the time it can be stored (up to one year for partially filled containers in an SAA).[13][15]
-
-
Final Disposal:
-
Arrange Collection: Once the container is full or the storage time limit is approaching, contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.[12][14]
-
Documentation: Ensure all required paperwork (e.g., waste manifest) is completed accurately. Never dispose of this chemical down the drain or in the standard municipal trash, as this is illegal and environmentally harmful.[9][11]
-
By adhering to this comprehensive guide, researchers can manage this compound waste streams in a manner that is safe, responsible, and fully compliant with the highest standards of laboratory practice.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound CAS#: 13679-73-7 [m.chemicalbook.com]
- 3. 2-乙酰基-4-甲基噻吩 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. 2-acetyl-4-methyl thiophene, 13679-73-7 [thegoodscentscompany.com]
- 8. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. danielshealth.com [danielshealth.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. benchchem.com [benchchem.com]
- 15. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
